molecular formula C10H10O4 B2911907 3-(2-Carboxyethyl)benzoic acid CAS No. 161265-32-3

3-(2-Carboxyethyl)benzoic acid

Cat. No.: B2911907
CAS No.: 161265-32-3
M. Wt: 194.186
InChI Key: XUOCLOJWCPUKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Carboxyethyl)benzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-carboxyethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOCLOJWCPUKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Carboxyethyl)benzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Carboxyethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (CAS: 161265-32-3). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results. By integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, we present a self-validating workflow that ensures the unambiguous confirmation of the compound's identity, purity, and molecular structure.

Introduction and Preliminary Assessment

This compound is a dicarboxylic acid derivative used as an intermediate in the synthesis of various organic molecules, including pharmacologically active compounds.[1] Given its role in complex synthetic pathways, the absolute confirmation of its structure is a critical prerequisite for ensuring the quality, safety, and efficacy of downstream products. This guide outlines the logical workflow for its structural verification.

The hypothesized structure and its fundamental properties are presented below.

Figure 1: Hypothesized Structure of this compound this compound Structure

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 161265-32-3 [1][2]
Molecular Formula C₁₀H₁₀O₄ [1][3]
Molecular Weight 194.18 g/mol [3]
Appearance White to off-white solid [4]
Melting Point ~177 °C [1][4]

| IUPAC Name | this compound |[3] |

Index of Hydrogen Deficiency (IHD)

A foundational step in structure elucidation is calculating the Index of Hydrogen Deficiency (IHD), which indicates the total number of rings and/or multiple bonds in a molecule.

For C₁₀H₁₀O₄:

  • Reference Saturated Alkane Formula: CₙH₂ₙ₊₂ = C₁₀H₂₂

  • IHD = ½ [(2C + 2) - H] = ½ [(2 * 10 + 2) - 10] = ½[5] = 6

An IHD of 6 is consistent with the proposed structure, which contains one benzene ring (4 degrees of unsaturation) and two carbonyl groups (1 degree of unsaturation each), totaling 6.

Mass Spectrometry: Elemental Composition and Fragmentation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is prioritized over nominal mass MS as it provides the exact mass of the molecule, allowing for the unequivocal confirmation of its elemental composition. For a dicarboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the technique of choice due to the ease with which carboxylic acids are deprotonated to form stable [M-H]⁻ anions.

Experimental Protocol: LC-HRMS (ESI⁻)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute to a final concentration of ~10 µg/mL using a 50:50 acetonitrile:water mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Negative Ion Mode):

    • Ion Source: Heated Electrospray Ionization (HESI).

    • Scan Range: m/z 50-500.

    • Resolution: >70,000.

    • Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to induce fragmentation.

Expected Data and Interpretation

The primary goal is to match the experimentally observed exact mass with the theoretically calculated mass for C₁₀H₁₀O₄.

Table 2: Predicted HRMS Data for C₁₀H₁₀O₄

Ion Species Calculated Exact Mass Expected Observation
[M] 194.05791 -
[M-H]⁻ 193.05062 Primary ion observed in full scan MS

| [M+Cl]⁻ | 229.02730 | Potential adduct if chlorinated solvents are present |

The fragmentation pattern in MS/MS provides direct structural evidence. The ethyl linkage and the two carboxyl groups are expected points of cleavage.

G M [M-H]⁻ m/z = 193.05 F1 m/z = 175.04 (-H₂O) M->F1 F2 m/z = 149.06 (-CO₂) M->F2 F3 m/z = 129.05 (-CH₂COOH) F2->F3 -H₂O

Caption: Expected MS/MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For carboxylic acids, the spectral signature is unmistakable due to the exceptionally broad O-H stretching vibration that results from strong hydrogen-bonded dimers.[5][6] This broad feature, combined with the sharp C=O stretch, provides a definitive fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact.

  • Scan Parameters: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform 16-32 scans to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Assignment
3300-2500 Broad, Strong O-H stretch Carboxylic Acid (H-bonded dimer)[6][7]
~3050 Medium, Sharp C-H stretch Aromatic C-H
~2950 Medium, Sharp C-H stretch Aliphatic C-H (ethyl chain)
~1700 Strong, Sharp C=O stretch Carboxylic Acid C=O (conjugated)[7][8]
~1600, ~1475 Medium C=C stretch Aromatic Ring
~1300 Strong C-O stretch Carboxylic Acid C-O

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid (out-of-plane)[6] |

Caption: Correlation of functional groups to their expected IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Connectivity

Trustworthiness: NMR spectroscopy is the cornerstone of structure elucidation, providing definitive information about the chemical environment, connectivity, and spatial arrangement of atoms.[9] A combination of ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon-hydrogen framework. For this molecule, a solvent like DMSO-d₆ is ideal as it readily dissolves the compound and shifts the highly acidic carboxyl protons to a downfield region where they are easily observed.[10]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable acidic protons will disappear.[11]

  • ¹³C NMR Acquisition: Acquire a standard proton-decoupled carbon spectrum (e.g., using the zgpg30 pulse program).

Expected Data and Interpretation

Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Hₐ ~12.5 Broad Singlet 2H Carboxylic Acid Protons (-COOH)
H₁ ~7.9 Singlet (s) 1H Aromatic Proton (Position 2)
H₂ ~7.8 Doublet (d) 1H Aromatic Proton (Position 4)
H₃ ~7.4 Triplet (t) 1H Aromatic Proton (Position 5)
H₄ ~7.9 Doublet (d) 1H Aromatic Proton (Position 6)
H₅ ~2.9 Triplet (t) 2H Methylene Protons (-CH₂-Ar)

| H₆ | ~2.6 | Triplet (t) | 2H | Methylene Protons (-CH₂-COOH) |

Note: The aromatic region splitting is a prediction for a simple first-order system; the actual spectrum may show more complex coupling.

Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment
~174 Quaternary (C) Aliphatic Carboxyl Carbon (-C OOH)
~167 Quaternary (C) Aromatic Carboxyl Carbon (-C OOH)[12]
~142 Quaternary (C) Aromatic C3 (substituted)
~132 Quaternary (C) Aromatic C1 (substituted)
~131 Tertiary (CH) Aromatic C5
~129 Tertiary (CH) Aromatic C6
~128 Tertiary (CH) Aromatic C4
~127 Tertiary (CH) Aromatic C2
~35 Secondary (CH₂) Methylene Carbon (-C H₂-Ar)

| ~30 | Secondary (CH₂) | Methylene Carbon (-C H₂-COOH) |

H5 H₅ ~2.9 ppm H6 H₆ ~2.6 ppm H5->H6 COSY C_beta ~30 ppm H5->C_beta HMBC C_alpha ~35 ppm H6->C_alpha HMBC

Caption: Key 2D NMR correlations confirming the ethyl chain connectivity.

Chromatographic Purity Assessment

Authoritative Grounding: While spectroscopy confirms structure, it does not guarantee purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates.[13] For acidic compounds like this, a reversed-phase method with an acidified mobile phase is crucial to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxyl groups.[14]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[13]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm (e.g., InertSustain C18).[15]

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid) (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 230 nm.[15]

    • Injection Volume: 20 µL.

  • Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to any impurity peaks. A purity level of >98% is typically required for drug development applications.

Integrated Analysis and Final Confirmation

The process of structure elucidation relies on the convergence of evidence from orthogonal analytical techniques. Each experiment provides a piece of the puzzle, and only when they form a single, coherent picture can the structure be considered confirmed.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Purity Verification cluster_3 Conclusion IHD IHD Calculation (C₁₀H₁₀O₄ → IHD=6) MS HRMS Confirms C₁₀H₁₀O₄ IHD->MS IR IR Spectroscopy Identifies -COOH & Aromatic Ring MS->IR NMR ¹H & ¹³C NMR Confirms Atom Connectivity IR->NMR HPLC HPLC-UV Confirms Purity >98% NMR->HPLC Result Structure Elucidated & Verified HPLC->Result

Caption: Integrated workflow for the structure elucidation of this compound.

References

3-(2-Carboxyethyl)benzoic acid chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-(2-Carboxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 161265-32-3) is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring both an aromatic carboxylic acid and an aliphatic carboxylic acid connected by a short alkyl chain, imparts a unique combination of rigidity and flexibility. This dual functionality makes it an exemplary building block, particularly as a linker in the design of complex therapeutic conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide serves as a comprehensive technical resource, synthesizing available experimental and computational data to provide a detailed understanding of the physicochemical properties, spectroscopic signatures, reactivity, and practical applications of this compound. By explaining the causality behind its chemical behavior and potential uses, this document aims to equip researchers with the field-proven insights necessary for its effective utilization in the laboratory.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, which provides a reliable estimate in the absence of experimental verification.

PropertyValueSource
IUPAC Name This compound[PubChem][2]
CAS Number 161265-32-3[BIOSYNCE][1]
Molecular Formula C₁₀H₁₀O₄[PubChem][2]
Molecular Weight 194.18 g/mol [PubChem][2]
Appearance White to off-white solid[ChemicalBook][3]
Melting Point 177 °C[BIOSYNCE][1]
Boiling Point 415.3 ± 28.0 °C at 760 mmHg (Predicted)[BIOSYNCE][1]
Density 1.3 ± 0.1 g/cm³ (Predicted)[BIOSYNCE][1]
pKa 4.23 ± 0.10 (Predicted, for the more acidic proton)[ChemicalBook][3]
XLogP3 1.8 (Computed)[PubChem][2]
Hydrogen Bond Donors 2[PubChem][2]
Hydrogen Bond Acceptors 4[PubChem][2]
Storage Sealed in a dry, room temperature environment[BLD Pharm][4]
Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its solubility can be reliably inferred from its structure and comparison to its parent compound, benzoic acid.

  • Aqueous Solubility : Benzoic acid is sparingly soluble in cold water but its solubility increases significantly with temperature.[5][6] this compound, with its additional polar carboxylic acid group, is expected to be more soluble in water than benzoic acid. Its solubility is also highly pH-dependent; deprotonation of the carboxylic acid groups at higher pH will form the much more soluble dicarboxylate salt.

  • Organic Solvents : Benzoic acid is readily soluble in polar organic solvents like ethanol, methanol, and acetone, where hydrogen bonding can occur.[5][7] It is less soluble in non-polar solvents such as toluene and heptanes.[7] A similar trend is expected for this compound. For laboratory applications, solvents like DMSO, DMF, and ethanol are likely to be effective for solubilization.

Spectroscopic Analysis: An Interpretive Guide

No publicly archived experimental spectra for this compound are available at the time of this writing. However, a detailed prediction of its key spectroscopic features can be made based on its chemical structure and comparison with analogous compounds like benzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic ethyl chain protons.

  • Aromatic Protons (δ ≈ 7.5-8.2 ppm): The benzene ring will exhibit a complex multiplet pattern. The proton ortho to the carboxyethyl group (C4-H) and the proton between the two substituents (C2-H) will be distinct, as will the protons at C5 and C6. These will likely appear as multiplets or overlapping doublets and triplets.

  • Carboxylic Acid Protons (δ ≈ 10-13 ppm): Two broad singlet signals are expected, one for each -COOH group. These signals are often broad and may exchange with trace water in the solvent, sometimes leading to their disappearance.

  • Aliphatic Protons (δ ≈ 2.6-3.1 ppm): The ethyl chain protons (-CH₂-CH₂-) will appear as two distinct triplets, integrating to 2H each, due to coupling with each other. The -CH₂- group adjacent to the benzene ring will be slightly downfield compared to the -CH₂- group adjacent to the aliphatic carboxyl group.

¹³C NMR Spectroscopy

Due to the molecule's asymmetry, ten distinct signals are expected in the ¹³C NMR spectrum.

  • Carbonyl Carbons (δ ≈ 168-175 ppm): Two signals are anticipated for the two carboxylic acid carbons. The aromatic C=O may be slightly downfield of the aliphatic C=O.[8]

  • Aromatic Carbons (δ ≈ 128-140 ppm): Six signals are expected. The carbon attached to the benzoic acid group (C1) and the carbon attached to the ethyl chain (C3) will be quaternary and have lower intensity. The other four CH carbons will have distinct chemical shifts.

  • Aliphatic Carbons (δ ≈ 30-35 ppm): Two signals corresponding to the two -CH₂- groups of the ethyl chain are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.

  • O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band is characteristic of the hydrogen-bonded O-H stretch in carboxylic acids.

  • C=O Stretch (1680-1740 cm⁻¹): Two distinct, strong, and sharp peaks are expected for the carbonyls. The aromatic carboxylic acid C=O stretch is typically at a lower wavenumber (≈1680-1700 cm⁻¹) due to conjugation with the benzene ring, while the aliphatic C=O will be at a slightly higher wavenumber (≈1710-1740 cm⁻¹).

  • C-O Stretch (1210-1320 cm⁻¹): A strong band in this region corresponds to the C-O stretching vibration.

  • Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretches will appear above 3000 cm⁻¹, and characteristic C=C ring stretches will be present in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its two carboxylic acid functional groups, which can undergo reactions such as esterification, amidation, and reduction.[9] The aromatic ring can also participate in electrophilic aromatic substitution, though the carboxylic acid group is deactivating.

A key feature is the potential for selective reaction. The aromatic carboxylic acid is slightly more acidic and its carbonyl carbon is less electrophilic due to resonance with the ring. The aliphatic carboxylic acid is less acidic but its carbonyl is more susceptible to nucleophilic attack. This subtle difference can potentially be exploited for selective mono-functionalization under carefully controlled conditions.

Representative Synthesis Protocol

While multiple synthetic routes are possible, a plausible approach involves a Friedel-Crafts acylation followed by a reduction and oxidation sequence. The following is a representative, general protocol.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Add benzene (1.0 eq) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-benzoylpropanoic acid.

Step 2: Clemmensen or Wolff-Kishner Reduction

  • The keto group of 3-benzoylpropanoic acid is reduced to a methylene group. For the Clemmensen reduction, the ketone is heated with amalgamated zinc and concentrated hydrochloric acid.

  • Alternatively, in the Wolff-Kishner reduction, the ketone is first converted to its hydrazone, which is then heated with a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.

  • Work-up and purification yield 4-phenylbutanoic acid.

Step 3: Friedel-Crafts Acylation/Oxidation to introduce the second carboxyl group (conceptual) A more direct, though potentially complex, route might involve functionalizing a pre-substituted benzene ring. A common modern approach would utilize cross-coupling reactions. For instance, coupling 3-bromobenzoic acid with a suitable propionic acid derivative using a palladium catalyst.

References

An In-Depth Technical Guide to the Synthesis of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Carboxyethyl)benzoic acid, a dicarboxylic acid featuring both an aliphatic and an aromatic carboxyl group, serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its unique structure allows for differential functionalization, making it a versatile intermediate in drug development and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. We will delve into the widely employed Friedel-Crafts acylation route and explore alternative strategies, offering researchers and process chemists the critical insights needed for efficient and scalable synthesis.

Chemical Profile
Identifier Value
IUPAC Name This compound[3]
CAS Number 161265-32-3[1][3][4]
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.19 g/mol [3][5]
Melting Point 177°C[1]
Boiling Point 415.3±28.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm³[1]

Introduction: The Significance of this compound

This compound, also known as 3-succinylbenzoic acid, is a key intermediate in organic synthesis.[1] Its utility stems from the presence of two carboxylic acid groups with different reactivities, enabling selective chemical modifications. This characteristic is particularly advantageous in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1][2] A thorough understanding of its synthesis is therefore crucial for researchers and developers in these fields.

This technical guide is designed to provide a deep dive into the synthetic methodologies for producing this compound. We will explore the foundational principles behind each pathway, offer detailed, step-by-step protocols, and present the data in a clear and comparative format to aid in method selection and optimization.

Primary Synthesis Pathway: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

The most common and well-established method for synthesizing the precursor to this compound, 3-benzoylpropionic acid, is the Friedel-Crafts acylation of benzene with succinic anhydride.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[8]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of the Acylium Ion: Succinic anhydride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[6][7][9]

  • Electrophilic Attack: The acylium ion then attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[7]

  • Rearomatization: A proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the ketone product, 3-benzoylpropionic acid.[7][9]

  • Catalyst Regeneration: The abstracted proton reacts with the [AlCl₃(OH)]⁻ complex to regenerate the AlCl₃ catalyst and produce HCl.[7]

The initial product of this reaction is 3-benzoylpropionic acid, which contains a keto group that must be reduced to a methylene group to yield the final product, this compound.

Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Benzoylpropionic Acid via Friedel-Crafts Acylation

This protocol is adapted from established literature procedures.[6]

Materials:

  • Succinic anhydride (0.68 mole)

  • Dry, thiophene-free benzene (4.5 moles)

  • Anhydrous aluminum chloride (1.5 moles), powdered

  • Water

  • Ice

  • Hydrochloric acid

Equipment:

  • 2-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Oil bath

  • Steam distillation apparatus

  • Filtration apparatus

Procedure:

  • In a 2-L three-necked flask, combine succinic anhydride and dry, thiophene-free benzene.

  • Begin stirring the mixture and add powdered, anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.

  • Heat the mixture in an oil bath and maintain a reflux for 30 minutes with continuous stirring.[6]

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly add 300 mL of water through a dropping funnel.

  • Remove the excess benzene via steam distillation.[6]

  • The hot solution remaining in the flask is decanted from the oily residue and cooled, yielding crude 3-benzoylpropionic acid.

  • The product can be purified by recrystallization from hot water.

Safety Precautions: The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas. Anhydrous aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Step 2: Reduction of 3-Benzoylpropionic Acid to this compound

The keto group of 3-benzoylpropionic acid can be reduced to a methylene group using various methods, most notably the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). A more modern and often preferred method is catalytic hydrogenation.

Catalytic Hydrogenation Protocol:

Materials:

  • 3-Benzoylpropionic acid

  • Palladium on carbon (Pd/C) catalyst (typically 5%)[10]

  • Solvent (e.g., ethanol, acetic acid, or a binary solvent system like 1,4-dioxane and water)[11]

  • Hydrogen gas

Equipment:

  • High-pressure autoclave or a Parr hydrogenator

  • Filtration apparatus

Procedure:

  • Dissolve 3-benzoylpropionic acid in a suitable solvent in the reaction vessel.

  • Add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 6.89 MPa) and heat to the appropriate temperature (e.g., 493 K), depending on the specific catalyst and solvent system used.[11]

  • Maintain stirring throughout the reaction until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Data Summary and Comparison
Method Catalyst Solvent Reaction Time Temperature Yield (%) Reference
Friedel-Crafts Acylation (Conventional) AlCl₃Benzene30 minReflux77-82[6]
Friedel-Crafts Acylation (Solvent-Free) AlCl₃None5-10 minRoom Temp.90-95[6]

Visualization of the Primary Synthesis Pathway

Synthesis_Pathway Benzene Benzene Intermediate 3-Benzoylpropionic Acid Benzene->Intermediate Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate AlCl3 AlCl₃ AlCl3->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction Reduction (e.g., Catalytic Hydrogenation) Reduction->FinalProduct

Caption: Primary synthesis route to this compound.

Alternative Synthesis Pathways

While the Friedel-Crafts acylation followed by reduction is the most prevalent method, other synthetic strategies can be employed, particularly when specific substitution patterns are desired or to avoid harsh reaction conditions.

Oxidation of Substituted Alkylbenzenes

An alternative approach involves the oxidation of a suitable alkylbenzene precursor. For instance, if 3-propylbenzoic acid were readily available, its side-chain could be selectively oxidized. However, controlling the oxidation to yield the desired dicarboxylic acid can be challenging and may lead to a mixture of products.

General Principle: The alkyl side-chain of an alkylbenzene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating.[12]

Hypothetical Protocol for Oxidation:

  • A suitable precursor, such as 3-(3-hydroxypropyl)benzoic acid, would be required.

  • The precursor would be refluxed with an alkaline solution of KMnO₄.

  • The reaction mixture would then be acidified to protonate the carboxylate and precipitate the desired product.[12]

The main challenge with this approach is the synthesis of the appropriately substituted starting material.

Grignard-based Syntheses

Grignard reagents offer another potential route. For instance, reacting a Grignard reagent derived from a brominated benzoic acid ester with a suitable electrophile could construct the carboxyethyl side chain. This multi-step process would require careful protection and deprotection of the carboxylic acid groups.

Visualization of an Alternative Workflow

Alternative_Workflow Start Substituted Alkylbenzene (e.g., 3-propyltoluene) Oxidation1 Side-chain Oxidation (e.g., KMnO₄) Start->Oxidation1 Intermediate1 3-Propylbenzoic Acid Oxidation1->Intermediate1 Oxidation2 Further Selective Oxidation Intermediate1->Oxidation2 FinalProduct This compound Oxidation2->FinalProduct

Caption: Conceptual workflow for an oxidation-based synthesis.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropionic acid, followed by the reduction of the keto group. This method is robust, high-yielding, and utilizes readily available starting materials.

Future research in this area may focus on the development of more environmentally friendly catalytic systems, such as using solid acid catalysts for the acylation step to replace corrosive and difficult-to-handle aluminum chloride. Additionally, advancements in catalytic hydrogenation techniques could lead to milder reaction conditions and improved selectivity, further enhancing the efficiency and sustainability of this important synthetic transformation. The exploration of novel pathways, potentially leveraging biocatalysis or continuous flow chemistry, could also open new avenues for the production of this versatile chemical intermediate.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 3-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 3-(2-Carboxyethyl)benzoic acid. The principles outlined herein are fundamental for the unambiguous identification and communication of chemical structures in research and development.

Foundational Principles of IUPAC Nomenclature for Aromatic Carboxylic Acids

The systematic naming of organic compounds by IUPAC is a rule-based system designed to provide a unique and descriptive name for every chemical structure.[1][2] For substituted aromatic compounds, such as derivatives of benzoic acid, the nomenclature is determined by identifying a parent structure and its substituents, which are then assigned locants (numbers) to indicate their positions.

A critical aspect of this system is the concept of seniority among functional groups. When a molecule contains more than one functional group, the group with the highest priority determines the parent name and the suffix of the compound's name.[3][4] All other functional groups are treated as substituents and are indicated by prefixes. Carboxylic acids are among the highest-priority functional groups in IUPAC nomenclature.[3][4]

Step-by-Step Nomenclature of this compound

The naming of this compound is a systematic process that involves the identification of the principal functional group, the parent structure, and the substituent, followed by the correct numbering of the parent structure.

The molecule possesses two carboxylic acid (-COOH) groups. One is directly attached to the benzene ring, while the other is part of an ethyl side chain. According to IUPAC recommendations, when a carboxylic acid group is directly attached to a benzene ring, the compound is named as a derivative of the parent acid, benzoic acid.[1][5] Benzoic acid is a retained IUPAC name that is preferred over its systematic alternative, benzenecarboxylic acid.[1]

The carboxylic acid group directly attached to the aromatic ring is designated as the principal functional group. This is because it is part of the parent aromatic acid structure. The other carboxylic acid group, being part of a side chain, is considered part of a substituent attached to this parent structure.

With benzoic acid established as the parent structure, the carbon atom of the benzene ring to which the principal carboxylic acid group is attached is assigned the locant '1'.[5] The ring is then numbered to give the lowest possible locants to the other substituents.[6] In this case, there is only one other substituent, so the numbering proceeds around the ring to assign it the lowest possible number, which is '3'.

The logical flow for determining the numbering is visualized in the workflow diagram below.

G A Identify Functional Groups B Two Carboxylic Acid (-COOH) Groups Present A->B C Determine Principal Functional Group B->C D Carboxylic acid directly attached to benzene ring C->D Highest Priority E Parent Structure is Benzoic Acid D->E F Numbering of the Benzene Ring E->F G Carbon with principal -COOH is C1 F->G H Assign lowest locant to the substituent G->H I Substituent is at position 3 H->I J Final Name Assembly I->J

Caption: Workflow for IUPAC Numbering of Substituted Benzoic Acid.

The substituent at position '3' is a two-carbon chain with a carboxylic acid group at its terminus. This substituent is derived from propanoic acid by the removal of a hydrogen atom from the carbon at position 3.

The substituent is named by treating the side chain as a derivative of ethane that is substituted with a carboxy group. The two-carbon chain is an "ethyl" group. The carboxylic acid group on this side chain is named as a "carboxy" prefix. Therefore, the substituent is named "(2-Carboxyethyl)". The number '2' within the parentheses indicates the position of the carboxy group on the ethyl chain, with the carbon attached to the benzene ring being position '1' of the ethyl chain.

The final IUPAC name is constructed by combining the name of the substituent with the name of the parent structure, preceded by the locant of the substituent. The substituent name is placed in parentheses to avoid ambiguity.

Thus, the final name is This compound .

The molecular structure and numbering are illustrated in the diagram below.

Caption: Molecular Structure and IUPAC Numbering of this compound.

Summary of Nomenclature Details

The key components of the IUPAC name for this molecule are summarized in the table below for clarity.

ComponentDescription
Parent Structure Benzoic acid
Principal Functional Group Carboxylic acid (-COOH)
Locant of Principal Group 1 (implied)
Substituent (2-Carboxyethyl)
Locant of Substituent 3
Full IUPAC Name This compound
Alternative and Other Names

While the IUPAC name provides a systematic and unambiguous identifier, other names may be encountered in literature or chemical databases. One such synonym is 3-carboxybenzenepropanoic acid . In this construction, the three-carbon chain including the carboxylic acid is treated as the parent (propanoic acid), and the benzene ring with the other carboxylic acid is considered a substituent (3-carboxyphenyl). However, "this compound" is the preferred IUPAC name as it is based on the parent acid with the highest seniority.

Conclusion

The IUPAC nomenclature for this compound is derived from a systematic application of rules that prioritize functional groups and ensure the lowest possible locants for substituents. By identifying benzoic acid as the parent structure, the position of the (2-carboxyethyl) substituent is clearly defined, leading to an unambiguous and universally understood chemical name. A thorough understanding of these principles is essential for accurate communication and documentation in the scientific community.

References

An In-Depth Technical Guide to 3-(2-Carboxyethyl)benzoic Acid: Properties, Characterization, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid featuring both an aromatic carboxyl group and an aliphatic carboxyl group. This bifunctional arrangement makes it a valuable building block and intermediate in various synthetic applications, including the development of novel pharmaceutical agents and the formulation of specialized polymers and cosmetic ingredients.[1] A thorough understanding of its fundamental properties and the application of rigorous analytical techniques are paramount to ensuring its quality, purity, and suitability for downstream applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed, field-proven protocols for its characterization, and the scientific rationale underpinning these methodologies.

Core Molecular and Physicochemical Properties

The identity and behavior of a chemical compound are defined by its fundamental properties. For this compound, these are summarized below.

Chemical Identity
  • IUPAC Name : this compound[2]

  • CAS Number : 161265-32-3[1][2][3][4]

  • Molecular Formula : C₁₀H₁₀O₄[2][5]

  • Synonyms : Benzenepropanoic acid, 3-carboxy-; m-Carboxy-hydrocinnamic acid; 3-(3-Carboxy-phenyl)-propionic acid[1][2]

Molecular Weight and Physicochemical Data

The precise molecular weight and key physical properties are critical for quantitative analysis and process design. These values have been consolidated from authoritative chemical databases.

PropertyValueSource
Molecular Weight 194.187 g/mol Chemical Synthesis Database[5]
194.18 g/mol PubChem[2]
Appearance White to off-white solidChemicalBook[3]
Melting Point 177 °CChemicalBook, BIOSYNCE[1][3]
Boiling Point 415.3 ± 28.0 °C (Predicted)ChemicalBook, BIOSYNCE[1][3]
Density 1.330 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 4.23 ± 0.10 (Predicted)ChemicalBook[3]

Synthesis and Safe Handling

Synthetic Routes

The synthesis of this compound has been reported in the scientific literature. A notable reference for its preparation can be found in Tetrahedron Letters.[3] Researchers planning to synthesize this compound should consult this primary source for detailed reaction conditions and purification procedures.

Safety and Handling Protocols

As a chemical intermediate, this compound requires adherence to standard laboratory safety practices.[1]

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

  • Exposure Controls : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1] Direct contact with skin, eyes, and mucous membranes should be avoided.[1]

  • Storage : Store in a tightly sealed container in a dry, room-temperature environment to maintain stability.[3][4]

Comprehensive Analytical Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and quality of this compound. The following workflow represents a robust, self-validating system for its complete characterization.

Logical Workflow for Quality Control

The following diagram illustrates the logical progression of analytical tests, from initial receipt of a sample to its final characterization and release.

G cluster_0 Phase 1: Initial Assessment & Purity cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Quantitative Assay cluster_3 Phase 4: Final Disposition Sample Sample Receipt & Visual Inspection MP Melting Point Analysis (Purity Screen) Sample->MP Sharpness indicates purity HPLC HPLC Analysis (Purity & Impurity Profile) MP->HPLC IR FTIR Spectroscopy (Functional Group ID) HPLC->IR Titr Acid-Base Titration (Content Assay) IR->Titr Report Certificate of Analysis (COA Generation) Titr->Report

Caption: Logical workflow for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity

Expertise & Rationale: Reversed-phase HPLC is the method of choice for assessing the purity of aromatic acids like this compound. The nonpolar stationary phase (C18) effectively retains the molecule via hydrophobic interactions with its benzene ring, while the polar mobile phase allows for elution. The presence of two carboxylic acid groups necessitates an acidified mobile phase (using an acid like trifluoroacetic acid, TFA) to suppress their ionization, ensuring a sharp, symmetrical peak shape for accurate quantification.

Detailed Protocol:

  • System Preparation : Use a standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase : Prepare an isocratic mobile phase consisting of 30% acetonitrile and 70% water, with 0.1% Trifluoroacetic Acid (TFA) added to the mixture.[6]

  • Flow Rate : Set the flow rate to 1.0 mL/min.

  • Detection : Monitor the eluent at a wavelength of 235 nm, where the benzene ring exhibits strong absorbance.[6]

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis : Inject 10 µL of the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy for Identity Confirmation

Expertise & Rationale: IR spectroscopy is a powerful, non-destructive technique for confirming the identity of a compound by identifying its functional groups. For this compound, we expect to see characteristic absorptions for the O-H and C=O bonds of the two distinct carboxylic acid groups, as well as signals corresponding to the aromatic ring.

Detailed Protocol:

  • Sample Preparation (KBr Pellet Method) : This method ensures a uniform and transparent medium for analysis.[7]

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove any residual moisture.

    • In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dry KBr.[7]

    • Transfer the fine powder to a pellet-forming die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks :

    • ~3300-2500 cm⁻¹ (broad) : O-H stretching of the carboxylic acid dimer.

    • ~1700 cm⁻¹ (strong, sharp) : C=O stretching of the carboxylic acid groups.

    • ~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

    • ~3050-3000 cm⁻¹ : Aromatic C-H stretching.

    • ~2900 cm⁻¹ : Aliphatic C-H stretching from the ethyl chain.

Acid-Base Titration for Content Assay

Expertise & Rationale: Titration provides a highly accurate, absolute measure of the total acidic content of the sample, serving as a primary method for assay determination. As a dicarboxylic acid, each mole of this compound will react with two moles of a strong base like sodium hydroxide (NaOH). This stoichiometric relationship allows for the precise calculation of the compound's purity by weight.

Detailed Protocol:

  • Reagent Preparation : Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH) against a primary standard (e.g., potassium hydrogen phthalate).[7]

  • Sample Preparation :

    • Accurately weigh approximately 150-200 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.

  • Titration :

    • Add a few drops of a suitable indicator, such as phenolphthalein, to the dissolved sample.[7]

    • Titrate the sample with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color for phenolphthalein).

  • Calculation :

    • The percentage purity (Assay %) is calculated using the following formula: Assay % = (V × M × E) / W × 100

    • Where:

      • V = Volume of NaOH used (in Liters)

      • M = Molarity of the standardized NaOH solution

      • E = Equivalent weight of this compound (Molecular Weight / 2 = 194.19 / 2 = 97.095 g/eq)

      • W = Weight of the sample (in grams)

References

An In-depth Technical Guide to 3-(2-Carboxyethyl)benzoic Acid (CAS Number: 161265-32-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Carboxyethyl)benzoic acid (CAS No. 161265-32-3), a key organic building block utilized in pharmaceutical and chemical synthesis. This document delves into its chemical and physical properties, provides an in-depth analysis of its safety profile and handling procedures, and explores its applications in research and drug development. The guide is intended to serve as an essential resource for laboratory personnel, ensuring safe and effective use of this compound.

Chemical Identity and Properties

This compound is a dicarboxylic acid featuring a benzoic acid core with a carboxyethyl substituent at the meta position. This structure provides two reactive carboxylic acid groups, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 161265-32-3
IUPAC Name This compound
Synonyms Benzenepropanoic acid, 3-carboxy-; m-Carboxy-hydrocinnamic acid; 3-(3-Carboxy-phenyl)-propionic acid
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White crystalline powder
Melting Point 177 °C
Boiling Point 415.3 ± 28.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and chloroform.

Safety and Handling

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. While this compound is a valuable synthetic tool, it is crucial to handle it with care, adhering to established safety protocols. The following information is synthesized from available safety data for the compound and its structural parent, benzoic acid.

GHS Hazard Classification

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation

Note: This classification is based on data for benzoic acid and may be applicable to this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles should be worn. For procedures with a high potential for aerosol generation, a full-face shield over safety goggles is recommended.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection: All handling of the powdered form or any procedure that could generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.

Safe Handling and Storage Protocol

Protocol 1: General Handling of this compound

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Weighing: Conduct all weighing of the solid compound within the fume hood to minimize inhalation of dust particles. Use a disposable weighing boat to prevent cross-contamination.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated weighing boats and other disposable materials in a designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in laboratory areas.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

Protocol 2: Emergency Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully moisten the solid to prevent dust formation and then sweep it up into a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_emergency Emergency Response start Start Handling assess_risk Conduct Risk Assessment start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe verify_safety Verify Fume Hood & Safety Equipment don_ppe->verify_safety weigh Weigh Solid in Fume Hood verify_safety->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve react Perform Synthesis dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose Dispose of Waste Properly decontaminate->dispose wash Wash Hands Thoroughly dispose->wash spill Spill exposure Personal Exposure moisten_sweep Moisten & Sweep spill->moisten_sweep first_aid Follow First Aid Protocol exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical first_aid->seek_medical

Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its two carboxylic acid functional groups allow for the construction of more complex molecules through various chemical reactions.

While specific, publicly available examples of drugs synthesized directly from this compound are not extensively documented, its utility lies in its role as a precursor to more elaborate drug intermediates. Benzoic acid and its derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Derivatives of benzoic acid are used in the synthesis of a variety of pharmaceuticals. For instance, they are precursors to drugs like Furosemide (a diuretic) and Benzocaine (a local anesthetic). The structural motif of this compound can be strategically employed to introduce specific spatial arrangements and functionalities into a target molecule, which is a critical aspect of rational drug design.

Potential Synthetic Pathways

The dicarboxylic nature of this compound allows for selective reactions. For example, one carboxylic acid group can be protected while the other is modified, or both can be reacted to form cyclic structures or polymers.

Experimental Protocol: Representative Esterification

The following is a general protocol for the esterification of one of the carboxylic acid groups, a common step in modifying this intermediate for further synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent (e.g., dichloromethane or THF).

  • Activation: Add 1.1 equivalents of a coupling agent (e.g., DCC or EDC) and 0.1 equivalents of a catalyst (e.g., DMAP).

  • Alcohol Addition: Slowly add 1 equivalent of the desired alcohol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_synthesis Synthetic Utility start 3-(2-Carboxyethyl) benzoic acid intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) start->intermediate Activation product Target Molecule (e.g., Amide, Ester, Macrocycle) intermediate->product Nucleophilic Attack

Figure 2: A simplified diagram showing the role of this compound as a starting material in a synthetic pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its bifunctional nature allows for a wide range of synthetic transformations. However, its potential hazards, including skin, eye, and respiratory irritation, necessitate strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their synthetic endeavors.

An In-depth Technical Guide to 3-(2-Carboxyethyl)benzoic Acid: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed exploration of 3-(2-Carboxyethyl)benzoic acid, a versatile dicarboxylic acid building block. We will delve into its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing practical insights and the scientific rationale behind its use.

Nomenclature and Identification: Establishing a Common Language

Accurate and unambiguous identification of chemical compounds is the foundation of scientific communication. This compound is known by several synonyms, each with its own context of use.

IUPAC and Systematic Names

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1] This name clearly defines the substitution pattern on the benzene ring and the nature of the side chains. Another systematic name is Benzenepropanoic acid, 3-carboxy- .[1]

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 161265-32-3 to this compound, providing a unique identifier for database searches and regulatory purposes.[1][2]

Common Synonyms and Identifiers

In commercial and research contexts, a variety of synonyms are used. Understanding these is crucial for literature and patent searches.

Synonym/IdentifierSource/Context
3-Carboxybenzenepropanoic acidSystematic alternative
m-Carboxy-hydrocinnamic acidOlder nomenclature
3-(3-Carboxy-phenyl)-propionic acidAlternative numbering
β-(3-Carboxy-phenyl)-propionsaeureGerman systematic name
MFCD20639508MDL number for supplier databases
CHEMBL2365081ChEMBL identifier for bioactivity data

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database for this compound.[1]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Melting Point 177 °C[2]
Boiling Point 415.3 ± 28.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
pKa See Section 2.1-
Solubility See Section 2.2-
Acidity (pKa)
  • Aromatic Carboxylic Acid: The carboxylic acid group attached to the benzene ring is expected to have a pKa value close to that of benzoic acid, around 4.2. The electron-withdrawing effect of the second carboxylic acid group will be minimal due to the separation by the ethyl chain.

  • Aliphatic Carboxylic Acid: The carboxylic acid on the propanoic acid side chain is expected to have a pKa value slightly lower than that of propanoic acid, likely in the range of 4.7-4.8.

Computational methods, such as those employing Density Functional Theory (DFT), can provide more precise predictions of pKa values for such molecules. These calculations take into account the electronic effects of the entire molecule on each acidic proton.

Solubility Profile

The solubility of dicarboxylic acids is influenced by the interplay between the polar carboxylic acid groups and the nonpolar hydrocarbon backbone. Generally, dicarboxylic acids with an even number of carbon atoms, like this compound (with a total of 10 carbons in a sense), tend to have lower solubility in organic solvents compared to those with an odd number of carbons due to more efficient crystal packing.

The presence of two carboxylic acid groups allows for hydrogen bonding with polar solvents. It is expected to be:

  • Slightly soluble in water , with solubility increasing with temperature.

  • Soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.

  • Sparingly soluble to insoluble in nonpolar solvents like hexane and toluene.

Synthesis and Purification: From Starting Materials to Pure Compound

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, a common approach involves the oxidation of a suitable precursor. A plausible synthetic route is the oxidation of 3-(3-methylphenyl)propanoic acid.

Conceptual Synthesis Workflow

G start 3-(3-Methylphenyl)propanoic acid oxidizing_agent Strong Oxidizing Agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄) start->oxidizing_agent Reacts with reaction Oxidation of Benzylic Carbon oxidizing_agent->reaction workup Acidic Workup (e.g., HCl) reaction->workup Followed by product This compound workup->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Choices:

  • Choice of Oxidizing Agent: A strong oxidizing agent is required to convert the benzylic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a common choice as it is effective and relatively inexpensive. The reaction is typically carried out under basic conditions, followed by acidification.

  • Acidic Workup: The initial product of the oxidation is the potassium salt of the dicarboxylic acid. An acidic workup is necessary to protonate the carboxylate groups and precipitate the free dicarboxylic acid.

  • Purification by Recrystallization: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the recovery of pure crystals upon cooling. For this compound, a mixed solvent system, such as ethanol/water, is likely to be effective.

Step-by-Step Purification Protocol: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., boiling water or an ethanol/water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Applications in Research and Development

This compound serves as a valuable bifunctional building block in several areas of chemical and pharmaceutical research. Its rigid aromatic core and flexible aliphatic arm, both terminating in reactive carboxylic acid groups, make it an attractive component for constructing more complex molecules.

Linker in Drug Development

In the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker that connects the different molecular components is of critical importance. The properties of the linker, such as its length, rigidity, and solubility, can significantly impact the efficacy and pharmacokinetics of the drug.

G cluster_0 PROTAC Structure cluster_1 ADC Structure Target Protein Ligand Target Protein Ligand Linker Linker Target Protein Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Cytotoxic Drug Cytotoxic Drug Linker->Cytotoxic Drug linker_role This compound as a Linker Component Linker->linker_role Antibody Antibody Antibody->Linker

Caption: Role of linkers in PROTAC and ADC drug modalities.

This compound can be incorporated into linkers to provide a balance of rigidity and flexibility. The benzoic acid moiety offers a defined spatial orientation, while the propanoic acid chain allows for some conformational freedom. The two carboxylic acid groups provide versatile handles for conjugation to other parts of the molecule, typically through the formation of amide bonds. This compound is particularly useful when a meta-substitution pattern on the aromatic ring is desired for optimal target engagement.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules.[2] The two carboxylic acid groups can be selectively functionalized, allowing for the stepwise construction of complex molecular architectures. For example, one carboxylic acid could be converted to an amide, while the other is used as an anchor point for further chemical transformations.

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.0-8.5 ppm region) and the aliphatic protons of the ethyl chain (typically between 2.5 and 3.5 ppm). The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (often >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (in the 170-180 ppm range), the aromatic carbons (120-140 ppm), and the aliphatic carbons (20-40 ppm).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common starting point for the analysis of aromatic carboxylic acids. Detection is typically performed using a UV detector, monitoring at a wavelength where the benzene ring absorbs, such as 254 nm.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for researchers in the chemical and pharmaceutical sciences. A thorough understanding of its nomenclature, physicochemical properties, and reactivity is essential for its effective use in the synthesis of novel compounds and the development of new therapeutics. This guide provides a foundational understanding of this important reagent, empowering scientists to leverage its unique structural features in their research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Carboxyethyl)benzoic acid is a dicarboxylic acid featuring both an aliphatic and an aromatic carboxylic acid moiety. This unique structure makes it a valuable building block in the synthesis of various organic molecules, including polymers, resins, and pharmaceutical intermediates. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization and for quality control in its synthesis and application. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide will present predicted data based on established principles of spectroscopy and data from analogous structures.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of labile protons, such as those in the carboxylic acid groups.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • Referencing: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The predicted chemical shifts (δ) are presented in the table below. These predictions are based on the analysis of similar structures and the known effects of substituents on aromatic rings.[1]

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H-2~8.1Singlet (or narrow triplet)1HAromatic
H-4~7.8Doublet1HAromatic
H-5~7.5Triplet1HAromatic
H-6~7.9Doublet1HAromatic
H-8~3.0Triplet2HAliphatic (-CH₂-)
H-9~2.7Triplet2HAliphatic (-CH₂-)
-COOH (x2)>10.0Broad Singlet2HCarboxylic Acids

Expertise & Experience - Interpreting the ¹H NMR Spectrum:

  • Aromatic Region (7.5-8.1 ppm): The four protons on the benzene ring will appear in this region. The exact chemical shifts and coupling patterns are influenced by the two substituents. The proton at the 2-position (H-2), being situated between the two electron-withdrawing groups (though the ethylcarboxy group is activating, the carboxyl group is deactivating), is expected to be the most deshielded. The coupling pattern for a 1,3-disubstituted benzene ring can be complex, but distinct signals for each proton are expected at a high field.

  • Aliphatic Region (2.7-3.0 ppm): The two methylene groups (-CH₂-) of the ethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (H-8) will be slightly more deshielded than the methylene group adjacent to the aliphatic carboxyl group (H-9).

  • Carboxylic Acid Protons (>10.0 ppm): The protons of the two carboxylic acid groups are highly deshielded and will appear as a broad singlet far downfield.[2] The broadness is due to hydrogen bonding and chemical exchange. The integration of this peak should correspond to two protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

Carbon(s) Predicted δ (ppm) Assignment
C-1~132Aromatic (ipso)
C-2~130Aromatic (CH)
C-3~140Aromatic (ipso)
C-4~129Aromatic (CH)
C-5~128Aromatic (CH)
C-6~131Aromatic (CH)
C-7~168Carbonyl (Aromatic COOH)
C-8~35Aliphatic (-CH₂-)
C-9~30Aliphatic (-CH₂-)
C-10~174Carbonyl (Aliphatic COOH)

Expertise & Experience - Interpreting the ¹³C NMR Spectrum:

  • Carbonyl Carbons (168-174 ppm): The two carbonyl carbons of the carboxylic acid groups will appear in this downfield region.[3] The aromatic carboxylic acid carbon (C-7) is expected to be slightly more upfield than the aliphatic one (C-10).

  • Aromatic Carbons (128-140 ppm): The six carbons of the benzene ring will resonate in this region. The two carbons attached to the substituents (C-1 and C-3), known as ipso-carbons, will have distinct chemical shifts from the protonated carbons.

  • Aliphatic Carbons (30-35 ppm): The two methylene carbons (C-8 and C-9) will appear in the upfield region, characteristic of sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Spectra are usually collected over the range of 4000-400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and aromatic functionalities.[4][5]

Wavenumber (cm⁻¹) Vibration Intensity Functional Group
3300-2500O-H stretchStrong, BroadCarboxylic Acid
~3030C-H stretchMediumAromatic
2980-2850C-H stretchMediumAliphatic
~1700C=O stretchStrong, SharpCarboxylic Acid
1600, 1475C=C stretchMediumAromatic Ring
~1300C-O stretchMediumCarboxylic Acid
~920O-H bendMedium, BroadCarboxylic Acid (dimer)
800-700C-H bendStrongAromatic (out-of-plane)

Expertise & Experience - Interpreting the IR Spectrum:

  • O-H Stretch (3300-2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad absorption band in this region due to the hydrogen-bonded O-H stretching vibrations.[4]

  • C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acids.[5] It's possible that two distinct, closely spaced C=O stretching bands may be observed, one for the aromatic and one for the aliphatic carboxylic acid, due to the different electronic environments.

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. These may be partially obscured by the broad O-H band.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions, including C-C and C-O stretching and various bending vibrations, which are unique to the molecule. The out-of-plane C-H bending bands for the 1,3-disubstituted benzene ring are expected in the 800-700 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules like dicarboxylic acids.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern (EI-MS)

The molecular formula of this compound is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .[7][8] The fragmentation in EI-MS is expected to be influenced by the presence of the two carboxylic acid groups and the aromatic ring.

G M [C₁₀H₁₀O₄]⁺˙ m/z = 194 (Molecular Ion) F1 [M - OH]⁺ m/z = 177 M->F1 - OH (17) F2 [M - COOH]⁺ m/z = 149 M->F2 - COOH (45) F3 [M - CH₂COOH]⁺ m/z = 135 M->F3 - CH₂COOH (59) F4 [C₇H₅O]⁺ m/z = 105 F2->F4 - CO₂ (44) F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CO (28)

References

Solubility Characteristics of 3-(2-Carboxyethyl)benzoic Acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Carboxyethyl)benzoic acid (CEBA). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing CEBA's solubility, predicts its behavior in various solvent systems, and provides detailed, field-proven experimental protocols for its empirical determination. By integrating physicochemical theory with practical methodologies, this guide serves as an essential resource for formulation development, process chemistry, and analytical sciences.

Introduction: The Physicochemical Landscape of this compound

This compound (CEBA) is a dicarboxylic acid featuring a rigid aromatic ring connected to a flexible propanoic acid chain. Its molecular structure dictates a unique combination of polar and nonpolar characteristics, making its solubility a critical parameter in a multitude of applications, from the synthesis of pharmaceutical intermediates to the formulation of specialty chemicals.[1] Understanding and quantifying the solubility of CEBA is paramount for controlling reaction kinetics, designing purification strategies like crystallization, and developing stable, bioavailable drug formulations.[2][3]

This guide provides the foundational knowledge and practical workflows required to master the solubility profile of CEBA.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₀O₄ [4]
Molecular Weight 194.18 g/mol [4]
Melting Point ~177 °C [1]
Appearance White to off-white solid [5]
Predicted pKa ~4.23 [5]
XLogP3 1.8 [4]

| Topological Polar Surface Area | 74.6 Ų |[4] |

Theoretical Principles & Anticipated Solubility Profile

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent predictive tool.[6][7]

The structure of CEBA—containing two polar carboxylic acid groups, a nonpolar benzene ring, and an aliphatic ethyl bridge—suggests a nuanced solubility behavior.

The Role of Polarity and Hydrogen Bonding
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. CEBA is expected to exhibit moderate to good solubility in polar protic solvents. The carboxylic acid groups can form strong hydrogen bonds with solvent molecules, which helps overcome the solute-solute interactions in the crystal lattice. However, the nonpolar benzene ring will limit its solubility, particularly in water.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. Good solubility is anticipated due to strong dipole-dipole interactions and hydrogen bonding between the solvent's electronegative atoms (e.g., the oxygen in acetone) and CEBA's acidic protons.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the strong hydrogen bonds between CEBA molecules in the solid state is not compensated by the weak van der Waals forces that would form between CEBA and a nonpolar solvent.

The Critical Influence of pH on Aqueous Solubility

As a dicarboxylic acid, CEBA's solubility in aqueous media is highly dependent on pH. The two carboxylic acid groups have distinct (though potentially similar) pKa values. Based on predictions for similar structures, the first pKa is estimated to be around 4.2.[5][8]

  • At pH << pKa (e.g., pH < 2): CEBA will exist predominantly in its neutral, protonated form. Its aqueous solubility will be at its minimum, dictated by the polarity of the un-ionized molecule.

  • At pH ≈ pKa: A mixture of the neutral form and the mono-anion will exist.

  • At pH >> pKa (e.g., pH > 6): CEBA will be fully deprotonated, existing as a more polar dianion. This ionic form will be significantly more water-soluble due to strong ion-dipole interactions with water molecules. Therefore, dissolving CEBA in aqueous base solutions (e.g., 5% NaOH or NaHCO₃) should dramatically increase its solubility.[9][10]

The following diagram illustrates the relationship between the molecular structure of CEBA and its interactions with different solvent types, providing a visual rationale for its expected solubility profile.

cluster_solute This compound (CEBA) cluster_solvents Solvent Environments CEBA CEBA Molecule - Two COOH groups (Polar, H-Bonding) - Benzene Ring (Nonpolar) - Ethyl Chain (Nonpolar) PolarProtic Polar Protic (e.g., Water, Ethanol) CEBA->PolarProtic Strong H-Bonding (Good Solubility) PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) CEBA->PolarAprotic Dipole-Dipole & H-Bond Accepting (Good Solubility) Nonpolar Nonpolar (e.g., Hexane, Toluene) CEBA->Nonpolar Weak van der Waals (Poor Solubility) AqueousBase Aqueous Base (e.g., NaOH aq.) CEBA->AqueousBase Deprotonation to Dianion (Excellent Solubility)

Caption: Intermolecular forces governing CEBA solubility.

Experimental Determination of Equilibrium Solubility

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is essential. The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility, providing the thermodynamic solubility value of a compound.[11][12][13]

Causality Behind the Experimental Design
  • Use of Excess Solid: Adding an excess of CEBA ensures that the solvent becomes saturated and that a solid phase remains in equilibrium with the liquid phase. This is the definition of a saturated solution.[11][14][15]

  • Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature using a calibrated incubator or water bath is critical for data accuracy and reproducibility.[13][15]

  • Extended Equilibration Time: Dissolution takes time. Agitating the mixture for a prolonged period (e.g., 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11][13][14]

  • Phase Separation: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium. Filtration through a low-binding filter (e.g., PTFE) or centrifugation are the preferred methods.[11][14]

  • Quantitative Analysis: The concentration of the dissolved CEBA in the clear supernatant must be accurately measured. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, though UV-Vis spectrophotometry can also be used if CEBA has a distinct chromophore and no interfering species are present.[11][14]

Step-by-Step Protocol: Equilibrium Shake-Flask Method
  • Preparation:

    • Prepare stock solutions of all desired solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetonitrile).

    • Accurately weigh an excess amount of CEBA (e.g., 10-20 mg) into several glass vials. The amount should be sufficient to ensure solid remains after saturation.

  • Incubation:

    • Add a precise volume of the chosen solvent (e.g., 2-5 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Incubate for a predetermined equilibration period (a 48-hour period is a robust starting point).[11]

  • Phase Separation:

    • After incubation, allow the vials to stand briefly for large particles to settle.

    • Withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.[11][14] Alternatively, centrifuge the vials at high speed and carefully sample the supernatant.

  • Analysis:

    • Prepare a calibration curve of CEBA in the same solvent using known concentrations.

    • Dilute the filtered saturated solution with the solvent as needed to fall within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration.

  • Calculation:

    • Calculate the concentration of CEBA in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

    • Perform the experiment in triplicate to ensure statistical validity.

The following diagram outlines this mandatory experimental workflow.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess CEBA into vials B Add precise volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter OR Centrifuge and sample E->F G Dilute filtered sample into linear range F->G H Quantify concentration using HPLC or UV-Vis G->H I Calculate original concentration using dilution factor H->I

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, comparative format. The following table serves as a template for presenting results. It is populated with anticipated qualitative values to illustrate its use; researchers must replace these with their empirically determined quantitative data.

Table 2: Solubility of this compound in Various Solvents at 25 °C (Illustrative)

Solvent Class Solvent Polarity Index Anticipated Solubility Experimentally Determined Value (mg/mL)
Polar Protic Water (pH 7.0) 10.2 Low Populate with data
Water (pH 2.0) 10.2 Very Low Populate with data
0.1 M NaOH (aq) N/A Very High Populate with data
Methanol 5.1 High Populate with data
Ethanol 4.3 High Populate with data
Polar Aprotic DMSO 7.2 Very High Populate with data
Acetone 5.1 High Populate with data
Acetonitrile 5.8 Moderate Populate with data
Nonpolar Toluene 2.4 Very Low Populate with data

| | Hexane | 0.1 | Insoluble | Populate with data |

Interpreting the Results: The obtained data should correlate directly with the theoretical principles outlined in Section 2. For instance, high solubility in methanol and DMSO validates the importance of hydrogen bonding and polar interactions. The dramatic increase in solubility in 0.1 M NaOH compared to neutral water provides empirical evidence of the compound's acidic nature and the formation of a highly soluble carboxylate salt. Conversely, negligible solubility in hexane confirms the "like dissolves like" rule.[6][7]

Conclusion and Practical Implications

This guide establishes a robust framework for understanding and quantifying the solubility of this compound. The molecule's amphiphilic nature, with two polar carboxylic acid head groups and a nonpolar aromatic/aliphatic body, results in a highly tunable solubility profile. Key takeaways are:

  • High Solubility in Polar Organic Solvents: CEBA is readily dissolved in solvents like methanol, ethanol, and DMSO, which is advantageous for organic synthesis and reaction chemistry.

  • pH-Dependent Aqueous Solubility: Its solubility in water is poor under acidic and neutral conditions but increases dramatically in alkaline solutions. This property is critical for designing aqueous-based formulations, extraction procedures, and purification protocols.

  • Low Solubility in Nonpolar Solvents: CEBA is practically insoluble in nonpolar media like hexane, a characteristic that can be exploited for precipitation and crystallization-based purification.

By applying the detailed experimental protocol provided, researchers can generate high-quality, reliable solubility data essential for accelerating research, development, and formulation activities.

References

Thermal analysis (TGA, DSC) of 3-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Analysis of 3-(2-Carboxyethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the thermal properties of this compound (CEBA), a dicarboxylic acid pertinent to pharmaceutical and materials science research. Through the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document elucidates the compound's thermal stability, decomposition profile, and phase transition behavior. As a self-validating system, this guide details not only the experimental protocols but also the underlying scientific principles and data interpretation strategies. This work is intended for researchers, scientists, and drug development professionals seeking to characterize the physicochemical properties of complex organic molecules.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₀O₄, is an aromatic dicarboxylic acid featuring both an aliphatic and an aromatic carboxyl group[1]. This unique structure makes it a valuable building block in the synthesis of various organic compounds, including drug intermediates and cosmetic ingredients[2]. The thermal behavior of such molecules is a critical parameter in drug development and materials science. It dictates manufacturing process parameters (e.g., drying, melt processing), storage conditions, and ultimately, the stability and performance of the final product.

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these properties[3][4]. TGA provides quantitative information on mass changes as a function of temperature, revealing the thermal stability and decomposition kinetics of a material[5][6]. DSC measures the heat flow associated with thermal transitions, allowing for the precise determination of melting points, crystallization events, and other phase changes[7][8]. This guide provides a detailed framework for applying these techniques to this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before undertaking thermal analysis.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₀H₁₀O₄PubChem[1]
Molecular Weight 194.18 g/mol PubChem[1]
CAS Number 161265-32-3ChemicalBook[9]
Reported Melting Point 177 °CBIOSYNCE[2], ChemicalBook[9]
Boiling Point (Predicted) 415.3 ± 28.0 °C at 760 mmHgBIOSYNCE[2]
Density (Predicted) 1.3 ± 0.1 g/cm³BIOSYNCE[2]

Note: Predicted values are computational estimates and should be confirmed experimentally.

Core Principles of Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes[3]. This technique is fundamental for determining a material's thermal stability and composition[5]. The output, a thermogram, plots mass percentage against temperature. A loss in mass signifies a decomposition or volatilization event[10]. The derivative of this curve (DTG) highlights the temperature at which the rate of mass loss is maximal. The entire process is governed by standards such as ASTM E1131, which outlines methods for compositional analysis[10][11][12].

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program[7][13]. When the sample undergoes a thermal event (e.g., melting, crystallization, or a glass transition), it requires more or less heat than the reference to maintain the same temperature[7]. This difference is detected and plotted as a thermogram.

  • Endothermic Events: Processes that absorb heat, such as melting or evaporation, appear as peaks in the heat flow curve.

  • Exothermic Events: Processes that release heat, such as crystallization or oxidation, appear as valleys. Instrument calibration is critical for data accuracy and is typically performed according to standards like ASTM E967[14].

Experimental Workflow and Protocols

The following diagram and protocols outline a robust methodology for the thermal characterization of this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation Sample Obtain high-purity This compound Crucible Select & Tare appropriate crucibles (Al, Pt/Ceramic) Sample->Crucible Weigh Accurately weigh 2-5 mg of sample Crucible->Weigh TGA_Setup TGA Instrument Setup (N₂ atmosphere, 10°C/min ramp) Weigh->TGA_Setup DSC_Setup DSC Instrument Setup (N₂ atmosphere, 10°C/min ramp) Weigh->DSC_Setup Run_TGA Execute TGA Scan (e.g., 25-600°C) TGA_Setup->Run_TGA Run_DSC Execute DSC Scan (e.g., 25-250°C) DSC_Setup->Run_DSC TGA_Data Analyze TGA Thermogram: - Onset of decomposition - Mass loss steps Run_TGA->TGA_Data DSC_Data Analyze DSC Thermogram: - Melting point (onset/peak) - Enthalpy of fusion (ΔHfus) Run_DSC->DSC_Data Report Synthesize Data & Generate Report TGA_Data->Report DSC_Data->Report

Caption: Experimental workflow for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound. This protocol is designed in accordance with ASTM E1131 guidelines[11][15].

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is stable.

  • Sample Preparation:

    • Place an empty platinum or ceramic TGA pan on the microbalance and tare it.

    • Accurately weigh 2-5 mg of this compound into the pan. Record the exact mass.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Initiate the run and record the mass, time, and temperature data until the experiment is complete.

  • Data Analysis: Plot the percentage mass loss versus temperature. Calculate the first derivative (DTG) to identify the temperatures of maximum decomposition rates.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

  • Instrument Preparation: Ensure the DSC cell is clean and the temperature and enthalpy are calibrated using a certified standard (e.g., Indium) per ASTM E967[16].

  • Sample Preparation:

    • Place an empty aluminum DSC pan and lid on a microbalance and tare.

    • Accurately weigh 2-5 mg of this compound into the pan.

    • Hermetically seal the pan to prevent any loss of volatiles before decomposition.

    • Prepare an identical empty, sealed pan to be used as the reference.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 250°C at a heating rate of 10°C/min.

  • Data Acquisition: Place the sample and reference pans in the DSC cell and initiate the run. Record the heat flow versus temperature.

  • Data Analysis:

    • Determine the extrapolated onset temperature and the peak temperature of the melting endotherm.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Expected Results and Interpretation

The thermal behavior of dicarboxylic acids is complex and depends on the spacing between the carboxyl groups[17]. For this compound, the rigid phenyl ring and flexible ethyl spacer will lead to a distinct thermal profile.

DSC Analysis: Melting Behavior

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. Based on literature values, this event is anticipated around 177°C[2][9]. The sharpness of the peak is indicative of the sample's purity. The extrapolated onset of this peak is typically reported as the melting point. The area under the peak provides the enthalpy of fusion (ΔHfus), a measure of the energy required to break the crystal lattice.

TGA Analysis: Decomposition Profile

The TGA thermogram will likely show thermal stability up to a certain temperature, followed by one or more mass loss steps.

  • Initial Stability: The compound is expected to be stable with no significant mass loss until well after its melting point.

  • Decomposition: Aromatic carboxylic acids are generally thermally stable[18]. However, the aliphatic side chain is a likely point of initial decomposition. The thermal decomposition of dicarboxylic acids can involve decarboxylation (loss of CO₂) or dehydration (loss of H₂O)[17][19]. Given the structure, a multi-step decomposition is plausible. The first step may involve the loss of the carboxyl group from the ethyl side chain, followed by the decomposition of the aromatic portion at higher temperatures. The final residual mass at 600°C in a nitrogen atmosphere is expected to be minimal.

The following diagram illustrates the relationship between the observed thermal events and the molecular transformations.

G Compound This compound State: Crystalline Solid Melted Molten Liquid State: Liquid Compound->Melted DSC Endotherm (~177°C) ΔHfus > 0 Decomposed Decomposition Products e.g., CO₂, H₂O, Char Melted->Decomposed TGA Mass Loss (e.g., >200°C) Decarboxylation/ Fragmentation

Caption: Interpretation of thermal events for CEBA.

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are powerful, complementary techniques for the comprehensive thermal characterization of this compound. The methodologies and interpretative framework presented in this guide provide a robust system for obtaining critical data on the material's melting point, enthalpy of fusion, and thermal stability. These parameters are essential for informed decision-making in pharmaceutical formulation, chemical synthesis, and materials processing, ensuring product quality, safety, and efficacy.

References

Methodological & Application

The Versatility of 3-(2-Carboxyethyl)benzoic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(2-Carboxyethyl)benzoic acid, a dicarboxylic acid featuring both an aromatic and an aliphatic carboxyl group, has emerged as a versatile and highly valuable scaffold. Its unique structural arrangement offers differential reactivity, enabling its use as a flexible linker, a precursor to heterocyclic systems, and a key component in the synthesis of bioactive molecules and advanced materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Unveiling the Potential: Physicochemical Properties and Reactivity

This compound (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.19 g/mol ) possesses two distinct carboxylic acid moieties with differing electronic environments.[1] The aromatic carboxylic acid is directly attached to the benzene ring, while the aliphatic carboxylic acid is at the terminus of a propanoic acid chain. This inherent difference in their chemical nature is the cornerstone of its utility in selective chemical transformations.

Generally, aromatic carboxylic acids are slightly more acidic than their aliphatic counterparts due to the electron-withdrawing nature of the sp²-hybridized carbon of the benzene ring and the resonance stabilization of the corresponding carboxylate anion.[2][3] This subtle yet significant difference in pKa values can be exploited to achieve selective reactions under carefully controlled conditions.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄[1]
Molecular Weight194.19 g/mol [1]
Melting Point177 °C
Boiling Point415.3±28.0 °C at 760 mmHg
Density1.3±0.1 g/cm³

Application I: A Bifunctional Linker in Medicinal Chemistry

The distinct functionalities of this compound make it an ideal candidate for a bifunctional linker, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs) and for tethering payloads in Antibody-Drug Conjugates (ADCs). The two carboxylic acid groups provide orthogonal handles for conjugation to a protein-of-interest (POI) ligand and an E3 ligase ligand in PROTACs, or to an antibody and a cytotoxic drug in ADCs.

Conceptual Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker typically involves a stepwise approach, leveraging the differential reactivity of the two carboxyl groups. One carboxyl group can be selectively activated and coupled to the first binding moiety, followed by the activation and coupling of the second carboxyl group to the other binding element.

Caption: General workflow for synthesizing a PROTAC using a dicarboxylic acid linker.

Protocol: Selective Mono-esterification of this compound

Achieving selectivity is crucial. The aliphatic carboxylic acid is generally more sterically accessible and can sometimes be esterified preferentially under milder conditions.

Objective: To selectively protect the aliphatic carboxylic acid group as a methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a solid acid catalyst like Amberlyst-15

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise. Alternatively, for a greener approach, a solid acid catalyst can be used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 3-(2-methoxycarbonylethyl)benzoic acid, can be purified by silica gel column chromatography.[4]

Application II: Synthesis of Heterocyclic Scaffolds - The Isocoumarin Core

This compound is a valuable precursor for the synthesis of isocoumarins, a class of naturally occurring lactones with a wide range of biological activities. The synthesis typically involves the intramolecular cyclization of a derivative of the starting diacid.

Reaction Pathway to Isocoumarin Derivatives

The general strategy involves the reduction of the aromatic carboxylic acid to a hydroxymethyl group, followed by acid-catalyzed intramolecular esterification (lactonization).

Caption: Synthetic route to isocoumarins from this compound.

Protocol: Synthesis of a Dihydroisocoumarin Derivative

Objective: To synthesize 3,4-dihydro-1H-isochromen-1-one-6-carboxylic acid.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF, anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Selective Reduction: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C. Add BH₃·THF (1.0 M in THF, approx. 1.1 eq) dropwise. The reaction is typically selective for the reduction of the aromatic carboxylic acid. Monitor the reaction by TLC.

  • Quenching and Work-up: Once the reaction is complete, carefully quench with methanol and then water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Cyclization: Dissolve the crude intermediate in toluene. Add a catalytic amount of p-TsOH. Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Reflux the mixture until no more water is collected.

  • Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the resulting dihydroisocoumarin derivative by column chromatography.

Application III: Building Block for Bioactive Molecules and Polymers

The dicarboxylic nature of this compound allows it to be incorporated into larger molecules, including pharmacologically active compounds and polymers. The two carboxyl groups can be derivatized to form esters, amides, or other functional groups, enabling the construction of a diverse array of chemical entities.

Protocol: General Amidation of this compound

Objective: To synthesize a diamide derivative of this compound.

Materials:

  • This compound

  • Amine of choice (2.2 eq)

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or (Dicyclohexylcarbodiimide) (DCC) (2.2 eq)

  • Hydroxybenzotriazole (HOBt) (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), the amine (2.2 eq), and HOBt (2.2 eq) in anhydrous DMF in a round-bottom flask.

  • Coupling Agent Addition: Add DIPEA (4.0 eq) to the mixture, followed by the coupling agent (EDC or DCC) (2.2 eq).

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique structure, featuring two carboxylic acid groups with different reactivities, provides a gateway to a wide range of applications, from the construction of complex bioactive molecules and heterocycles to its use as a flexible linker in advanced therapeutic modalities. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their synthetic endeavors.

References

Application Notes & Protocols: 3-(2-Carboxyethyl)benzoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of 3-(2-Carboxyethyl)benzoic Acid

This compound is a bifunctional organic compound that has emerged as a significant building block in the landscape of synthetic chemistry. Its structure, featuring a rigid aromatic core substituted with two distinct carboxylic acid moieties—one directly attached to the benzene ring and the other at the terminus of a flexible ethyl side chain—imparts a unique combination of reactivity and conformational adaptability. This architecture allows for selective chemical modifications, making it an invaluable precursor in the synthesis of a wide array of complex molecules, from pharmacologically active agents to advanced materials.[1][2]

The presence of two carboxylic acid groups with different chemical environments enables orthogonal chemical strategies. The aromatic carboxylic acid is influenced by the electron-withdrawing nature of the benzene ring, while the aliphatic carboxylic acid retains the typical reactivity of a short-chain fatty acid. This differential reactivity can be exploited for sequential or selective derivatization, a highly desirable feature in multistep synthesis. These attributes make this compound a key intermediate in the development of drug candidates, the construction of molecular linkers for bioconjugation, and the synthesis of novel polymers.[1][3]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its core applications and providing field-proven protocols for its derivatization.

PropertyValueSource
CAS Number 161265-32-3[1][4]
Molecular Formula C₁₀H₁₀O₄[2][5]
Molecular Weight 194.18 g/mol [2][5]
Melting Point 177°C[1]
Boiling Point 415.3 ± 28.0 °C at 760 mmHg[1]
Appearance White to off-white crystalline solid
Solubility Soluble in hot water, alcohols, and other polar organic solvents.[6]

Core Synthetic Applications: A Tale of Two Carboxyls

The synthetic utility of this compound is primarily dictated by the reactivity of its two carboxylic acid functional groups. These groups serve as handles for a variety of transformations, most notably esterification and amidation reactions, which are fundamental to drug design and materials science.

Diagram: Reactive Sites of this compound

Caption: Key reactive carboxylic acid groups on the this compound scaffold.

Section 1: Esterification Reactions

Esterification is a cornerstone transformation for modifying carboxylic acids. In the context of this compound, converting one or both carboxyl groups to esters can significantly alter the molecule's physicochemical properties, such as lipophilicity and solubility. This is a common strategy in drug development to create prodrugs that can more easily cross biological membranes.[7] The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a reliable method for this purpose.[8][9]

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][9]

  • Excess Alcohol: Esterification is a reversible reaction.[10] Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

  • Removal of Water: The formation of water as a byproduct also influences the equilibrium. Removing water, for instance by using a Dean-Stark apparatus, can drive the reaction to completion.

Protocol 1: Di-Esterification of this compound with Ethanol

This protocol details the synthesis of Diethyl 3-(2-carboxyethyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary evaporator

  • Reflux apparatus

Experimental Workflow Diagram:

G start Start dissolve Dissolve this compound in excess Ethanol start->dissolve add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Heat mixture to reflux (e.g., 4-6 hours) add_catalyst->reflux cool Cool to room temperature reflux->cool quench Neutralize with NaHCO₃ solution cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄ wash->dry filter_evap Filter and evaporate solvent dry->filter_evap product Purified Diethyl Ester filter_evap->product

Caption: Workflow for Fischer esterification of this compound.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.94 g, 10 mmol).

  • Add absolute ethanol (e.g., 50 mL) to dissolve the solid.

  • Carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirred solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diethyl ester.

  • The product can be further purified by column chromatography if necessary.

Section 2: Amidation Reactions

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a key structural feature in a vast number of pharmaceuticals.[11] this compound provides two anchor points for the introduction of amide functionalities, allowing for the synthesis of diverse molecular scaffolds. Direct amidation by heating a carboxylic acid and an amine is possible but often requires harsh conditions. A more common and milder approach involves the use of coupling agents.

Causality Behind Experimental Choices:

  • Coupling Agents (e.g., DCC, EDC): Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[12] This facilitates the nucleophilic attack by the amine.

  • Activators (e.g., HOBt, DMAP): Additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can be used to suppress side reactions and increase the reaction rate by forming a more reactive activated ester intermediate.[12]

  • Aprotic Solvent (e.g., DMF, DCM): The reaction is typically carried out in an anhydrous aprotic solvent to prevent hydrolysis of the activated intermediate.

Protocol 2: Diamide Synthesis via EDC Coupling

This protocol describes the synthesis of a diamide by reacting this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (2.2 eq)

  • Benzylamine (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.4 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Experimental Workflow Diagram:

G start Start dissolve Dissolve diacid, EDC, HOBt in anhydrous DMF start->dissolve cool Cool to 0°C dissolve->cool add_base Add DIPEA cool->add_base add_amine Add Benzylamine dropwise add_base->add_amine stir Stir at RT overnight add_amine->stir workup Aqueous Workup (e.g., add water, extract) stir->workup purify Purify by chromatography workup->purify product Purified Diamide purify->product

Caption: Workflow for EDC-mediated amidation of this compound.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.94 g, 10 mmol), EDC·HCl (4.22 g, 22 mmol), and HOBt (2.97 g, 22 mmol) in anhydrous DMF (50 mL).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIPEA (7.6 mL, 44 mmol) to the mixture, followed by the dropwise addition of benzylamine (2.4 mL, 22 mmol).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once complete, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diamide.

Section 3: Advanced Applications and Considerations

Role as a Linker Molecule

The bifunctional nature of this compound makes it an excellent candidate for use as a non-PEG linker in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) or PROTACs.[3] One carboxyl group can be used to attach to a payload or a targeting ligand, while the other can be used to connect to the other component of the conjugate. The combination of a rigid aromatic spacer and a flexible aliphatic chain allows for fine-tuning of the distance and orientation between the linked moieties.

Diagram: Application as a Bifunctional Linker

G cluster_0 Conjugate Synthesis M1 Molecule 1 (e.g., Targeting Ligand) Linker This compound (derivatized) M1->Linker Amide Bond 1 M2 Molecule 2 (e.g., Drug Payload) Linker->M2 Amide/Ester Bond 2

Caption: Schematic of this compound as a linker.

Intramolecular Cyclization

Under certain conditions, typically involving strong acid and heat, the two carboxylic acid groups can undergo intramolecular cyclization. This can lead to the formation of cyclic anhydrides or, through Friedel-Crafts acylation of the aromatic ring by the activated side-chain carboxyl group, can result in the formation of fused ring systems. These heterocyclic structures are prevalent in many natural products and pharmaceuticals.[13]

Challenges in Aromatic Ring Functionalization

It is crucial to recognize the limitations when considering reactions directly on the aromatic ring. The carboxylic acid group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution.[10][14] Consequently, Friedel-Crafts alkylation or acylation reactions directly on the benzoic acid ring are generally unsuccessful as the electron-poor ring is not nucleophilic enough to attack the electrophile, and the Lewis acid catalyst can complex with the carboxyl group.[15][16] Any desired functionalization of the aromatic ring should ideally be performed on a precursor molecule before the introduction or formation of the carboxyethyl side chain.

Conclusion

This compound is a powerful and versatile synthetic building block. Its value lies in the presence of two chemically distinct carboxylic acid groups that can be selectively or sequentially functionalized through robust and well-established reactions like esterification and amidation. This dual reactivity allows for the construction of a diverse range of molecules with applications spanning from medicinal chemistry to materials science. By understanding the principles behind the reactivity of this molecule and employing the detailed protocols provided, researchers can effectively harness its synthetic potential to advance their scientific objectives.

References

Application and Protocol Guide: The Role of 3-(2-Carboxyethyl)benzoic Acid in Polymer and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive investigation into the specific applications of 3-(2-Carboxyethyl)benzoic acid in polymer and materials science has revealed a significant gap in publicly available, peer-reviewed literature and patents. While the structural characteristics of this molecule—a difunctional aromatic carboxylic acid—suggest its potential as a monomer in polyester synthesis, concrete examples, detailed protocols, and characterization of the resulting polymers are not documented in accessible scientific databases.

Therefore, this guide will take a deductive and instructive approach. It will first outline the fundamental chemical properties of this compound. Subsequently, based on established principles of polymer chemistry and drawing parallels with structurally similar monomers, this document will provide a hypothetical, yet scientifically grounded, framework for its use. This includes a theoretical protocol for polymerization and a discussion of potential applications. This approach is designed to empower researchers to explore this novel monomer's potential, rather than to report on established applications.

Part 1: Foundational Understanding of this compound

Chemical and Physical Properties

This compound is a unique bifunctional monomer possessing both an aromatic carboxylic acid group and an aliphatic carboxylic acid group. This structure offers interesting possibilities for polymer design.

PropertyValueSource
CAS Number 161265-32-3[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.19 g/mol
Appearance White to off-white solid
Melting Point 177 °C
IUPAC Name This compound[1]

The presence of two carboxylic acid groups with different chemical environments (one attached to the benzene ring and the other at the end of an ethyl chain) suggests the potential for selective reactions or the creation of polyesters with unique structural features.

Conceptual Role in Polymer Science

As a dicarboxylic acid, this compound can theoretically be used as a monomer in polycondensation reactions with diols to form polyesters. The resulting polymer would incorporate the aromatic ring into its backbone, which can impart rigidity and thermal stability. The ethyl spacer would provide a degree of flexibility compared to fully aromatic polyesters.

Part 2: Hypothetical Application in Polyester Synthesis

Given the absence of specific literature, we can extrapolate a potential synthetic protocol based on well-established methods for polyesterification involving similar aromatic dicarboxylic acids.

Theoretical Basis for Polyester Synthesis

The synthesis of polyesters from a dicarboxylic acid and a diol is a classic example of step-growth polymerization, specifically polycondensation. The reaction involves the formation of an ester linkage with the elimination of a small molecule, typically water. This process is often catalyzed by an acid or a metal-based catalyst at elevated temperatures.

Proposed Experimental Protocol: Melt Polycondensation

This protocol is a theoretical model for the synthesis of a polyester from this compound and a simple diol, such as ethylene glycol. It is crucial to note that this is a starting point for investigation and will require optimization.

Materials:

  • This compound

  • Ethylene glycol (or other diol of choice)

  • Antimony(III) oxide or another suitable polycondensation catalyst

  • High-vacuum pump

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation head and condenser

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Charging the Reactor: Charge the flask with equimolar amounts of this compound and the chosen diol (e.g., ethylene glycol). Add a catalytic amount of antimony(III) oxide (approximately 0.05 mol% relative to the dicarboxylic acid).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions at high temperatures.

  • Esterification Stage:

    • Begin stirring and slowly heat the mixture under a gentle flow of nitrogen.

    • Increase the temperature to a point where a homogenous melt is formed and the esterification reaction begins, likely in the range of 180-220°C. Water will begin to distill off as a byproduct.

    • Maintain this temperature until the majority of the theoretical amount of water has been collected. This stage may take several hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This is critical for removing the remaining water and ethylene glycol, driving the equilibrium towards the formation of high molecular weight polymer.

    • A significant increase in the viscosity of the melt will be observed as the molecular weight of the polyester increases.

    • Continue the reaction under high vacuum for several hours until the desired viscosity is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester will be a solid. The polymer can be removed from the flask after carefully breaking the glass (if necessary and with appropriate safety precautions) or by dissolving it in a suitable solvent if a soluble polymer is formed.

Rationale Behind Experimental Choices
  • Melt Polycondensation: This solvent-free method is common in industrial polyester production and avoids the complications of solvent removal and recycling.

  • High Temperature and Vacuum: These conditions are necessary to drive the reversible esterification reaction to completion and achieve a high degree of polymerization.

  • Inert Atmosphere: Prevents oxidative degradation of the polymer at high temperatures.

  • Catalyst: Antimony compounds are widely used catalysts for polyesterification, although other catalysts like titanium alkoxides could also be explored.

Part 3: Potential Applications and Future Directions

The unique structure of this compound suggests several potential avenues for research in materials science and drug delivery.

Biodegradable Polymers

The presence of ester linkages in the polymer backbone makes it susceptible to hydrolysis, a key characteristic of biodegradable polymers. The rate of degradation could potentially be tuned by copolymerizing this compound with other dicarboxylic acids (aliphatic or aromatic) and diols. These materials could find applications in areas such as:

  • Sutures and surgical implants: Where biodegradability is essential.

  • Environmentally friendly packaging: As an alternative to non-degradable plastics.

  • Scaffolds for tissue engineering: Providing a temporary support for cell growth that degrades as new tissue is formed.

Functional Polymers and Drug Delivery

The carboxylic acid groups of this compound could be leveraged to create functional polymers. For instance, if polymerization is carried out with a sub-stoichiometric amount of diol, the resulting polyester would have carboxylic acid end-groups. These groups could be used for:

  • Drug Conjugation: Covalently attaching drug molecules to the polymer backbone to create a polymer-drug conjugate. This can improve the drug's solubility, stability, and pharmacokinetic profile.

  • Surface Modification: The carboxylic acid groups can be used to anchor the polymer to surfaces or to further react with other functional molecules.

  • pH-Responsive Materials: The presence of free carboxylic acid groups could make the polymer's properties (e.g., solubility, swelling) dependent on the pH of the surrounding environment, which is a desirable feature for targeted drug delivery systems that release their payload in specific tissues or cellular compartments with different pH values.

Part 4: Visualization of Concepts

To aid in the conceptualization of the proposed polymerization and its potential applications, the following diagrams are provided.

Polymerization_Workflow cluster_Monomers Starting Materials cluster_Process Melt Polycondensation cluster_Product Final Product Monomer1 This compound Esterification Esterification (180-220°C, N2 atm) - H2O removal Monomer1->Esterification Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Esterification Polycondensation Polycondensation (250-280°C, High Vacuum) - Further H2O/diol removal Esterification->Polycondensation Oligomers Polyester Polyester Polycondensation->Polyester High Molecular Weight Polymer

Caption: Hypothetical workflow for the synthesis of a polyester from this compound.

Potential_Applications cluster_Biodegradable Biodegradable Materials cluster_Functional Functional Polymers / Drug Delivery Polymer Polyester from This compound Sutures Sutures Polymer->Sutures Packaging Packaging Polymer->Packaging TissueScaffolds Tissue Scaffolds Polymer->TissueScaffolds DrugConjugation Drug Conjugation Polymer->DrugConjugation SurfaceModification Surface Modification Polymer->SurfaceModification pHResponsive pH-Responsive Systems Polymer->pHResponsive

Caption: Potential application pathways for polymers derived from this compound.

References

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel derivatives from 3-(2-Carboxyethyl)benzoic acid. This scaffold molecule is of significant interest in medicinal chemistry and materials science due to its dual reactive sites: an aliphatic carboxylic acid and an aromatic carboxylic acid. This differential reactivity allows for selective or comprehensive functionalization, leading to a diverse library of esters, amides, and other derivatives. We will explore the strategic considerations behind synthetic choices, provide step-by-step, validated protocols for key transformations, and discuss the potential applications of the resulting compounds, grounded in current scientific literature.

Introduction: The Potential of a Bifunctional Scaffold

This compound is a unique building block possessing two distinct carboxylic acid moieties. The propanoic acid side chain offers flexibility and a different chemical environment compared to the benzoic acid group, which is directly conjugated to the aromatic ring. This structural dichotomy is the key to its versatility. The aliphatic carboxyl group is generally more reactive towards certain transformations like sterically hindered esterifications, while the aromatic carboxyl group's reactivity is influenced by the electronic properties of the benzene ring.

Derivatives of benzoic acid and related structures like succinic acid have demonstrated a wide range of biological activities, including roles as anticancer agents, local anesthetics, and antimicrobial compounds.[1][2][3][4][5] The ability to selectively modify one or both acid groups on the this compound scaffold allows researchers to fine-tune properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for modulating biological activity and pharmacokinetic profiles.[6][7] This guide serves as a practical resource for chemists aiming to leverage this scaffold for drug discovery and development.[8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[9][10]
Molecular Weight 194.18 g/mol [9]
CAS Number 161265-32-3[8][11]
Melting Point 177°C[8]
Boiling Point 415.3±28.0 °C at 760 mmHg[8]
Polar Surface Area 74.6 Ų[9]
XLogP3 1.8[9]

Synthetic Strategies and Mechanistic Rationale

The primary synthetic handles on this compound are its two carboxyl groups. The core challenge and opportunity lie in controlling the selectivity of their reactions.

G cluster_ester Esterification cluster_amide Amidation parent This compound mono_ester Selective Mono-esters parent->mono_ester 1. R-OH, H+ 2. Bulky R-OH di_ester Di-esters parent->di_ester R-OH, H+, Heat mono_amide Selective Mono-amides parent->mono_amide 1. R-NH2, Coupling Agent (Controlled Stoichiometry) di_amide Di-amides parent->di_amide R-NH2, Coupling Agent (Excess Reagents)

Figure 1: Synthetic pathways for derivatizing this compound.
Esterification Strategies

Esterification is a fundamental transformation for modifying carboxylic acids to increase lipophilicity and alter solubility.

  • Fischer-Tropsch Esterification (Acid-Catalyzed): This is a classic, equilibrium-driven method involving heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like H₂SO₄ or p-TsOH.[12] While cost-effective, the harsh conditions (high heat) can be unsuitable for sensitive substrates. For this compound, using a large excess of a simple alcohol (e.g., methanol, ethanol) under reflux will typically lead to the di-ester . Achieving selectivity is difficult with this method, though using a sterically bulky alcohol might favor reaction at the more accessible aliphatic carboxyl group. The reaction works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.

  • Carbodiimide-Mediated Esterification: For more controlled or milder conditions, coupling agents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred.[13] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an alcohol. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) is crucial as it forms an even more reactive acylpyridinium species, accelerating the reaction.[13] This method offers better control for achieving mono-esterification by carefully managing stoichiometry (e.g., using one equivalent of the alcohol and coupling agent).

Amidation Strategies

Amide bond formation is central to drug development, as the amide functional group is a key structural feature in countless pharmaceuticals.

  • Coupling Agent-Mediated Amidation: This is the most reliable and versatile method for synthesizing amides from carboxylic acids. Reagents like EDC, often used in combination with an additive such as 1-Hydroxybenzotriazole (HOBt), provide high yields under mild conditions.[14] The mechanism proceeds via the formation of the O-acylisourea intermediate (from EDC activation), which can then be intercepted by HOBt to form an activated ester. This ester is less prone to side reactions (like racemization in chiral substrates) and reacts cleanly with the desired amine to form the amide bond.[14] A base, typically N,N-Diisopropylethylamine (DIPEA), is added to neutralize any hydrochloride salts present and to facilitate the reaction.[14] By controlling the stoichiometry of the amine and coupling reagents, one can favor the formation of the mono-amide , which is expected to form preferentially at the more sterically accessible aliphatic carboxyl group. Using an excess of the amine and coupling agents will drive the reaction towards the di-amide .

  • Boric Acid Catalysis: For a "greener" approach, boric acid can be used as a catalyst for the direct amidation of carboxylic acids and amines.[15] This method typically requires azeotropic removal of water using a Dean-Stark apparatus and is often slower, but it avoids the use of expensive coupling agents and the generation of stoichiometric byproducts like dicyclohexylurea (DCU).[15]

Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

G start Setup & Reagent Prep reaction Reaction Assembly (Acid + Amine/Alcohol + Reagents in Solvent) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring Stir at RT or 0°C to RT workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purify Purification (Flash Chromatography) workup->purify Crude Product char Characterization (NMR, MS, IR) purify->char end Pure Product char->end

Figure 2: General experimental workflow for synthesis, purification, and characterization.
Protocol 1: Synthesis of a Di-Ester via Fischer Esterification

Target Molecule: Dimethyl 3-(2-(methoxycarbonyl)ethyl)benzoate

Rationale: This protocol uses a simple, cost-effective method for exhaustive esterification, suitable for creating diester libraries with simple alcohols.

Materials:

  • This compound (1.0 eq)

  • Methanol (Anhydrous, ~20-40 fold excess by volume)

  • Sulfuric Acid (H₂SO₄, concentrated, catalytic amount, e.g., 0.1 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.94 g, 10 mmol).

  • Add a significant excess of anhydrous methanol (e.g., 50 mL).

  • Slowly and cautiously add concentrated sulfuric acid (e.g., 0.05 mL, ~1 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution), and finally with brine (1 x 30 mL).[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Mono-Amide via EDC/HOBt Coupling

Target Molecule: 3-(2-(Benzylcarbamoyl)ethyl)benzoic acid

Rationale: This protocol utilizes standard peptide coupling conditions for a controlled, high-yield synthesis of a mono-amide, preferentially at the more accessible aliphatic acid position.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0-1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (e.g., 1.94 g, 10 mmol) in anhydrous DMF (25 mL) in a round-bottom flask.

  • Add HOBt (e.g., 1.62 g, 12 mmol) and the desired amine (e.g., benzylamine, 1.2 mL, 11 mmol).

  • Add DIPEA (e.g., 3.5 mL, 20 mmol) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (e.g., 2.3 g, 12 mmol) portion-wise to the stirred solution, maintaining the temperature at 0°C.[14]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired mono-amide.

Note on Di-amidation: To synthesize the di-amide, increase the equivalents of amine (2.2 eq), EDC (2.4 eq), HOBt (2.4 eq), and DIPEA (4.0-5.0 eq). The workup and purification procedure remains similar.

Characterization of Derivatives

Validation of the synthesized product's structure and purity is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For an ester, expect to see a new set of signals corresponding to the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester). For an amide, new signals for the amine portion will appear, along with a characteristic broad NH signal in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful addition of the new functional group.

  • Infrared (IR) Spectroscopy: Useful for observing the change in functional groups. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should disappear and be replaced by characteristic C=O stretches for the ester (around 1735 cm⁻¹) or amide (around 1650 cm⁻¹).

Table 2: Example Characterization Data
CompoundTechniqueExpected Key Signals
Parent Acid ¹H NMRBroad singlet >10 ppm (2x COOH)
IR (cm⁻¹)~1690 (Aromatic C=O), ~1710 (Aliphatic C=O), 2500-3300 (Broad O-H)
Dimethyl Ester ¹H NMRSinglet ~3.6 ppm (3H, Ar-COOCH₃), Singlet ~3.7 ppm (3H, Alk-COOCH₃)
IR (cm⁻¹)~1720 (Ar-C=O), ~1735 (Alk-C=O), Absence of broad O-H
Mono-Amide ¹H NMRBroad singlet ~8-9 ppm (1H, N-H), Signals for amine moiety
IR (cm⁻¹)~1640 (Amide I C=O), ~1540 (Amide II N-H bend)

Applications and Future Directions

The derivatives synthesized from this compound are excellent candidates for screening in various biological assays. Given the known activities of similar structures, potential applications include:

  • Oncology: Benzoic acid derivatives have been explored as anticancer agents.[3]

  • Infectious Diseases: Both benzoic and succinic acid derivatives have shown antimicrobial properties.[1] Some studies have specifically designed benzoic acid derivatives as prodrugs for treating tuberculosis.[7]

  • Enzyme Inhibition: The scaffold can be used to design inhibitors for specific enzymes, such as influenza neuraminidase.[16]

  • Metabolic Modulation: Succinic acid is a key intermediate in the Krebs cycle, and its derivatives can influence cellular metabolism and signaling.[17][18]

The protocols outlined here provide a robust starting point for creating a diverse chemical library. Future work could involve further modification of the aromatic ring through electrophilic substitution or cross-coupling reactions to explore the structure-activity relationship (SAR) more comprehensively.

References

Standard experimental protocols for reactions involving 3-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 3-(2-Carboxyethyl)benzoic Acid

Introduction: A Molecule of Dichotomous Reactivity

This compound (CEBA) is a bifunctional organic compound featuring two carboxylic acid groups with distinct chemical environments.[1] Its structure, comprising an aromatic benzoic acid moiety and an aliphatic propanoic acid side chain, presents a unique platform for selective chemical modifications. This structural dichotomy is the cornerstone of its utility in the synthesis of complex molecules, polymers, and drug conjugates, allowing for stepwise or selective reactions.

This guide provides a senior application scientist's perspective on handling and reacting CEBA, focusing on the causality behind protocol design. We will explore the two most fundamental transformations of its carboxyl groups: esterification and amidation, providing detailed, field-tested protocols for researchers in organic synthesis and drug development.

Compound Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 177 °C[3]
pKa (Predicted) 4.23 ± 0.10[3]

PART 1: Foundational Safety and Handling

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and nitrile gloves.[4][5]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

    • Skin: Wash the affected area thoroughly with soap and water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.[6]

PART 2: Selective Esterification via Fischer-Speier Reaction

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] A key strategic consideration for CEBA is the differential reactivity of its two carboxyl groups. The aliphatic carboxyl group is generally more sterically accessible and electronically more susceptible to protonation and nucleophilic attack by an alcohol under standard Fischer conditions compared to the aromatic carboxyl group, which is influenced by the electron-withdrawing nature of the benzene ring. This allows for a degree of selective mono-esterification at the propanoic acid side chain.

Causality of Protocol Design:
  • Excess Alcohol: The reaction is an equilibrium process.[7][8] Using the alcohol as the solvent drives the equilibrium toward the ester product, following Le Châtelier's principle.

  • Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.[9]

  • Heat (Reflux): The reaction requires an input of energy to overcome the activation barrier. Refluxing the solution provides a constant, controlled temperature at the boiling point of the alcohol solvent.[9]

  • Aqueous Workup: The workup is designed to neutralize the acid catalyst and remove unreacted carboxylic acid. A weak base like sodium bicarbonate (NaHCO₃) is used to quench the strong acid catalyst and deprotonate any remaining carboxylic acid, making it water-soluble.[9][10]

Workflow for Fischer Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add CEBA to a round-bottom flask B 2. Add excess alcohol (e.g., Methanol) A->B C 3. Slowly add concentrated H₂SO₄ catalyst B->C D 4. Attach reflux condenser and heat to reflux (1-4h) C->D E 5. Monitor reaction by TLC D->E F 6. Cool and remove excess alcohol E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate) F->G H 8. Wash with NaHCO₃(aq) and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify by column chromatography if needed I->J

Caption: Workflow for Fischer Esterification of CEBA.

Detailed Protocol: Synthesis of 3-(2-(Methoxycarbonyl)ethyl)benzoic acid

Materials:

  • This compound (CEBA)

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.94 g, 10.0 mmol).

  • Add 40 mL of methanol to the flask. Stir until the solid is mostly dissolved.

  • Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) dropwise.

  • Reaction: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (~65 °C).

  • Maintain reflux for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Pour the residue into a separatory funnel containing 50 mL of deionized water and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).[10] Be cautious during the bicarbonate wash as CO₂ evolution will cause pressure buildup.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

PART 3: Amide Bond Formation via EDC/NHS Coupling

The direct reaction of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which is incompatible with sensitive molecules. Therefore, coupling agents are used to activate the carboxylic acid.[11] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a highly efficient system for forming amide bonds in a controlled, two-step manner.[12][13]

Causality of Protocol Design:
  • Two-Step Process: The protocol separates the activation of the carboxyl group from the addition of the amine. This prevents the amine from reacting directly with the EDC and improves efficiency.[13]

  • pH Control: The reaction is highly pH-sensitive.[14]

    • Activation (Step 1): EDC activation is most efficient at a slightly acidic pH (4.5–6.0). This protonates the EDC, making it more reactive, while keeping the carboxylic acid largely in its carboxylate form.[15]

    • Coupling (Step 2): The reaction of the NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0–8.0), where the amine is deprotonated and thus more nucleophilic.[15]

  • Role of NHS: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water and can hydrolyze back to the carboxylic acid. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester, increasing the overall yield of the final amide.[12][13] Using the water-soluble analog, Sulfo-NHS, is common for reactions in aqueous buffers.[12]

Mechanism of EDC/NHS Amide Coupling

G Carboxyl R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Unstable Intermediate) Carboxyl->Intermediate + EDC (Activation, pH 4.5-6.0) EDC EDC Intermediate->Carboxyl Hydrolysis (Side Reaction) NHSEster Amine-Reactive NHS Ester (Stable) Intermediate->NHSEster + NHS (Stabilization) NHS NHS or Sulfo-NHS Amide R-CO-NH-R' (Amide Bond) NHSEster->Amide + R'-NH₂ (Coupling, pH 7.0-8.0) Amine R'-NH₂ (Primary Amine)

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Detailed Protocol: Synthesis of an Amide Derivative of CEBA

Materials:

  • This compound (CEBA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Primary amine (e.g., Benzylamine)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[15]

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4[13]

  • Hydroxylamine (for quenching, optional)

Procedure:

  • Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.[13] Prepare fresh solutions of EDC and NHS in the activation buffer immediately before use, as EDC is susceptible to hydrolysis.[12]

  • Carboxyl Activation: Dissolve CEBA (194 mg, 1.0 mmol) in 10 mL of Activation Buffer.

  • Add NHS (138 mg, 1.2 mmol) and EDC (230 mg, 1.2 mmol) to the CEBA solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Amine Coupling: In a separate vial, dissolve the primary amine (e.g., Benzylamine, 107 mg, 1.0 mmol) in 5 mL of Coupling Buffer.

  • Add the amine solution to the activated CEBA mixture. Adjust the pH of the final solution to 7.2-7.5 if necessary.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C with gentle stirring.[12]

  • Quenching & Purification: (Optional) Quench any remaining NHS-ester by adding hydroxylamine to a final concentration of 10-20 mM.

  • Purify the final amide conjugate using standard methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, depending on the properties of the final product.

Critical Parameters for Amide Coupling:

ParameterRecommended ConditionRationale
Solvent Non-amine, non-carboxylate buffers (MES, PBS)Amine and carboxylate buffers will compete in the reaction.[15]
pH (Activation) 4.5 - 6.0Optimal for EDC-mediated activation of the carboxyl group.[15]
pH (Coupling) 7.0 - 8.0Ensures the primary amine is deprotonated and nucleophilic.[15]
Reagent Molar Ratio 1 : 1.2 : 1.2 (CEBA:EDC:NHS)A slight excess of coupling reagents ensures efficient activation.
Temperature Room Temperature or 4 °CBalances reaction rate with the stability of reagents and products.

Conclusion

This compound is a versatile building block whose utility is maximized through the strategic and selective reaction of its distinct carboxylic acid groups. By understanding the mechanisms and carefully controlling reaction conditions, researchers can reliably perform esterifications and amidations. The Fischer esterification protocol leverages equilibrium principles for efficient ester formation, with the potential for selectivity based on the higher reactivity of the aliphatic acid. For amide synthesis, the EDC/NHS coupling system provides a robust and controlled method that is amenable to a wide range of substrates, particularly in the context of bioconjugation and drug development. The protocols and principles outlined in this guide serve as a validated starting point for the successful application of this valuable chemical intermediate.

References

Application Notes and Protocols for the Characterization of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a suite of detailed analytical methods and protocols for the robust characterization of 3-(2-Carboxyethyl)benzoic acid. Recognizing the critical need for accurate and reliable analytical data in research, drug development, and quality control, this document moves beyond simplistic procedural lists. Instead, it offers a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system. From fundamental physicochemical property determination to advanced spectroscopic and chromatographic techniques, this guide is designed to empower researchers with the expertise to confidently assess the identity, purity, and stability of this important chemical entity.

Introduction: The Analytical Imperative for this compound

This compound, a dicarboxylic acid featuring both an aliphatic and an aromatic carboxyl group, serves as a versatile building block in organic synthesis, with applications in the development of novel pharmaceutical intermediates and specialized polymers.[1] Its precise chemical structure and purity are paramount to the success and reproducibility of these applications. Impurities or structural ambiguities can lead to failed syntheses, altered pharmacological activity, or undesirable material properties.

Therefore, a multi-faceted analytical approach is not just recommended, but essential. This guide provides the foundational methods required to establish a comprehensive analytical profile of this compound, ensuring its suitability for its intended use.

Physicochemical Properties: The Foundational Data

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any analytical characterization. These properties not only confirm the identity of the bulk material but also inform the selection and optimization of subsequent analytical methods, such as solvent selection for chromatography or temperature programs for thermal analysis.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₀O₄[2][3][4]
Molecular Weight 194.18 g/mol [2][3]
CAS Number 161265-32-3[1][2]
IUPAC Name This compound[2]
Melting Point 177 °C[1][3]
Boiling Point 415.3 ± 28.0 °C (Predicted)[1][3]
Appearance White crystalline solid (Typical)[5]
Solubility Slightly soluble in water; more soluble in organic solvents like alcohols, and in alkaline aqueous solutions.[6]

Note: Solubility is a critical parameter for developing chromatographic and spectroscopic methods. The presence of two carboxylic acid groups suggests that solubility will be highly pH-dependent.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates compounds based on their hydrophobicity.

The "Why": Causality in Method Design
  • Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) will interact with the hydrophobic benzene ring of the analyte.

  • Acidified Mobile Phase: The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid groups, ensuring a consistent, neutral form of the analyte. This prevents peak tailing and improves chromatographic resolution.

  • UV Detection: The benzene ring contains a chromophore that absorbs UV light, making UV detection a simple and sensitive method for quantification. The maximum absorbance (λmax) for benzoic acid derivatives is typically in the range of 230-280 nm.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound by area percent.

Materials:

  • This compound sample

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Phosphoric acid (or Formic acid)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard/Sample Preparation:

    • Accurately weigh and transfer about 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent to obtain a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 235 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate all peaks.

    • Calculate the area percent purity of the main peak relative to the total area of all peaks.

Structural Elucidation and Confirmation

While chromatography provides purity information, it does not confirm the chemical structure. Spectroscopic techniques are required for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expect to see signals for the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the two acidic carboxylic acid protons.

  • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the two carbonyl carbons of the carboxylic acids and the distinct carbons of the benzene ring.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acids. The expected [M-H]⁻ ion would be at m/z 193.05. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, the key vibrational bands to look for are:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. The presence of both an aromatic and an aliphatic carboxylic acid may lead to a broadened or split peak in this region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-H Bending (Aromatic): Bands indicating the substitution pattern on the benzene ring (in this case, meta-substitution).

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides insights into the material's physical properties and stability at different temperatures.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the presence of polymorphic forms or solvates.

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The melting point is determined from the onset or peak of the endothermic event. A sharp, single endotherm is indicative of a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify volatile content (e.g., residual solvent or water).

Protocol:

  • Weigh approximately 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above its expected decomposition point.

  • A stable baseline with no significant mass loss before the onset of decomposition indicates the absence of volatile impurities.

Conclusion: A Holistic Analytical Strategy

The characterization of this compound requires a synergistic application of multiple analytical techniques. This guide has outlined a logical and robust workflow, starting from fundamental physicochemical properties and progressing through chromatographic purity, definitive structural elucidation, and thermal analysis. By understanding the "why" behind each protocol and adhering to these detailed methodologies, researchers and drug development professionals can ensure the quality, consistency, and reliability of their work, paving the way for successful downstream applications.

References

Application Notes and Protocols: Leveraging 3-(2-Carboxyethyl)benzoic Acid as a Novel Scaffold for the Development of Next-Generation NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side-effect profiles remains a significant challenge in medicinal chemistry. Traditional NSAIDs, while effective, are often associated with gastrointestinal and cardiovascular complications, primarily linked to their non-selective inhibition of cyclooxygenase (COX) enzymes and the presence of a carboxylic acid moiety.[1][2][3][4] This document outlines a comprehensive research and development workflow proposing the use of 3-(2-Carboxyethyl)benzoic acid as a novel scaffold for the synthesis of a new generation of NSAIDs. We will explore synthetic strategies, in vitro screening protocols, and in vivo models to evaluate the potential of derivatives of this unique dicarboxylic acid structure as potent and selective COX-2 inhibitors with a potentially improved safety profile.

Introduction: The Quest for Safer NSAIDs

NSAIDs are among the most widely used therapeutic agents for managing pain and inflammation.[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[6] COX-1 is constitutively expressed and plays a crucial role in gastrointestinal protection and platelet function, while COX-2 is inducible and is upregulated during inflammation.[6][7] The gastrointestinal side effects of many traditional NSAIDs are attributed to their inhibition of COX-1.[4] This has led to the development of selective COX-2 inhibitors (coxibs) to minimize these adverse effects.[6][8][9]

The carboxylic acid group, a common feature in many NSAIDs, is known to be crucial for binding to the active site of COX enzymes but is also implicated in the associated gastric toxicity.[1][2][3][10] This has prompted research into modifying or replacing this functional group to enhance safety.[1][3] In this context, this compound presents an intriguing starting point for novel NSAID design. Its dicarboxylic acid nature offers unique opportunities for chemical modification to potentially optimize binding affinity, selectivity for COX-2, and pharmacokinetic properties.

Rationale for Employing this compound

The selection of this compound as a foundational scaffold is predicated on several hypothetical advantages:

  • Dual Functionality for Lead Optimization: The presence of two carboxylic acid groups with different chemical environments (one directly attached to the aromatic ring and one on an aliphatic side chain) allows for selective modification. One carboxyl group can be strategically derivatized to enhance COX-2 selectivity and improve physicochemical properties, while the other can be retained or modified to maintain the necessary interactions within the COX active site.

  • Potential for Enhanced Binding: The dicarboxylic structure could facilitate novel binding interactions within the COX active site, potentially leading to increased potency and/or selectivity.

  • Modulation of Physicochemical Properties: The two acidic centers can be differentially modified to fine-tune solubility, lipophilicity, and other pharmacokinetic parameters, which are critical for drug efficacy and safety.

Synthetic Strategy: From Scaffold to Candidate Library

The following is a proposed synthetic workflow to generate a library of novel NSAID candidates derived from this compound. The strategy involves selective protection of one carboxylic acid, modification of the other, and subsequent deprotection.

Protocol 1: Synthesis of Mono-Amide Derivatives
  • Selective Esterification: React this compound with a sterically hindered alcohol, such as tert-butanol, under acidic conditions to preferentially esterify the less hindered aliphatic carboxylic acid, yielding 3-(2-(tert-butoxycarbonyl)ethyl)benzoic acid.

  • Amide Coupling: Activate the remaining carboxylic acid on the benzoic acid ring using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). React the activated ester with a selection of primary or secondary amines to introduce diversity. For example, reacting with 4-aminobenzenesulfonamide could introduce a key pharmacophore for COX-2 selectivity.

  • Deprotection: Remove the tert-butyl protecting group using trifluoroacetic acid (TFA) to yield the final mono-amide derivatives.

  • Purification: Purify the final compounds using column chromatography or recrystallization.

Synthesis_Workflow A This compound B Selective Esterification (tert-butanol, H+) A->B C 3-(2-(tert-butoxycarbonyl)ethyl)benzoic acid B->C D Amide Coupling (EDC, HOBt, R-NH2) C->D E Protected Intermediate D->E F Deprotection (TFA) E->F G Final Mono-Amide Derivative F->G

Caption: Synthetic workflow for mono-amide derivatives.

In Vitro Evaluation: Screening for COX Inhibition

The synthesized compounds will be subjected to a rigorous in vitro screening process to determine their potency and selectivity for COX-1 and COX-2.

Protocol 2: COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay)
  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and a reference NSAID (e.g., Celecoxib) in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine IC50 values.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control.

    • Pre-incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding a solution of hydrochloric acid.

    • Neutralize the reaction with a sodium hydroxide solution.

  • Prostaglandin E2 (PGE2) Quantification: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Screening_Workflow cluster_screening In Vitro Screening A Synthesized Compounds B COX-1 Inhibition Assay A->B C COX-2 Inhibition Assay A->C D IC50 (COX-1) Determination B->D E IC50 (COX-2) Determination C->E F Calculate COX-2 Selectivity Index D->F E->F G Identify Lead Compounds F->G

Caption: In vitro screening workflow for COX inhibition.

Hypothetical In Vitro Screening Data
CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) 150.05300
Candidate 1 100.1100
Candidate 2 250.08312.5
Candidate 3 50510

In Vivo Efficacy: Assessing Anti-Inflammatory Activity

Promising candidates from the in vitro screening will be advanced to in vivo studies to evaluate their anti-inflammatory efficacy in a relevant animal model.

Protocol 3: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the rats into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin or Celecoxib)

    • Test compound groups (at least three different doses)

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)
Vehicle Control -0
Celecoxib 1055
Candidate 2 540
Candidate 2 1060
Candidate 2 2075

Preliminary Safety Assessment

A preliminary assessment of the cytotoxic potential of the lead candidates is an essential early step in the safety evaluation process.

Protocol 4: MTT Cytotoxicity Assay
  • Cell Culture: Culture a relevant cell line (e.g., human gastric epithelial cells or macrophages) in a suitable medium.

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the CC50 (the concentration that causes 50% cell death).

Discussion and Future Perspectives

The successful execution of this research plan would involve the synthesis of a novel library of NSAID candidates based on the this compound scaffold. The hypothetical data presented illustrates a scenario where a derivative, "Candidate 2," exhibits high COX-2 selectivity and potent in vivo anti-inflammatory activity, surpassing the reference drug in this model.

Future work would focus on lead optimization of the most promising candidates to further improve their pharmacological and pharmacokinetic profiles. This would include comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies and more extensive toxicological evaluations, including assessment of gastrointestinal and cardiovascular safety. The ultimate goal is to progress a lead candidate into preclinical and, eventually, clinical development, potentially offering a safer and more effective treatment for inflammatory conditions.

References

Application Notes & Protocols: Leveraging 3-(2-Carboxyethyl)benzoic Acid for Advanced Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Linker

In the landscape of targeted drug delivery, the linker molecule is not merely a passive connector but a critical component that dictates the stability, release kinetics, and overall efficacy of the therapeutic conjugate. 3-(2-Carboxyethyl)benzoic acid emerges as a highly versatile and strategic linker due to its unique molecular architecture. It possesses two carboxylic acid groups with distinct chemical environments: one attached to an aliphatic chain (-CH2-CH2-COOH) and the other directly to an aromatic ring (-C6H4-COOH). This differentiation, coupled with the defined spatial separation provided by the ethyl-benzene backbone, offers a powerful platform for the rational design of sophisticated drug delivery systems.

This guide provides an in-depth exploration of this compound as a cornerstone for building prodrugs and functionalizing nanocarriers. We will delve into the causality behind its application, provide validated, step-by-step protocols for its use, and present methods for the thorough characterization of the resulting delivery systems.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄--INVALID-LINK--[1]
Molecular Weight 194.18 g/mol --INVALID-LINK--[1]
Structure Aromatic ring with a meta-substituted propanoic acid--INVALID-LINK--[1]
Melting Point ~177°C--INVALID-LINK--[2]
Primary Application Bifunctional linker in chemical synthesis, drug intermediates--INVALID-LINK--[2]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=10];
edge [fontname="sans-serif", fontsize=10];

// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="CH"]; C6 [pos="0.87,0.5!", label="CH"];

// Double bonds in ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C1 -- C6; C2 -- C3; C4 -- C5;

// Benzoic Acid Group C_benzo [pos="0,2.2!", label="C"]; O1_benzo [pos="-0.7,2.9!", label="O"]; O2_benzo [pos="0.7,2.9!", label="OH"]; C1 -- C_benzo; C_benzo -- O1_benzo [style=double]; C_benzo -- O2_benzo;

// Carboxyethyl Group C_ethyl1 [pos="-1.87,-1!", label="CH₂"]; C_ethyl2 [pos="-2.87,-0.5!", label="CH₂"]; C_ethyl_acid [pos="-3.87,-1!", label="C"]; O1_ethyl [pos="-4.57,-0.3!", label="O"]; O2_ethyl [pos="-4.57,-1.7!", label="OH"]; C3 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- C_ethyl_acid; C_ethyl_acid -- O1_ethyl [style=double]; C_ethyl_acid -- O2_ethyl; }

Caption: Chemical structure of this compound.

Rationale for Use: Exploiting Molecular Features for Targeted Delivery

The selection of this compound is predicated on several key advantages that address common challenges in drug delivery system design.

  • Dual Functionality for Tripartite Systems: A common strategy in targeted delivery is the creation of a tripartite system: a therapeutic payload, a targeting ligand, and a carrier. This linker, with its two carboxyl groups, is ideal for covalently connecting two different components, such as attaching a drug to a polymer backbone or a targeting moiety to a drug-loaded nanoparticle.

  • pH-Responsive Drug Release: The carboxylic acid groups are weak acids that undergo protonation/deprotonation based on the environmental pH.[3][4] This property is central to designing "smart" delivery systems. In the neutral pH of the bloodstream (~7.4), the carboxyl groups are deprotonated and negatively charged. However, in the acidic microenvironment of tumors or within cellular endosomes (pH 5.0-6.5), these groups become protonated.[5] This change in ionization can trigger drug release through several mechanisms:

    • Conformational Change: Protonation can alter the hydrophilicity of a polymer carrier, causing it to swell or disassemble, thereby releasing the encapsulated drug.[6]

    • Cleavage of Acid-Labile Bonds: If the drug is conjugated via an acid-sensitive linker (e.g., hydrazone, acetal), the local acidic environment catalyzed by the linker's own carboxyl groups can accelerate bond cleavage.[3][4]

  • Spatial Hindrance and Steric Considerations: The ethyl-benzene spacer arm physically separates the conjugated drug from the carrier or targeting ligand. This is crucial for preserving the biological activity of both moieties. For example, it prevents the bulky carrier from sterically hindering the interaction of a targeting ligand with its receptor on a cancer cell. Dicarboxylic acids with longer alkyl chains have been shown to influence the stability and release characteristics of drug conjugates.[7]

G cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment or Endosome (pH < 6.5) NP_stable Nanoparticle-Linker-Drug (Linker Deprotonated, Stable) NP_protonated Nanoparticle-Linker-Drug (Linker Protonated, Unstable) NP_stable->NP_protonated Internalization / Extravasation Drug_released Released Drug NP_protonated->Drug_released pH-Triggered Cleavage or Carrier Destabilization

Caption: Mechanism of pH-responsive drug release.

Core Experimental Protocols

The following protocols provide a framework for activating the linker, conjugating it to a model compound, and formulating it into a nanoparticle system.

Protocol 1: Activation of Carboxyl Groups via EDC/NHS Chemistry

Rationale: Direct amide or ester bond formation from a carboxylic acid is inefficient. We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to convert the carboxyl group into a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) traps the intermediate, forming a more stable NHS-ester that can efficiently react with primary amines to form a stable amide bond.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bars

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon).

  • Add NHS (2.2 equivalents) to the solution and stir until fully dissolved. Note: Using slight excess of NHS ensures efficient capture of the activated intermediate for both carboxyl groups.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add EDC (2.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The solution containing the activated linker (di-NHS ester) is now ready for conjugation. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of an Amine-Containing Molecule

Rationale: This protocol demonstrates the coupling of the activated linker to a molecule containing a primary amine (e.g., a drug, a fluorescent dye, or a targeting ligand with an amine handle). The nucleophilic amine attacks the carbonyl carbon of the NHS-ester, displacing the NHS leaving group and forming a stable amide bond.

Materials:

  • Activated linker solution from Protocol 1

  • Amine-containing molecule (e.g., "Drug-NH₂") (2.0 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • In a separate flask, dissolve the amine-containing molecule (2.0 equivalents) in anhydrous DMF.

  • Add TEA or DIPEA (a non-nucleophilic base) to the amine solution. This is critical to deprotonate the amine salt (if present) and to neutralize the acidic byproduct of the reaction, driving the reaction to completion.

  • Slowly add the activated linker solution from Protocol 1 to the amine solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting materials and the formation of the product.

  • Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue can be purified using column chromatography on silica gel or by preparative HPLC to isolate the pure drug-linker conjugate.

G start This compound activated Di-NHS Ester Intermediate (Activated Linker) start->activated Activation (Protocol 1) reagents1 EDC / NHS Anhydrous DMF reagents1->activated conjugated Drug-Linker-Drug Conjugate activated->conjugated Conjugation (Protocol 2) reagents2 Drug-NH₂ DIPEA reagents2->conjugated purification Purification (e.g., HPLC) conjugated->purification final_product Final Product purification->final_product

References

Topic: Synthesis of Novel Metal-Organic Frameworks (MOFs) Using 3-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a versatile class of crystalline porous materials constructed from metal ions or clusters and organic ligands, with significant potential in gas storage, catalysis, and drug delivery.[1][2] The choice of the organic ligand is a critical determinant of the final MOF structure, porosity, and functionality.[3] This application note provides a comprehensive guide to the synthesis and characterization of novel MOFs using the asymmetric and semi-flexible ligand, 3-(2-Carboxyethyl)benzoic acid. This ligand offers unique synthetic possibilities due to its distinct carboxylic acid groups and rotational freedom, potentially leading to frameworks with unique topologies and properties. We present a foundational solvothermal protocol, a systematic guide for experimental optimization, and detailed characterization methodologies to validate synthesis outcomes. This document is intended to serve as a practical guide for researchers initiating projects on novel MOF development, with a particular focus on creating robust and reproducible synthetic systems.

Introduction: The Rationale for this compound in MOF Synthesis

The rational design of MOFs hinges on the careful selection of molecular building blocks. Carboxylic acid ligands are widely used due to their ability to form strong, stable coordination bonds with a variety of metal ions.[3] While rigid ligands like terephthalic acid have been used to create iconic, highly porous structures like MOF-5, semi-flexible and asymmetric ligands introduce a higher degree of structural complexity and unpredictability, which can be leveraged to create novel materials.[3]

The ligand this compound presents several intriguing features for MOF synthesis:

  • Asymmetry: The two carboxyl groups are electronically and sterically distinct. The benzoic acid moiety provides a rigid coordination point, while the propanoic acid tail offers flexibility.

  • Variable Coordination Modes: The flexible ethyl-carboxy tail can adopt various conformations, potentially leading to interpenetrated or non-interpenetrated frameworks with diverse pore geometries.

  • Potential for Functionalization: The aromatic ring and the aliphatic chain are both sites for future post-synthetic modification, allowing for the tuning of the MOF's chemical properties.

Zinc-based MOFs are particularly relevant for biomedical applications due to the biocompatibility of zinc, an essential trace element in the human body.[4][5] Therefore, this guide will use a Zinc(II) salt as a representative metal source to establish a baseline protocol.

Foundational Synthesis Protocol: A Solvothermal Approach

The solvothermal method is a widely employed technique for MOF synthesis, involving heating the precursor solution in a sealed vessel to increase pressure and facilitate crystallization.[4][6] The following protocol is a robust starting point for synthesizing a novel Zn-based MOF with this compound.

Materials and Reagents
ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Standard Chemical Supplier
This compoundC₁₀H₁₀O₄≥98%Standard Chemical Supplier
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Standard Chemical Supplier
EthanolC₂H₅OHACS GradeStandard Chemical Supplier

Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin and respiratory irritant.

Step-by-Step Synthesis Procedure
  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, add 0.5 mmol (104.5 mg) of this compound.

    • Add 0.5 mmol (148.7 mg) of Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O.

    • Add 10 mL of N,N-Dimethylformamide (DMF).

  • Homogenization:

    • Cap the vial and sonicate the mixture for 10-15 minutes until all solids are fully dissolved, resulting in a clear, homogeneous solution.

  • Solvothermal Reaction:

    • Transfer the vial into a programmable laboratory oven.

    • Heat the solution to 110 °C at a ramp rate of 5 °C/min.

    • Maintain the temperature at 110 °C for 48 hours.

    • After the reaction period, cool the oven down to room temperature (e.g., at 5 °C/h).[4]

  • Product Isolation and Washing:

    • After cooling, colorless crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times.

    • Perform a solvent exchange by soaking the crystals in 10 mL of ethanol for 24 hours. Replace the ethanol with a fresh portion and soak for another 24 hours. This step is crucial for removing residual high-boiling DMF from the pores.

  • Activation (Pore Evacuation):

    • After the final ethanol wash, decant the solvent.

    • Carefully transfer the crystalline product to a vacuum oven.

    • Heat the sample under dynamic vacuum at 120 °C for 12 hours to remove all guest solvent molecules from the pores.

    • The resulting white powder is the activated MOF, ready for characterization.

Experimental Design and Optimization

The initial protocol provides a starting point, but optimization is key to achieving high crystallinity, yield, and phase purity. The interplay between synthesis parameters dictates the final MOF structure.

General Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_char 3. Characterization A Select Metal Source (e.g., Zn(NO3)2) C Prepare Precursor Solution (Solvent: DMF) A->C B Select Ligand (this compound) B->C D Solvothermal Reaction (Heat in sealed vessel) C->D E Isolation & Washing (Remove unreacted precursors) D->E F Activation (Solvent removal under vacuum) E->F G PXRD (Crystallinity) F->G H FTIR (Bonding) F->H I TGA (Stability) F->I J Porosity Analysis (BET) F->J K Refine Synthesis Parameters G->K H->K I->K L Application Testing (e.g., Drug Loading) J->L K->A

Caption: General workflow for the synthesis, characterization, and optimization of MOFs.

Key Parameters for Optimization

Systematically varying the following parameters can lead to different crystalline phases, crystal sizes, and yields. It is recommended to vary one parameter at a time to understand its specific effect.

ParameterRange to ExploreRationale & Expected Outcome
Temperature 80 - 150 °CAffects reaction kinetics and crystal nucleation/growth. Lower temperatures may yield larger crystals but require longer reaction times. Higher temperatures can lead to denser, less porous phases.
Reaction Time 24 - 72 hoursEnsures the reaction reaches thermodynamic equilibrium. Insufficient time may result in amorphous products or low yields.
Solvent System DMF, DEF, DMAc, Mixed Solvents (e.g., DMF/Ethanol)The polarity and coordinating ability of the solvent can influence the formation of secondary building units (SBUs) and the final framework topology.[4][6]
Modulators Benzoic Acid, Acetic Acid (0-20 equivalents relative to ligand)Modulators are crucial for controlling crystal size and quality.[2][7] They compete with the ligand to coordinate to the metal centers, slowing down nucleation and promoting the growth of larger, more perfect crystals.[2]
Concentration 0.01 - 0.1 MHigher concentrations can increase yield but may lead to rapid precipitation of amorphous material. Lower concentrations often favor the growth of high-quality single crystals.

Essential Characterization Protocols

Characterization is a non-negotiable step to confirm the successful synthesis of a crystalline, porous material and to understand its properties.

Powder X-Ray Diffraction (PXRD)
  • Purpose: To verify the crystallinity and phase purity of the bulk sample. Each crystalline MOF has a unique diffraction pattern that serves as its fingerprint.[2]

  • Protocol:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder onto a zero-background sample holder.

    • Collect a diffraction pattern, typically over a 2θ range of 5° to 50°.

  • Interpretation: Sharp, well-defined peaks indicate a highly crystalline material.[8] The absence of broad humps suggests the sample is not amorphous. The peak positions can be used to identify the crystalline phase and can be indexed to determine the unit cell if single crystals are obtained.

Thermogravimetric Analysis (TGA)
  • Purpose: To assess the thermal stability of the MOF and confirm the removal of guest solvents.

  • Protocol:

    • Place 5-10 mg of activated MOF into an alumina TGA pan.

    • Heat the sample under a nitrogen or air atmosphere from room temperature to ~600 °C at a ramp rate of 10 °C/min.

  • Interpretation: The TGA curve will show a plateau up to the decomposition temperature, indicating the framework's thermal stability.[4] A significant weight loss before this plateau would suggest incomplete activation. The final residual mass should correspond to the expected metal oxide content (e.g., ZnO).

Porosity and Surface Area Analysis (BET)
  • Purpose: To quantify the porosity and specific surface area of the activated MOF.

  • Protocol:

    • Load ~100 mg of activated MOF into a sample tube.

    • Degas the sample again in situ on the analysis instrument to ensure a clean surface.

    • Measure the N₂ adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

  • Interpretation: The shape of the isotherm provides qualitative information about the pore structure. The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area, a key metric for applications like gas storage and drug loading.[8]

Logic of Parameter Optimization

The goal of optimization is to find the conditions that yield a pure, highly crystalline phase with desirable properties (e.g., high surface area).

Optimization_Logic A Initial Synthesis Protocol B Characterize Product (PXRD, TGA) A->B C Analyze Results B->C D Amorphous or Low Crystallinity C->D Poor E Pure Crystalline Phase C->E Good F Mixed Phases C->F Impure G Adjust Parameters: - Change Temperature/Time - Add Modulator - Lower Concentration D->G H Proceed to Full Characterization (BET, SEM) E->H F->G G->A Iterate

Caption: Decision-making flowchart for the iterative optimization of MOF synthesis.

Potential Applications in Drug Development

MOFs synthesized with this compound hold promise for drug delivery applications.[9] Their tunable pore sizes can accommodate various drug molecules, and the framework can protect the cargo from degradation.[10] The high surface area allows for significant drug loading, and the chemical nature of the ligand can be exploited for pH-responsive drug release, a desirable feature for targeted cancer therapy.[4][9] For instance, the carboxylate groups can be protonated in the acidic tumor microenvironment, leading to framework destabilization and release of the encapsulated drug.

References

Application Notes & Protocols: Regioselective Functionalization of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity

3-(2-Carboxyethyl)benzoic acid is a bifunctional molecule featuring two distinct carboxylic acid moieties: one attached to an aromatic ring and another terminating an aliphatic side chain.[1][2] This structural arrangement presents a unique challenge and opportunity in synthetic chemistry, particularly in the fields of drug development, polymer science, and materials engineering where it serves as a versatile linker or building block. The divergent electronic and steric environments of the two carboxyl groups allow for regioselective reactions, enabling the synthesis of precisely functionalized mono-esters and mono-amides.

This guide provides a comprehensive overview of the principles governing this selectivity and delivers field-proven, step-by-step protocols for the selective esterification of the aliphatic carboxyl group and the selective amidation of the aromatic carboxyl group. The methodologies herein are designed to be robust and self-validating, providing researchers with a reliable framework for synthesizing advanced intermediates.

Scientific Principles: Decoding Regioselectivity

The ability to target one carboxyl group over the other hinges on exploiting their intrinsic differences in reactivity, which are governed by both electronic and steric factors.

  • Aliphatic Carboxyl Group (-CH₂-CH₂-COOH): This group behaves like a typical alkanoic acid. It is sterically accessible, and the carbonyl oxygen is relatively basic.

  • Aromatic Carboxyl Group (Ar-COOH): This group is directly conjugated with the benzene ring. The electron-withdrawing nature of the carbonyl group and resonance effects decrease the basicity of its carbonyl oxygen compared to its aliphatic counterpart. This makes protonation, the first step in acid-catalyzed esterification, less favorable.

For Fischer-Speier esterification , which proceeds via acid catalysis, the reaction rate is highly dependent on the ease of protonating the carbonyl oxygen.[3][4] The more basic aliphatic carbonyl oxygen is protonated preferentially, activating it for nucleophilic attack by the alcohol. This principle allows for the selective esterification of the aliphatic chain under controlled thermodynamic conditions.[5][6]

For amidation , particularly using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), the reaction proceeds through an activated O-acylisourea intermediate.[7][8] While direct selective amidation can be challenging, a more reliable and synthetically elegant strategy involves a protection-activation sequence. By first converting the more reactive aliphatic acid into a stable ester, the aromatic acid is unmasked for subsequent, clean amidation. This use of an ester as a protecting group is a cornerstone of multi-step organic synthesis.[9][10][11]

G cluster_0 Reactivity Profile of this compound cluster_1 Selective Reaction Pathways Mol This compound Aliphatic Aliphatic -COOH (Propanoic Chain) Mol->Aliphatic  Higher Basicity  Sterically Accessible Aromatic Aromatic -COOH (Benzoic Ring) Mol->Aromatic  Lower Basicity  Resonance Stabilized Esterification Fischer Esterification (H+, ROH) Aliphatic->Esterification Favored Site Amidation Protected Amidation (EDC/NHS, RNH2) Aromatic->Amidation Target Site after Protection Ester_Product Aliphatic Mono-ester Esterification->Ester_Product Amide_Product Aromatic Mono-amide (via protected intermediate) Amidation->Amide_Product

Figure 1. Logical diagram of selective reaction pathways.

Application Protocol 1: Selective Mono-Esterification of the Aliphatic Carboxyl Group

Objective: To synthesize 3-(2-(Methoxycarbonyl)ethyl)benzoic acid by selectively esterifying the aliphatic carboxyl group.

Causality of Experimental Design: This protocol employs the classic Fischer-Speier esterification.[4] By using methanol as both the solvent and the reagent in large excess, and a catalytic amount of strong acid, the reaction equilibrium is driven towards the product.[5] The reaction is conducted at reflux to ensure a sufficient reaction rate, while the conditions are mild enough to prevent significant esterification of the less reactive aromatic carboxyl group. A method using thionyl chloride in methanol at room temperature has also been shown to selectively esterify non-conjugated carboxyl groups over aromatic ones.[12]

Materials and Reagents
ReagentGradeSupplier ExamplePurpose
This compound≥98%Sigma-AldrichStarting Material
Methanol (MeOH), Anhydrous≥99.8%Fisher ScientificReagent and Solvent
Sulfuric Acid (H₂SO₄), ConcentratedACS Grade, 95-98%VWRCatalyst
Sodium Bicarbonate (NaHCO₃), SaturatedACS GradeLabChemNeutralizing Agent (Aqueous Solution)
Ethyl Acetate (EtOAc)HPLC GradeEMD MilliporeExtraction Solvent
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeAlfa AesarDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary Phase for Chromatography

Experimental Workflow: Esterification

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective purification of 3-(2-Carboxyethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this aromatic dicarboxylic acid. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the highest purity of your compound.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, a fundamental understanding of the physicochemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄--INVALID-LINK--[1]
Molecular Weight 194.18 g/mol --INVALID-LINK--[1]
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point 177 °C--INVALID-LINK--
pKa (predicted) ~4.2 (for the benzoic acid proton), ~4.7 (for the propanoic acid proton)Estimated based on benzoic acid (pKa ~4.2) and propanoic acid (pKa ~4.8)

The presence of two carboxylic acid groups with different pKa values is a key feature that can be exploited in purification techniques like acid-base extraction. The solid nature of the compound suggests that recrystallization will be a primary purification method.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a sticky oil or a discolored solid. What are the likely impurities?

A1: The nature of impurities is highly dependent on the synthetic route used to prepare this compound. Common synthetic pathways, such as the oxidation of a corresponding dialkylbenzene precursor, can lead to several types of impurities:

  • Incomplete Oxidation Products: Starting materials or intermediates with only one of the alkyl groups oxidized. For example, 3-(2-carboxyethyl)toluene or 3-ethylbenzoic acid.

  • Starting Materials: Unreacted dialkylbenzene starting material.

  • Side-Products: Products from over-oxidation or side reactions, which may include polymeric materials.

  • Reagents and Solvents: Residual reagents (e.g., oxidizing agents, acids, bases) and solvents used in the synthesis and work-up.

Troubleshooting Workflow for Impurity Identification:

Caption: A workflow for identifying impurities in crude this compound.

Q2: I'm struggling to get my compound to crystallize during recrystallization. What should I do?

A2: Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.

Troubleshooting Recrystallization Issues:

IssuePossible CauseSolution
Compound "oils out" The boiling point of the solvent is higher than the melting point of the compound (177 °C), or the presence of impurities is significantly depressing the melting point.Select a lower-boiling point solvent or a solvent mixture. Try adding a small amount of a "poor" solvent to the hot solution to induce crystallization.
No crystals form upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Reduce the amount of solvent by evaporation. Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Low recovery of purified product Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Recommended Recrystallization Solvents to Screen:

  • Water: Given the two carboxylic acid groups, solubility in hot water is likely, with lower solubility in cold water, making it a good candidate.[2][3]

  • Ethanol/Water mixtures: A mixture of ethanol and water can provide a good balance of solubility for recrystallization.[3]

  • Acetic Acid/Water mixtures: Acetic acid can be a good solvent for carboxylic acids, and the addition of water can modulate the solubility.

  • Toluene: While less likely to be effective on its own due to the polarity of the dicarboxylic acid, it could be used as a component in a mixed solvent system.

Q3: My compound streaks on the silica gel TLC plate during column chromatography. How can I get clean separation?

A3: Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of both the compound and the stationary phase, leading to strong interactions.

Troubleshooting Column Chromatography:

Caption: Decision tree for troubleshooting streaking in column chromatography.

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent will protonate the carboxylic acid groups, reducing their interaction with the silica gel and leading to sharper peaks.

  • Increase Solvent Polarity: A more polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, can help to elute the polar dicarboxylic acid more effectively.

  • Consider Reverse-Phase Chromatography: If streaking persists, reverse-phase chromatography on a C18 stationary phase with a mobile phase of acetonitrile/water with a trifluoroacetic acid (TFA) modifier (0.1%) can be an effective alternative.[4]

Detailed Purification Protocols

Here are step-by-step protocols for the most effective purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction

This technique is particularly useful for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The dicarboxylic acid will be deprotonated to its more water-soluble carboxylate salt and move into the aqueous layer. Repeat the extraction twice.

    • Expert Insight: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate carboxylic acids without hydrolyzing other functional groups that may be present.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (after ensuring no product remains).

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2), which will be well below the pKa of the carboxylic acid groups. This will cause the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This is often the most effective method for obtaining highly pure crystalline material.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol/water mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Frequently Asked Questions (FAQs)

Q4: Can I use sodium hydroxide instead of sodium bicarbonate for the acid-base extraction?

A4: While sodium hydroxide is a stronger base and will certainly deprotonate the carboxylic acids, it is generally best to use the mildest base necessary. Sodium bicarbonate is sufficient for deprotonating carboxylic acids and is less likely to cause unwanted side reactions, such as hydrolysis of any ester impurities that might be present.

Q5: What is the best way to confirm the purity of my final product?

A5: A combination of techniques should be used to confirm the purity of your this compound:

  • Melting Point: A sharp melting point close to the literature value (177 °C) is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.[5]

  • ¹H NMR Spectroscopy: This will provide structural confirmation and can reveal the presence of proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single sharp peak is indicative of a pure compound.

Q6: Are there any safety precautions I should take when working with this compound?

A6: As with any chemical, appropriate safety precautions should be taken. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling organic solvents. Avoid inhalation of dust and contact with skin and eyes.[5]

References

Technical Support Center: Optimizing Recrystallization Conditions for 3-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Carboxyethyl)benzoic acid. This document provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying principles, enabling you to rationally optimize conditions for achieving high purity and yield.

Section 1: Foundational Physicochemical Properties

Before optimizing a purification, it is essential to understand the target compound's physical properties. These values serve as the benchmark for assessing purity. The key properties for this compound (C₁₀H₁₀O₄) are summarized below.[1][2] A sharp melting point range close to the literature value is a primary indicator of high purity.

PropertyValueSignificance in Recrystallization
Molecular Weight 194.18 g/mol [2]Foundational for calculating molar quantities and theoretical yield.
Melting Point (m.p.) ~177 °C[3][4]Critical benchmark for purity assessment. Impurities typically depress and broaden the melting range.
Appearance White to off-white solidVisual indicator of purity. Discoloration suggests the presence of impurities.
Structure Aromatic dicarboxylic acidThe two carboxylic acid groups and the aromatic ring dictate its polarity and solubility behavior, making it a polar molecule capable of hydrogen bonding.

Section 2: The Core of Recrystallization: Rational Solvent Selection

The success of any recrystallization hinges on the choice of solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[5] This differential solubility is the driving force for crystallization.

FAQ 1: How do I choose a starting solvent for recrystallization?

Answer: The principle of "like dissolves like" is a useful starting point.[6] Given that this compound is a polar molecule with two carboxylic acid groups, polar solvents are the most logical candidates.[7][8] Carboxylic acids often show good solubility in alcohols or water.[8]

Based on the structure, here are rationally selected candidate solvents for initial screening:

SolventBoiling Point (°C)Rationale for SelectionPotential Issues
Water 100 °C[8]Highly polar, excellent for dissolving polar compounds at high temperatures. Non-toxic and inexpensive. Benzoic acid, a similar compound, shows a significant solubility increase in hot water versus cold.[9][10][11]The compound may have limited solubility even in boiling water, requiring large volumes.
Ethanol 78 °C[8]A polar protic solvent that can form hydrogen bonds. Often a good solvent for carboxylic acids.[7]May be too good of a solvent, leading to poor recovery even at low temperatures.
Ethanol/Water Mix VariableA powerful mixed-solvent system. The compound can be dissolved in a minimum of hot ethanol, followed by the addition of hot water as an "anti-solvent" to the cloud point to induce crystallization upon cooling.[12]Finding the optimal ratio requires careful titration.
Acetic Acid 118 °C[13]A polar protic solvent that is itself a carboxylic acid; often effective for dissolving related compounds.High boiling point can make it difficult to remove from the final crystals.
Ethyl Acetate 77 °C[8]A moderately polar solvent. May offer a good solubility differential.May also dissolve non-polar impurities.
Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., water, ethanol). Agitate the tube. If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.

  • High Temperature Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one where the compound was sparingly soluble at room temperature but fully dissolved when hot, and which yields a large crop of crystals upon cooling.

Solvent Selection Workflow

G cluster_0 start Start: Crude Solid test_single Test Single Solvent (e.g., Water, Ethanol) dissolves_cold Dissolves in Cold Solvent? dissolves_hot Dissolves in Hot Solvent? crystals_cool Crystals Form on Cooling? success Success! Use this solvent. reject_solvent Reject Solvent test_mixed Test Mixed-Solvent System (e.g., Ethanol/Water)

Section 3: General Recrystallization Protocol (Ethanol/Water System)

This protocol describes a robust method using a mixed-solvent system, which is often effective for dicarboxylic acids.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid at a near-boiling temperature. Causality: Using the absolute minimum amount of the "good" solvent (ethanol) is critical for maximizing yield. Excess solvent will keep more product dissolved in the mother liquor after cooling.[14]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Induce Saturation: While keeping the ethanol solution hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the lattice to form selectively, excluding smaller impurity molecules. Rapid cooling can trap impurities.[14]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture (at the same ratio) to remove any adhering mother liquor. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified crystals.[6]

  • Drying: Dry the crystals thoroughly. Air drying is acceptable, but a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C) is more efficient.

  • Purity Check: Determine the melting point of the dried crystals. A pure sample should exhibit a sharp melting range close to 177 °C.[3]

Section 4: Troubleshooting Guide & Frequently Asked Questions

FAQ 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a common issue, typically caused by either using too much solvent or the solution being supersaturated.[15]

  • Problem 1: Too Much Solvent. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and attempt to cool it again.[14]

  • Problem 2: Supersaturation. The solution has cooled below its saturation point but lacks a nucleation site for crystal growth to begin.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[14][15]

    • Solution 2 (Seed Crystal): If available, add a tiny crystal of pure this compound to the solution. This "seed" provides a template for further crystal growth.[14]

FAQ 3: My product "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of a solid crystal lattice. This is more common when using high-boiling point solvents or when the compound is significantly impure.[8][15]

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (e.g., more ethanol in an ethanol/water system) to lower the saturation temperature. Allow the solution to cool much more slowly. Placing the flask in an insulated container can help.[15]

FAQ 4: My yield is very low. What went wrong?

Answer: A low yield is typically due to one of several factors. A recrystallization yield is never 100%, but losses of more than 20-30% warrant investigation.[12]

  • Cause 1: Too much solvent was used. As discussed in FAQ 2, excess solvent will retain a significant amount of your product in the mother liquor.[14]

  • Cause 2: Premature crystallization. If the product crystallized during a hot filtration step, it was lost with the insoluble impurities. Ensure all glassware is pre-heated.

  • Cause 3: Incomplete crystallization. The solution may not have been cooled for long enough or to a low enough temperature. Ensure at least 30 minutes in an ice bath.

  • Cause 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a portion of the product.

FAQ 5: The color of my product didn't improve after recrystallization. How can I remove colored impurities?

Answer: If colored impurities persist, they are likely co-crystallizing with your product.

  • Solution: Activated Carbon Treatment. After dissolving the crude product in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated carbon. Keep the solution hot and swirl for a few minutes. The activated carbon will adsorb the large, colored impurity molecules.[16] Remove the carbon via hot gravity filtration and then proceed with the cooling and crystallization steps. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.[16]

Troubleshooting Flowchart

G cluster_1 problem Problem Encountered no_crystals No Crystals Form oiling_out Product 'Oils Out' low_yield Low Yield

References

Strategies to improve reaction yield for 3-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Carboxyethyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic strategies and improve reaction yields.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges that lead to suboptimal yields and purity. This guide is designed to address these common issues by providing scientifically grounded explanations and actionable protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly focusing on a common two-step pathway: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction, and an alternative route involving a Suzuki coupling.

Q1: My Friedel-Crafts acylation of toluene with succinic anhydride is giving a very low yield of the keto-acid intermediate. What's going wrong?

Answer:

Low yields in this Friedel-Crafts acylation are a frequent issue. The primary causes often revolve around catalyst deactivation, improper temperature control, or suboptimal reagent stoichiometry.

  • Catalyst Deactivation: The Lewis acid catalyst (commonly AlCl₃) is highly susceptible to deactivation by moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The succinic anhydride and toluene should be anhydrous. The carboxylic acid product can also form a complex with the AlCl₃, which can inhibit the reaction.[1][2]

  • Reaction Temperature: The initial reaction should be kept cool (0-5 °C) during the addition of AlCl₃ to control the initial exothermic reaction. Afterward, the reaction mixture typically needs to be heated to drive the reaction to completion. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to side products.

  • Stoichiometry: A molar excess of the Lewis acid catalyst is crucial. Typically, 2.2 to 3.0 equivalents of AlCl₃ are used. One equivalent is consumed by the carboxyl group of the succinic anhydride, and another by the ketone product. The excess ensures there is enough active catalyst for the acylation.

Troubleshooting Workflow:

Suzuki_Workflow A Combine 3-Bromobenzoic Acid, Boronic Acid/Ester, Base B Add Solvent (e.g., Toluene/Water) A->B C Degas Mixture (N2 or Ar sparging) B->C D Add Pd Catalyst and Ligand C->D E Heat to Reaction Temp. (e.g., 80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Cool and Partition between Water and Organic Solvent F->G H Acidify Aqueous Layer to Precipitate Product G->H I Filter and Recrystallize H->I

References

Identification and minimization of byproducts in 3-(2-Carboxyethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-carboxyethyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the identification and minimization of byproducts.

I. Overview of the Synthesis Pathway

The most common and industrially relevant synthesis of this compound involves a three-step process starting from toluene. This pathway includes:

  • Friedel-Crafts Acylation: Toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(4-methylbenzoyl)propanoic acid.

  • Reduction: The keto group of 3-(4-methylbenzoyl)propanoic acid is reduced to a methylene group to yield 3-(4-methylphenyl)propanoic acid. Common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

  • Oxidation: The methyl group on the aromatic ring of 3-(4-methylphenyl)propanoic acid is oxidized to a carboxylic acid, yielding the final product, this compound.

Each of these steps presents unique challenges and can lead to the formation of specific byproducts. Understanding the mechanisms of these side reactions is crucial for optimizing the synthesis and obtaining a high-purity product.

Synthesis_Pathway Toluene Toluene Intermediate1 3-(4-methylbenzoyl)propanoic acid Toluene->Intermediate1 Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 3-(4-methylphenyl)propanoic acid Intermediate1->Intermediate2 Reduction (Clemmensen or Wolff-Kishner) FinalProduct This compound Intermediate2->FinalProduct Oxidation

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide: Byproduct Identification and Minimization

This section addresses specific issues that may arise during the synthesis, focusing on the formation of unwanted byproducts.

Step 1: Friedel-Crafts Acylation
Problem: Low yield and formation of multiple byproducts during the acylation of toluene.
  • Probable Cause: The Friedel-Crafts acylation of toluene with succinic anhydride is an electrophilic aromatic substitution reaction.[1] The regioselectivity of this reaction is influenced by the directing effect of the methyl group on the toluene ring, favoring substitution at the ortho and para positions. However, under certain conditions, other side reactions can occur. Common byproducts include isomers of the desired product and products of intramolecular cyclization.[2]

  • Byproduct Identification:

    • 4-(2-carboxyethyl)benzoic acid (para-isomer): The desired intermediate is the meta-isomer. The presence of the para-isomer is a common impurity.

    • 2-(2-carboxyethyl)benzoic acid (ortho-isomer): This isomer can also be formed, though typically in smaller amounts than the para-isomer.

    • Di-acylated products: Although less common with deactivating acyl groups, over-acylation can occur under harsh conditions.

    • Intramolecular cyclization products: Under certain reaction conditions, the initial product can undergo intramolecular cyclization to form substituted indanones or tetralones.[2]

  • Minimization Strategies & Solutions:

    • Control of Reaction Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of aluminum chloride to the toluene and succinic anhydride mixture. This helps to control the exothermic nature of the reaction and improve regioselectivity.

    • Order of Reagent Addition: Slowly add the aluminum chloride to the mixture of toluene and succinic anhydride. This ensures that the concentration of the reactive acylium ion is kept low, minimizing side reactions.[3]

    • Solvent Choice: While toluene often serves as both reactant and solvent, using a non-polar, inert solvent like dichloromethane or nitrobenzene can sometimes improve selectivity and yield.[2]

    • Stoichiometry of Lewis Acid: Use a slight excess of aluminum chloride (1.1-1.2 equivalents) to ensure complete reaction of the succinic anhydride. However, a large excess can promote side reactions.

Experimental Protocol: Optimized Friedel-Crafts Acylation
  • To a stirred solution of succinic anhydride (1.0 eq) in toluene (5-10 volumes) under a nitrogen atmosphere, cool the mixture to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(4-methylbenzoyl)propanoic acid.

Step 2: Reduction of the Keto Group

Two primary methods are employed for this reduction: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice between them depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.

A. Clemmensen Reduction
  • Problem: Incomplete reduction and formation of alcohol byproducts.

  • Probable Cause: The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to an alkane.[4][5] The reaction is heterogeneous and its mechanism is not fully understood, but it is known to be sensitive to the purity of the reagents and the reaction conditions. Incomplete reduction can lead to the formation of the corresponding alcohol, 3-(1-hydroxy-4-methylphenyl)propanoic acid.

  • Byproduct Identification:

    • 3-(1-hydroxy-4-methylphenyl)propanoic acid: The corresponding secondary alcohol is the primary byproduct of incomplete reduction.

    • Dimeric products: Under certain conditions, pinacol-type coupling can occur, leading to dimeric byproducts.

  • Minimization Strategies & Solutions:

    • Activation of Zinc: Ensure the zinc amalgam is freshly prepared and highly active. This can be achieved by treating zinc dust with a dilute solution of mercury(II) chloride.

    • Sufficient Acid Concentration: Use concentrated hydrochloric acid to maintain a strongly acidic environment, which is crucial for the reduction.[6]

    • Vigorous Stirring: The reaction is heterogeneous, so vigorous stirring is necessary to ensure good contact between the organic substrate and the zinc amalgam surface.[7]

    • Reaction Time and Temperature: A prolonged reaction time at reflux temperature is often required for complete reduction.

B. Wolff-Kishner Reduction
  • Problem: Formation of azines and other nitrogen-containing byproducts.

  • Probable Cause: The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas in the presence of a strong base (e.g., potassium hydroxide) at high temperatures.[8][9] A common side reaction is the formation of an azine, which results from the reaction of the hydrazone with another molecule of the starting ketone.[10]

  • Byproduct Identification:

    • Azine of 3-(4-methylbenzoyl)propanoic acid: This is the most common byproduct.

    • Incomplete reaction: Unreacted starting material or the intermediate hydrazone may be present if the reaction is not driven to completion.

  • Minimization Strategies & Solutions:

    • Use of a High-Boiling Solvent: Solvents like diethylene glycol or triethylene glycol are used to achieve the high temperatures (180-200 °C) required for the final elimination step.[11]

    • Anhydrous Conditions: While the initial hydrazone formation can tolerate some water, the subsequent elimination step is best performed under anhydrous conditions to suppress side reactions.

    • Huang-Minlon Modification: This modified procedure, where the reaction is carried out in a high-boiling alcohol with sodium or potassium hydroxide, is often more efficient and leads to fewer byproducts.[11]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
  • To a round-bottom flask equipped with a reflux condenser, add 3-(4-methylbenzoyl)propanoic acid (1.0 eq), diethylene glycol (5-10 volumes), hydrazine hydrate (2.0-3.0 eq), and potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone.

  • Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.

  • Maintain the reaction at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, dilute with water, and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate to yield 3-(4-methylphenyl)propanoic acid.

Step 3: Oxidation of the Methyl Group
  • Problem: Incomplete oxidation and over-oxidation byproducts.

  • Probable Cause: The oxidation of the methyl group to a carboxylic acid is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid. Incomplete oxidation can leave the starting material unreacted, while over-oxidation can lead to the degradation of the aromatic ring or the aliphatic side chain.

  • Byproduct Identification:

    • Unreacted 3-(4-methylphenyl)propanoic acid: The primary impurity if the reaction is incomplete.

    • Terephthalic acid derivatives: Over-oxidation can potentially lead to the formation of dicarboxylic acids if the aliphatic chain is cleaved.

  • Minimization Strategies & Solutions:

    • Control of Stoichiometry: Carefully control the amount of oxidizing agent used. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

    • Temperature Control: The oxidation is typically carried out at elevated temperatures, but excessive heat can lead to degradation. Maintaining a steady reflux is usually optimal.

    • pH Control: When using potassium permanganate, the reaction is often performed under basic conditions. After the reaction, acidification is necessary to precipitate the carboxylic acid product.

Troubleshooting_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation Problem1 Low Yield / Byproducts Cause1 Isomer Formation Intramolecular Cyclization Problem1->Cause1 Problem2 Incomplete Reduction / Byproducts Solution1 Control Temperature Slow Reagent Addition Optimize Solvent Cause1->Solution1 Cause2 Clemmensen: Alcohol Byproduct Wolff-Kishner: Azine Formation Problem2->Cause2 Problem3 Incomplete / Over-oxidation Solution2 Clemmensen: Activate Zn, Vigorous Stirring Wolff-Kishner: High-Boiling Solvent, Anhydrous Conditions Cause2->Solution2 Cause3 Incorrect Stoichiometry Temperature Fluctuation Problem3->Cause3 Solution3 Control Stoichiometry Maintain Stable Temperature Control pH Cause3->Solution3

References

Technical Support Center: Enhancing the Stability of 3-(2-Carboxyethyl)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Carboxyethyl)benzoic acid. As Senior Application Scientists, we have compiled this resource to address the common stability challenges encountered when working with this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to design robust experiments and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is not absolute and can be influenced by several environmental factors. The most critical are:

  • pH: As a dicarboxylic acid, its solubility and susceptibility to certain reactions are highly pH-dependent.[1][2][3]

  • Solvent: The choice of solvent affects solubility and can mediate different degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation, with potential for decarboxylation at very high temperatures.[4]

  • Light: Aromatic carboxylic acids can be susceptible to photodegradation, especially upon exposure to UV light.[5][6][7]

  • Oxidizing Agents: The presence of dissolved oxygen, metal ions, or other oxidizing agents can lead to oxidative degradation.[8][9]

Q2: What are the recommended storage conditions for solid compound versus solutions?

Proper storage is the first line of defense in maintaining the integrity of your compound.

FormRecommended Storage ConditionsRationale
Solid Sealed in a tightly closed container, stored in a dry, cool, and well-ventilated place away from direct sunlight.[10][11][12]Minimizes exposure to moisture, light, and heat, which are key initiators of degradation.
Solution Store at 2-8°C in a tightly sealed, amber glass vial. For long-term storage (>1 week), consider aliquoting and freezing at -20°C or -80°C.Low temperatures slow down reaction kinetics. Amber vials protect against photodegradation.[9] Sealing prevents solvent evaporation and exposure to atmospheric oxygen.

Q3: What are the typical signs of degradation in my solution?

Visual and analytical indicators can signal a compromise in stability:

  • Visual Cues: The appearance of cloudiness, precipitation, or a color change in a previously clear and colorless solution.

  • Analytical Cues: In chromatographic analyses (e.g., HPLC, LC-MS), you may observe a decrease in the peak area of the parent compound over time, the appearance of new, unexpected peaks (degradants), or a shift in the baseline.[13]

Q4: How do I select an appropriate solvent for this compound?

Solvent selection is a balance between solubility and stability. While it is poorly soluble in water, its solubility increases in organic solvents.[14][15]

  • For high concentration stock solutions: Consider using organic solvents like ethanol, methanol, or acetone where it is readily soluble.[14]

  • For aqueous buffers in experiments: It is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it into the final aqueous buffer. This prevents precipitation. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Section 2: Troubleshooting Guide

This section provides a problem-solving framework for common experimental issues.

Problem: My solution has become cloudy or shows precipitation.

This is one of the most frequent issues, often occurring when transitioning from an organic stock solution to an aqueous experimental medium.

start Precipitation Observed q1 Is the concentration below the known solubility limit? start->q1 cause1 Cause: Exceeded Solubility Solution: Lower concentration or use a co-solvent. q1->cause1 No q2 Is the solution pH controlled with a buffer? q1->q2 Yes cause2 Cause: pH-Dependent Solubility The compound is least soluble at low pH. q2->cause2 No q3 Has the solution been stored for an extended period or under harsh conditions? q2->q3 Yes solution2 Solution: Adjust pH to >5.0 using a suitable buffer system. cause2->solution2 cause3 Cause: Degradation Insoluble degradants may have formed. q3->cause3 Yes solution3 Solution: Prepare fresh solution. Verify integrity using HPLC. cause3->solution3

Caption: Troubleshooting precipitation issues.

Causality Explained: The Role of pH

This compound has two carboxylic acid groups, each with a distinct pKa value.

  • At a pH well below both pKa values (acidic conditions), the molecule is fully protonated and neutral, exhibiting its lowest aqueous solubility.

  • As the pH increases, the carboxyl groups deprotonate, forming carboxylate anions. This ionization increases the molecule's polarity and dramatically improves its solubility in water.[3][16] Therefore, attempting to dissolve the compound in neutral or acidic water without a pH adjustment will likely lead to precipitation.

Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis, and the main peak area is decreasing.

This strongly suggests that the molecule is degrading. The identity of the degradant peaks can provide clues to the degradation pathway. Forced degradation studies are the industry-standard approach to proactively identify these pathways.[8][17][18]

Degradation TypeTriggering ConditionsLikely Products
Acid/Base Hydrolysis Extreme pH (e.g., <2 or >10), elevated temperature.[9][18]While the core structure is relatively stable to hydrolysis, prolonged harsh conditions could potentially lead to unforeseen reactions.
Oxidation Presence of H₂O₂, atmospheric O₂, metal ions.[8][17]Hydroxylated derivatives of the benzene ring.
Photodegradation Exposure to UV or high-intensity visible light.[6][7][19]Can involve complex radical reactions or formation of perbenzoic acid derivatives.[5][7]
Thermal Degradation High temperatures (>200°C).[4]Primarily decarboxylation, leading to the loss of CO₂ and formation of benzene derivatives.[4][20]

Section 3: Protocols & Methodologies

These protocols provide a starting point for ensuring the stability of your compound.

Protocol 1: Preparation of a Stable, Buffered Stock Solution

This protocol is designed to create a 10 mM aqueous stock solution, minimizing the risk of precipitation.

  • Weighing: Accurately weigh 1.942 mg of this compound.

  • Initial Dissolution: Add the solid to a 1.5 mL microfuge tube. Add 100 µL of DMSO or Ethanol to dissolve the solid completely. Vortex briefly.

  • Buffering: In a separate 15 mL tube, prepare ~8 mL of your desired buffer (e.g., 50 mM Phosphate Buffer). Adjust the pH to 7.4.

  • Dilution: While stirring the buffer, slowly add the dissolved compound from step 2.

  • Final Volume Adjustment: Adjust the final volume to 10.0 mL with the pH 7.4 buffer.

  • Storage: Transfer the solution to a sterile, amber glass vial and store at 4°C for short-term use or aliquot and freeze for long-term storage.

Protocol 2: Performing a Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to predict potential degradation products.[9][18]

Caption: Workflow for a forced degradation study.

Interpreting the Results: The goal is to achieve 5-20% degradation of the parent compound.[9] If degradation is too rapid, reduce the stress duration or intensity (e.g., lower temperature or acid concentration). If no degradation is observed, increase the stress. The appearance of new peaks under specific conditions helps build a stability profile for the molecule.

References

Troubleshooting peak tailing and broadening in HPLC analysis of dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to diagnosing and resolving asymmetrical and broad peaks in the analysis of dicarboxylic acids.

Technical Support Center: HPLC Analysis of Dicarboxylic Acids

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing and broadening. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chromatographic principles to empower your method development and troubleshooting efforts.

This guide is structured to provide a logical workflow, starting from the most common and easily solvable issues and progressing to more complex challenges.

Part 1: Understanding the Problem - Why Do Dicarboxylic Acids Present a Challenge?

Dicarboxylic acids are prone to peak tailing and broadening in reversed-phase HPLC primarily due to their unique chemical properties. Their two carboxyl groups can engage in undesirable secondary interactions with the stationary phase, leading to poor peak shapes.

  • Silanol Interactions: The most significant factor is the interaction between the ionized carboxyl groups (anionic) and residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions are a form of ion exchange and are a primary cause of peak tailing.

  • Metal Chelation: Dicarboxylic acids can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or in the HPLC system components. This can lead to significant peak broadening and tailing.

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the dicarboxylic acids and the residual silanol groups. Improper pH control is a frequent source of poor chromatography for these compounds.

Part 2: Troubleshooting Guide - A Systematic Approach

This section provides a step-by-step guide to diagnosing and resolving peak tailing and broadening.

Question 1: I'm seeing significant peak tailing with my dicarboxylic acid analytes. Where do I start?

Answer: Start with the most likely culprit: secondary interactions with the stationary phase. This can be addressed by optimizing the mobile phase.

Step 1: Mobile Phase pH Adjustment

The primary goal is to suppress the ionization of both the dicarboxylic acid and the silanol groups.

  • Low pH Approach: Lowering the mobile phase pH to approximately 2.5-3.0 will fully protonate the dicarboxylic acids, rendering them neutral. This minimizes their ionic interaction with the stationary phase. Phosphoric acid or formic acid are common choices for pH adjustment.

  • High pH Approach: While less common for dicarboxylic acids, a high pH mobile phase (e.g., pH 8-9) can be used with a hybrid or polymer-based column that is stable at high pH. At this pH, the dicarboxylic acids are fully ionized, and the silanol groups are also deprotonated, leading to electrostatic repulsion that can improve peak shape.

Step 2: Use of Mobile Phase Additives

  • Competitive Agents: Adding a small amount of a competitive agent, like triethylamine (TEA), can help to mask the active silanol sites on the stationary phase, reducing their availability to interact with the dicarboxylic acids.

  • Chelating Agents: If metal chelation is suspected, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the mobile phase can bind to the metal ions and prevent them from interacting with the analytes. A typical starting concentration is 0.1 mM EDTA.

Question 2: I've adjusted my mobile phase pH, but I'm still seeing peak broadening. What's next?

Answer: If mobile phase optimization isn't sufficient, consider the stationary phase and potential issues with the HPLC system itself.

Step 1: Column Selection

Not all C18 columns are created equal. For dicarboxylic acids, consider the following:

  • End-capping: Use a column with high-density end-capping. End-capping is the process of chemically bonding a small, less retentive group (like a trimethylsilyl group) to the unreacted silanol groups on the silica surface. This reduces the number of available sites for secondary interactions.

  • High Purity Silica: Columns packed with high-purity silica contain lower levels of metal impurities, which can help to mitigate peak broadening due to chelation.

  • Alternative Stationary Phases: If a standard C18 column continues to give poor results, consider a polar-embedded or polar-endcapped stationary phase. These phases have a hydrophilic group embedded in or near the surface of the stationary phase, which can help to shield the analytes from the silica surface and improve peak shape for polar compounds like dicarboxylic acids.

Step 2: System Check

  • Extra-Column Volume: Excessive extra-column volume (the volume from the injector to the detector, excluding the column) can cause peak broadening. Ensure that the tubing used is of the appropriate internal diameter and length for your system.

  • Flow Rate: A lower flow rate can sometimes improve peak shape, but at the cost of longer run times.

  • Column Temperature: Increasing the column temperature can improve mass transfer and reduce viscosity, which can lead to sharper peaks. A good starting point is 40°C.

Part 3: FAQ - Quick Answers to Common Problems

Q1: Can I use a buffer in my mobile phase?

A1: Yes, and it is highly recommended. A buffer will help to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times and peak shapes. Phosphate buffers are a good choice for low pH applications.

Q2: My peak shape is good, but my retention time is not reproducible. What could be the cause?

A2: This is often due to inadequate column equilibration. Ensure that the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. Also, verify that your mobile phase is properly mixed and degassed.

Q3: I'm analyzing a mixture of dicarboxylic acids with very different pKa values. How can I get good peak shape for all of them in a single run?

A3: This is a challenging scenario. A gradient elution method is likely necessary. You may need to start at a low pH and gradually increase the organic content of the mobile phase. You could also explore mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms.

Q4: Can I use a mass spectrometer (MS) with a mobile phase containing a chelating agent like EDTA?

A4: It is generally not recommended to introduce non-volatile additives like EDTA directly into a mass spectrometer, as they can cause ion suppression and contaminate the ion source. If MS detection is required, consider using a column with low metal content or a biocompatible HPLC system.

Part 4: Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting peak tailing and broadening in the HPLC analysis of dicarboxylic acids.

Troubleshooting_Workflow start Start | Poor Peak Shape (Tailing/Broadening) mobile_phase Mobile Phase Optimization start->mobile_phase ph_adjust Adjust pH (2.5-3.0) mobile_phase->ph_adjust additives Use Additives (TEA, EDTA) mobile_phase->additives column_select Column Selection ph_adjust->column_select Still Tailing? additives->column_select Still Tailing? end_capping High End-capping column_select->end_capping high_purity High Purity Silica column_select->high_purity alt_phase Alternative Phase column_select->alt_phase system_check System Check end_capping->system_check Still Broadening? high_purity->system_check Still Broadening? alt_phase->system_check Still Broadening? extra_column Minimize Extra-Column Volume system_check->extra_column flow_temp Optimize Flow Rate/Temp system_check->flow_temp good_peak Good Peak Shape extra_column->good_peak Resolved flow_temp->good_peak Resolved

Technical Support Center: Purification of 3-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Carboxyethyl)benzoic acid (CAS 161265-32-3). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this dicarboxylic acid intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with crude this compound?

A1: Impurities in crude this compound typically originate from the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 3-acetylbenzoic acid or related compounds.

  • Side-Products: Isomeric byproducts or products from incomplete reactions are common. For instance, in syntheses involving oxidation of alkylbenzenes, partially oxidized intermediates may be present[1].

  • Residual Solvents: Organic solvents used during the reaction or initial work-up (e.g., toluene, diethyl ether, dichloromethane) may be retained in the crude product[2].

  • Catalyst Residues: Traces of catalysts, such as those used in oxidation or coupling reactions, might persist.

Q2: How do I choose the best purification method for my sample?

A2: The optimal method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • For removing minor, structurally different impurities and colored substances: Recrystallization is often the most effective and straightforward method. It is particularly useful when the desired compound has significantly different solubility in a given solvent at high and low temperatures compared to its impurities[3][4].

  • For separating the acidic product from neutral or basic impurities: Acid-Base Extraction is a highly efficient technique. It leverages the acidic nature of the carboxyl groups to selectively move the target compound into an aqueous phase, leaving non-acidic impurities behind in an organic phase[5][6].

  • For separating structurally similar impurities or when recrystallization fails: Column Chromatography offers the highest resolution. Reversed-phase chromatography is particularly effective for polar compounds like dicarboxylic acids[7][8].

The following diagram outlines a general decision-making workflow for purification.

Purification Workflow start Crude this compound assess Assess Impurity Profile (TLC, HPLC, NMR) start->assess decision1 Are impurities mainly neutral/basic? assess->decision1 extraction Perform Acid-Base Extraction decision1->extraction Yes decision3 Are impurities structurally similar? decision1->decision3 No decision2 Is product sufficiently pure? extraction->decision2 recrystallize Perform Recrystallization decision2->recrystallize No final_product Pure Product (Verify by HPLC, M.P.) decision2->final_product Yes recrystallize->final_product decision3->recrystallize No chromatography Perform Column Chromatography decision3->chromatography Yes chromatography->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and impurities in a solvent at varying temperatures. Water is an excellent choice for benzoic acid and its derivatives due to a large solubility gradient between hot and cold conditions[9].

Experimental Protocol: Recrystallization from Water
  • Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of water; the compound should be poorly soluble at room temperature. Heat the tube; the compound should dissolve completely. This confirms water is a suitable solvent[10].

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate, stirring continuously. Add small portions of hot water until the solid just dissolves completely[11][12]. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or particulates) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel[3][12].

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as the crystal lattice has time to exclude impurities[3].

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution[11].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to their surface[2][12].

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass until a constant weight is achieved.

Recrystallization Troubleshooting
Issue EncounteredProbable CauseRecommended Solution
No crystals form upon cooling. Too much solvent was added. The solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt cooling again.
The solution cooled too quickly. Reheat to dissolve, then ensure slow cooling by insulating the flask.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound[11].
Product "oils out" instead of crystallizing. The melting point of the solid is lower than the boiling point of the solvent. The compound is melting before it dissolves.Add a small amount of a co-solvent in which the compound is less soluble to lower the boiling point of the solvent system.
High concentration of impurities. The impurities are depressing the melting point and interfering with lattice formation. Try another purification method first, like extraction, to remove gross impurities.
Low recovery yield. Too much solvent was used. Use the absolute minimum amount of hot solvent required for dissolution[3].
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated[12].
Crystals were washed with room temperature solvent. Always wash the collected crystals with ice-cold solvent to minimize redissolving the product.

Troubleshooting Guide 2: Acid-Base Extraction

This method is ideal for separating the acidic target compound from neutral or basic impurities. It relies on converting the dicarboxylic acid into its water-soluble carboxylate salt.

Mechanism of Acid-Base Extraction

Acid-Base Extraction cluster_0 Step 1: Basification cluster_1 Step 2: Acidification start_mix Crude Product in Organic Solvent (e.g., Diethyl Ether) + Impurities add_base Add Aqueous Base (e.g., 1M NaOH) product_salt Aqueous Layer: Water-Soluble Sodium Salt [Na⁺ ⁻OOC-R-COO⁻ Na⁺] add_base->product_salt impurities_org Organic Layer: Neutral/Basic Impurities add_base->impurities_org separated_aq Separated Aqueous Layer product_salt->separated_aq Separate Layers add_acid Add Strong Acid (e.g., 6M HCl) separated_aq->add_acid precipitate Precipitate: Pure this compound [HOOC-R-COOH (s)] add_acid->precipitate

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel[2][5].

  • Extraction: Add a 1M aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially with bicarbonate)[6].

  • Separation: Allow the layers to separate. The deprotonated this compound salt will be in the upper aqueous layer (if using diethyl ether), while neutral or basic impurities remain in the lower organic layer. Drain the organic layer and collect the aqueous layer[5].

  • Re-extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of the aqueous base. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution[5].

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Extraction Troubleshooting
Issue EncounteredProbable CauseRecommended Solution
An emulsion forms (layers do not separate). Vigorous shaking. Allow the funnel to stand for a longer period. Gentle swirling can help break the emulsion. Adding a saturated NaCl solution (brine) can also increase the polarity of the aqueous phase and force separation.
Low or no precipitate forms after acidification. Insufficient acidification. The carboxylate salt has not been fully protonated.Add more acid while monitoring the pH. Ensure the solution is strongly acidic (pH 1-2).
Product is more soluble in water than expected. Ensure the aqueous layer is thoroughly chilled in an ice bath before and during acidification to minimize solubility.
Product precipitates in the separatory funnel during extraction. The sodium salt of the dicarboxylic acid is not fully soluble in the aqueous base. Add more of the aqueous base or a small amount of water to the separatory funnel to redissolve the salt.

Troubleshooting Guide 3: Purity Assessment

Verifying the purity of the final product is a critical final step. The two most common and accessible methods are melting point determination and High-Performance Liquid Chromatography (HPLC).

Purity Assessment Methods
MethodPrincipleExpected Result for Pure SampleIndication of Impurity
Melting Point Determination A pure crystalline solid has a characteristic and sharp melting point range.A sharp melting range (typically < 2°C) consistent with the literature value (177°C for this compound)[13].A depressed (lower) and broadened melting point range[12][14][15].
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.A single major peak corresponding to the product when monitored at a suitable UV wavelength (e.g., 254 or 280 nm)[16]. Purity >98% by peak area.The presence of additional peaks indicates impurities. The area percentage of these peaks gives a semi-quantitative measure of their concentration[17].
HPLC Protocol: Reversed-Phase Analysis
  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase or a suitable solvent like acetonitrile at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column[7].

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is common for carboxylic acids[7][18]. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject the sample and integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

References

Preventing decarboxylation of 3-(2-Carboxyethyl)benzoic acid under thermal stress

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Carboxyethyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of its decarboxylation under thermal stress. While specific literature on the thermal decomposition of this compound is limited, the principles outlined here are derived from established knowledge of the mechanisms governing benzoic acid and dicarboxylic acid chemistry.[1][2][3] This guide aims to equip you with the foundational knowledge and practical strategies to mitigate unwanted degradation of your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound when thermal stress is a factor.

Question 1: I'm observing a loss of my starting material and gas evolution upon heating my reaction. What is likely happening?

Answer:

You are likely observing thermal decarboxylation. This is a chemical reaction where a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO₂).[4][5] For aromatic carboxylic acids like derivatives of benzoic acid, this process can be promoted by high temperatures.[1][6] The stability of carboxylic acids can vary, with certain structures being more prone to decarboxylation, especially at elevated temperatures.[7][8]

Potential Causes:

  • Excessive Temperature: Many decarboxylation reactions are initiated or accelerated by heat.[4] For benzoic acid derivatives, temperatures above 200°C can often lead to decarboxylation, though this can be influenced by other factors.[9]

  • Presence of Catalytic Metals: Traces of metal ions, particularly copper, can significantly lower the temperature required for decarboxylation.[1][6][9]

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. Polar solvents may stabilize ionic intermediates that can facilitate the reaction.[4][10][11]

Solutions:

  • Lower the Reaction Temperature: If your experimental conditions permit, reduce the temperature. Even a modest decrease can significantly slow the rate of decarboxylation.[7]

  • Use High-Purity Reagents and Solvents: Ensure your starting materials and solvents are free from metal contaminants. Consider using metal scavengers if you suspect contamination in your reaction vessel.

  • Solvent Selection: If possible, experiment with less polar solvents. However, be mindful of solubility and the effect on your desired reaction.[10]

  • Work Under an Inert Atmosphere: While oxygen is more directly involved in oxidative decarboxylation, working under an inert atmosphere (like nitrogen or argon) can help prevent side reactions that may be initiated by trace impurities reacting with oxygen at high temperatures.[9]

Question 2: I've confirmed decarboxylation is occurring. Which of the two carboxyl groups on this compound is more likely to be lost?

Answer:

Predicting which carboxyl group will be preferentially lost requires considering the electronic and steric environment of each.

  • The carboxyl group directly attached to the benzoic ring is an aromatic carboxylic acid. Aromatic decarboxylation typically has a high activation barrier unless activating groups are present on the ring.[1]

  • The carboxyl group on the ethyl side chain is an aliphatic carboxylic acid. While generally more stable than beta-keto acids, it can still undergo decarboxylation under thermal stress.[8][12]

The relative stability will depend on the precise mechanism at play. Without specific experimental data for this molecule, it is difficult to definitively state which group is more labile. However, it is plausible that either could be susceptible under forcing conditions.

Question 3: Besides my decarboxylated product, I am observing an unexpected side-product. What could this be?

Answer:

Given the structure of this compound, a likely side-product under thermal stress is a cyclized ketone. A similar isomer, 2-(2-carboxyethyl)-benzoic acid, is known to readily form 1-indanone upon heating through an intramolecular cyclization with the loss of water.[13] It is plausible that this compound could undergo a similar, though likely less favorable, intramolecular reaction to form a cyclic ketone.

Potential Degradation Pathways

The following diagram illustrates the potential thermal degradation pathways for this compound, including decarboxylation at two possible sites and a potential intramolecular cyclization reaction.

G A This compound B Decarboxylation (Aromatic -COOH) A->B C Decarboxylation (Aliphatic -COOH) A->C D Intramolecular Cyclization A->D E 3-Ethylbenzoic acid + CO2 B->E F 3-Propylbenzoic acid + CO2 C->F G Cyclic Ketone + H2O D->G

Caption: Potential thermal degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of thermal decarboxylation for benzoic acid derivatives?

The thermal decarboxylation of benzoic acids generally requires high temperatures and can proceed through different mechanisms.[1][2] For many benzoic acids, the reaction is thought to involve the formation of an aryl anion intermediate after the loss of CO₂, which then gets protonated.[3] The presence of ortho-substituents can influence the reaction mechanism and rate.[2] Additionally, transition metals like copper can facilitate the reaction at lower temperatures through the formation of copper carboxylate complexes, proceeding via a radical mechanism.[1][9]

Q2: Are there any chemical strategies to prevent decarboxylation without changing the reaction temperature?

Yes, a primary strategy is the use of protecting groups .[14][15][16] The carboxylic acid functional groups can be temporarily converted into a more stable derivative, such as an ester, which is less prone to decarboxylation. After the thermally sensitive step is complete, the protecting group can be removed to regenerate the carboxylic acid.

Protecting Group Strategy Protection Method Deprotection Conditions Considerations
Methyl or Ethyl Esters Reaction with methanol or ethanol in the presence of an acid catalyst.[14]Acid or base-catalyzed hydrolysis.[17]Base hydrolysis can be problematic if other base-sensitive functional groups are present.[15]
Benzyl Esters Reaction with benzyl alcohol.Removed by hydrogenolysis.[17]This method is mild and useful for molecules sensitive to acidic or basic conditions.
tert-Butyl Esters Reaction with isobutylene in the presence of an acid catalyst.Treatment with mild aqueous acid.[17]Useful when avoiding basic conditions or hydrogenolysis is necessary.
Silyl Esters Reaction with a silyl halide (e.g., TBDMS-Cl).Removed by acid, base, or fluoride ion sources.[17]Offers a range of stabilities and deprotection options.

Q3: How does solvent choice impact the stability of this compound at high temperatures?

The solvent can play a significant role in the rate of decarboxylation.[4] Polar solvents can stabilize charged intermediates that may form during the decarboxylation process, thereby increasing the reaction rate.[10][11] For some photochemical decarboxylation reactions, polar solvents like aqueous acetonitrile have been shown to be essential.[10] Therefore, if you are experiencing thermal degradation, exploring less polar solvents, provided your reactants are soluble, could be a viable strategy.

Q4: Can I use inhibitors to stop the decarboxylation?

While the term "inhibitor" is not commonly used in this context, certain additives can influence the reaction. For radical-mediated decarboxylation, radical scavengers could theoretically have an effect. If the decarboxylation is catalyzed by trace metals, adding a chelating agent like EDTA could sequester the metal ions and slow the reaction. However, the most robust and predictable method for preventing decarboxylation is the use of protecting groups.[15][16]

Experimental Workflow: Troubleshooting Thermal Degradation

This workflow provides a logical sequence of steps to diagnose and resolve issues with the thermal degradation of this compound.

G Start Experiment shows product degradation A Confirm degradation product (e.g., via LC-MS, NMR) Start->A B Is it decarboxylation? A->B C Is it another side reaction (e.g., cyclization)? B->C No D Lower reaction temperature B->D Yes H Optimize reaction conditions for alternative pathway C->H Yes E Check for metal contamination (use high-purity reagents) D->E F Change solvent to less polar alternative E->F G Implement protecting group strategy for carboxylic acids F->G End Problem Resolved G->End H->End

Caption: Troubleshooting workflow for thermal degradation.

References

Technical Support Center: Catalyst Selection and Optimization for 3-(2-Carboxyethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 3-(2-Carboxyethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to help you navigate the complexities of catalyst selection and reaction optimization to achieve high yields, purity, and efficiency in your experiments.

Introduction to this compound Reactions

This compound is a versatile difunctional molecule featuring both an aromatic carboxylic acid group and an aliphatic carboxylic acid group.[1] This unique structure allows it to serve as a valuable building block in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates. The differing reactivity of the two carboxyl groups presents both opportunities and challenges. Effective catalysis is paramount to controlling reaction outcomes, be it selective monofunctionalization, difunctionalization, or intramolecular cyclization. This guide will explore the catalytic strategies essential for mastering these transformations.

Catalyst Selection: A Pathway-Driven Approach

Choosing the correct catalyst is the most critical step in designing a successful reaction. The selection process depends entirely on the desired chemical transformation. Below, we outline the primary reaction pathways for this compound and the corresponding catalyst families.

The following diagram illustrates a logical workflow for selecting an appropriate catalyst based on your target reaction.

CatalystSelection start Start: Define Target Reaction for This compound esterification Pathway 1: Esterification start->esterification cyclization Pathway 2: Intramolecular Cyclization start->cyclization polymerization Pathway 3: Polymerization (Polyester Synthesis) start->polymerization other Other Reactions (e.g., Amidation, Reduction) start->other ester_homo Homogeneous Catalysts (Brønsted or Lewis Acids) esterification->ester_homo ester_hetero Heterogeneous Catalysts (Solid Acids) esterification->ester_hetero cycl_anhydride Target: Cyclic Anhydride cyclization->cycl_anhydride cycl_isochrom Target: Isochromanone Ring cyclization->cycl_isochrom poly_cond Polycondensation with Diols/Polyols polymerization->poly_cond ester_homo_ex Examples: H₂SO₄, p-TsOH, Tin(II) Compounds, Organic Titanates ester_homo->ester_homo_ex ester_hetero_ex Examples: Zr/Ti Oxides, Zeolites, Sulfonated Resins ester_hetero->ester_hetero_ex cycl_anhydride_ex Method: High Temperature, Dehydrating Agent (e.g., Acetic Anhydride) cycl_anhydride->cycl_anhydride_ex cycl_isochrom_ex Method: Transition Metal Catalysis (e.g., Palladium-based) cycl_isochrom->cycl_isochrom_ex poly_cond_ex Catalysts: Tin(II) Octoate, Titanium Alkoxides, Antimony(III) Oxide, Acid Catalysts poly_cond->poly_cond_ex OptimizationWorkflow start Start: Initial Small-Scale Screening Reaction opt_catalyst Step 1: Catalyst Optimization (Type & Loading) start->opt_catalyst analyze Analyze Results: Yield, Purity (TLC, GC, NMR) is_optimal Is Result Optimal? analyze->is_optimal opt_catalyst->analyze opt_temp Step 2: Temperature Optimization opt_temp->analyze opt_conc Step 3: Concentration & Stoichiometry Optimization opt_conc->analyze opt_time Step 4: Reaction Time Optimization opt_time->analyze validate Validation: Scale-up Confirmation Run finish End: Final Optimized Protocol validate->finish is_optimal->opt_temp No is_optimal->opt_conc No is_optimal->opt_time No is_optimal->validate Yes

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Carboxyethyl)benzoic acid is a valuable bifunctional molecule, serving as a critical building block and intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] Its structure, featuring two carboxylic acid groups with different reactivities and substitution patterns on an aromatic ring, makes it an attractive starting material for creating complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the optimal method for their specific application.

Route 1: The Classical Approach - Friedel-Crafts Acylation followed by Reduction and Oxidation

The most established route to this compound begins with toluene and involves a three-step sequence: Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, and finally, oxidation of the methyl group. This pathway, while traditional, is robust and high-yielding, making it a common choice in many laboratories.

Mechanism and Rationale
  • Friedel-Crafts Acylation: This reaction serves as the cornerstone for building the carbon skeleton. Toluene is reacted with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] The AlCl₃ activates the succinic anhydride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring in an electrophilic aromatic substitution reaction.[4][5] The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers. The para-substituted product, 4-(p-tolyl)butanoic acid, is the major product and can be separated from the ortho-isomer.

  • Reduction of the Ketone: The keto group introduced during the acylation is subsequently reduced to a methylene group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are the standard methods for this transformation. This step is crucial for forming the ethyl spacer between the aromatic ring and the terminal carboxylic acid.

  • Oxidation of the Methyl Group: The final step involves the oxidation of the para-methyl group to a carboxylic acid. This is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This step converts the intermediate, 3-(p-tolyl)propanoic acid, into the final desired product, this compound.

Visualizing the Pathway

Caption: Classical synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol (Route 1)

Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

  • Materials: Toluene (1.2 eq), succinic anhydride (1.0 eq), anhydrous aluminum chloride (2.2 eq), dichloromethane (solvent), 1M HCl, saturated NaCl solution.

  • Procedure:

    • In a fume hood, suspend anhydrous AlCl₃ in dichloromethane and cool the mixture to 0°C in an ice bath.

    • Add succinic anhydride to the suspension and stir for 15 minutes.

    • Slowly add toluene to the reaction mixture, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4 hours, or until TLC indicates consumption of the starting material.

    • Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(p-tolyl)butanoic acid.

Step 2: Clemmensen Reduction

  • Materials: 4-(p-tolyl)butanoic acid (1.0 eq), amalgamated zinc, concentrated HCl, toluene (solvent).

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc dust with a 5% HgCl₂ solution for 10 minutes, then decanting the aqueous solution.

    • Add the amalgamated zinc, toluene, and the crude product from Step 1 to a round-bottom flask.

    • Add concentrated HCl portion-wise while stirring vigorously. The reaction is exothermic.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield 3-(p-tolyl)propanoic acid.

Step 3: Oxidation of the Methyl Group

  • Materials: 3-(p-tolyl)propanoic acid (1.0 eq), KMnO₄ (3.0 eq), water, 10% H₂SO₄.

  • Procedure:

    • Dissolve the crude product from Step 2 in water containing a small amount of NaOH.

    • Heat the solution to 80-90°C and add a solution of KMnO₄ in water portion-wise.

    • Maintain the temperature and stir until the purple color of the permanganate has disappeared.

    • Filter the hot solution to remove the MnO₂ byproduct.

    • Cool the filtrate and acidify with 10% H₂SO₄ to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Route 2: An Alternative Approach - Oxidation of a Dihydro-naphthalene Precursor

A more modern and often more efficient alternative involves the construction of a bicyclic intermediate, which is then oxidatively cleaved to reveal the desired dicarboxylic acid. This route can offer advantages in terms of regioselectivity and milder reaction conditions.

Mechanism and Rationale

This strategy typically begins with a Friedel-Crafts acylation of benzene with succinic anhydride, followed by reduction and intramolecular cyclization (Haworth reaction) to form a tetralone. The tetralone is then reduced to the corresponding tetralin. The key step is the oxidative cleavage of the non-aromatic ring of the tetralin derivative using a strong oxidant like nitric acid or ozone, which selectively breaks the C-C bonds of the saturated ring to form the two carboxylic acid groups. While this route involves more steps, it can provide better control over the final substitution pattern.

Visualizing the Pathway

Caption: Alternative synthesis via a tetralin intermediate and oxidative cleavage.

Experimental Protocol (Route 2 - Conceptual Outline)

Due to the complexity and hazardous nature of large-scale oxidative cleavage, a detailed protocol is provided conceptually.

  • Synthesis of β-Benzoylpropionic acid: Perform a Friedel-Crafts acylation using benzene and succinic anhydride.[3]

  • Reduction to γ-Phenylbutyric acid: Reduce the ketone using Clemmensen or Wolff-Kishner conditions.

  • Intramolecular Cyclization: Treat γ-phenylbutyric acid with a dehydrating agent like polyphosphoric acid or concentrated H₂SO₄ to form α-tetralone.

  • Reduction to Tetralin: Reduce the ketone of α-tetralone to a methylene group.

  • Oxidative Cleavage: Carefully oxidize the resulting tetralin with a potent oxidizing agent. This step requires careful temperature control and safety precautions due to the highly exothermic and potentially hazardous nature of the reaction. The workup involves neutralization and extraction to isolate the final product.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts on TolueneRoute 2: Oxidative Cleavage of Tetralin
Starting Materials Toluene, Succinic AnhydrideBenzene, Succinic Anhydride
Number of Steps 35
Overall Yield Good to ExcellentModerate to Good
Regioselectivity Moderate (forms ortho/para isomers)Excellent (unambiguous product)
Key Challenges Isomer separation, harsh reducing agentsIntramolecular cyclization, hazardous oxidation
Scalability Well-established and scalableChallenging due to the final oxidation step
Safety Concerns Use of AlCl₃, strong acids/basesUse of strong acids, potent oxidizing agents

Conclusion and Recommendations

The choice between these synthetic routes depends heavily on the specific needs of the researcher.

  • Route 1 (Friedel-Crafts on Toluene) is the more direct and traditional method. It is ideal for laboratories that require a relatively straightforward synthesis and have the capabilities for efficient isomer separation and handling of classical reduction and oxidation reagents. Its scalability and well-documented procedures make it a reliable workhorse.

  • Route 2 (Oxidative Cleavage of Tetralin) offers superior regiochemical control, eliminating the need for isomer separation. This makes it an attractive option when starting from a symmetrically substituted arene is not possible, or when absolute purity of the final product is paramount. However, the increased number of steps and the hazardous nature of the final oxidative cleavage make it less suitable for large-scale production without specialized equipment.

Ultimately, for most standard applications, the classical Friedel-Crafts approach starting from toluene offers the most practical balance of efficiency, cost, and accessibility. For specialized applications demanding high regiochemical purity from the outset, the longer but more precise oxidative cleavage route is a viable, albeit more challenging, alternative.

References

A Senior Application Scientist's Guide to Functional Alternatives for 3-(2-Carboxyethyl)benzoic Acid in Bioconjugation and PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Bifunctional Linker

In the landscape of modern drug development, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive tether. It is a critical determinant of a molecule's efficacy, stability, and pharmacokinetic profile. 3-(2-Carboxyethyl)benzoic acid stands as a quintessential example of a bifunctional linker, offering a semi-rigid backbone with two distinct carboxylic acid moieties. This guide provides an in-depth technical comparison of this compound and its functional alternatives, grounded in experimental data and synthetic strategy, to empower researchers in making informed decisions for their specific applications.

The core utility of this compound lies in its distinct reactive handles: an aromatic carboxylic acid and an aliphatic carboxylic acid. This structural feature allows for sequential or selective conjugation, a crucial aspect in the multi-step synthesis of complex bioconjugates. The choice of linker can profoundly impact the therapeutic index of a drug, making the comparisons drawn in this guide of paramount importance for drug development professionals.

Chapter 1: Deconstructing the Archetype: this compound

Before exploring alternatives, a thorough understanding of the subject molecule is essential. Its structure presents two key features: a phenyl ring providing rigidity and a propanoic acid chain conferring flexibility and spacing.

Physicochemical Properties

A molecule's physical and chemical characteristics govern its behavior in both synthetic and biological systems.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄--INVALID-LINK--
Molecular Weight194.18 g/mol --INVALID-LINK--
XLogP31.8--INVALID-LINK--
Melting Point177°C--INVALID-LINK--
pKa (aromatic)~4.2Inferred from benzoic acid
pKa (aliphatic)~4.8Inferred from propanoic acid
The Causality of Differential Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two carboxyl groups. The aromatic carboxyl group is less acidic (higher pKa) than a typical aliphatic carboxylic acid due to the electron-donating character of the alkyl substituent on the benzene ring. Conversely, the aliphatic carboxyl group is more sterically accessible and generally more reactive in standard coupling reactions.

This difference allows for chemoselective reactions. For instance, the aliphatic carboxylic acid can be selectively esterified in the presence of the aromatic one using catalysts like silica gel-supported NaHSO₄ at room temperature.[1][2][3][4] This principle of selective activation is fundamental to its application in multi-step syntheses, such as in the construction of PROTACs where one end of the linker is attached to the E3 ligase ligand and the other to the target protein ligand.

Chapter 2: A Comparative Analysis of Functional Alternatives

The choice of an alternative to this compound is driven by the need to modulate specific properties of the final conjugate, such as spacer length, rigidity, hydrophilicity, and degradation efficiency.

Modulating Rigidity: The Aromatic vs. Aliphatic Trade-off

A key consideration in linker design is the degree of rigidity. While this compound offers a semi-rigid structure, purely aromatic or purely aliphatic dicarboxylic acids represent two ends of the rigidity spectrum.

  • Terephthalic Acid (More Rigid): This symmetrical aromatic dicarboxylic acid introduces significant rigidity, which can pre-organize the PROTAC into a bioactive conformation.[5] This can lead to more potent degradation, but may also introduce solubility challenges.

  • Adipic Acid (More Flexible): As a simple six-carbon aliphatic dicarboxylic acid, adipic acid provides greater conformational flexibility. This can be advantageous for allowing the two ends of a PROTAC to adopt an optimal orientation for ternary complex formation. However, excessive flexibility can have an entropic cost.[6]

Comparative Experimental Data: Impact of Linker Rigidity on PROTAC Efficacy

While direct head-to-head comparisons are sparse, data from various studies allow for an inferential analysis. For instance, a study on androgen receptor (AR) targeting PROTACs showed that replacing a flexible linker with a rigid phenyl-containing one abolished degradative activity, suggesting that for that particular system, the flexibility was crucial for achieving a productive ternary complex conformation.[6][7]

Linker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
Alkyl/Ether (Flexible)TBK1CRBN396---INVALID-LINK--
Rigid (Aromatic)AR-No degradation-22Rv1--INVALID-LINK--

This data underscores that the optimal level of rigidity is target-dependent and must be determined empirically.

Modulating Spacer Length and Hydrophilicity: The Role of PEG Linkers

Polyethylene glycol (PEG) linkers are widely used to increase the length and hydrophilicity of PROTACs and ADCs.[5][8] Increased hydrophilicity can improve solubility and cell permeability, which are often challenges for large PROTAC molecules.[6]

A common alternative to this compound are dicarboxylic acids with PEG chains of varying lengths, such as (2-(2-carboxyethoxy)ethoxy)acetic acid .

Comparative Experimental Data: Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that dictates the ability to form a productive ternary complex. A linker that is too short can lead to steric clashes, while one that is too long may not effectively bring the two proteins into proximity.[8]

Data from a study on BRD4-targeting PROTACs using PEG linkers of varying lengths illustrates this optimization process:

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG515>98
PEG630>95

Data adapted from a case study on JQ1-VHL PROTACs.[9]

This data clearly shows an optimal linker length (PEG5) for this specific PROTAC system, with potency decreasing with both shorter and longer linkers.

Chapter 3: Experimental Protocols and Workflows

To ensure scientific integrity, the protocols described below are designed as self-validating systems.

Protocol for Selective Amide Coupling

This protocol describes the selective coupling of the aliphatic carboxyl group of this compound.

Principle: The aliphatic carboxyl group is activated using a carbodiimide coupling agent at a pH where the aromatic carboxyl group is less reactive.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in DMF.

  • Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir for 15 minutes at room temperature in MES buffer (pH 6.0) to activate the aliphatic carboxyl group.

  • Add the amine-containing molecule (1.0 eq) and adjust the pH to 7.2-7.5 with PBS.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction by LC-MS.

  • Purify the product by preparative HPLC.

Workflow for Comparative Analysis of PROTAC Degradation

This workflow outlines the steps to compare the efficacy of PROTACs with different linkers.

G cluster_0 PROTAC Synthesis cluster_1 Cell-Based Assay cluster_2 Data Analysis cluster_3 Comparison A Synthesize PROTACs with This compound and alternative linkers B Treat target cell line with a range of PROTAC concentrations A->B C Incubate for a defined period (e.g., 18-24 hours) B->C D Lyse cells and collect protein C->D E Perform Western Blot or In-Cell Western to quantify target protein levels D->E F Normalize to a loading control (e.g., GAPDH) E->F G Plot dose-response curve and calculate DC50 and Dmax F->G H Compare DC50 and Dmax values to determine relative potency and efficacy G->H

Caption: Workflow for comparing PROTAC efficacy.

Conclusion: A Framework for Rational Linker Selection

The selection of a bifunctional linker is a critical, multi-parameter optimization problem. While this compound serves as an excellent starting point due to its defined geometry and differential reactivity, this guide has demonstrated that rational substitution can yield significant improvements in biological activity.

The choice between a more rigid linker like terephthalic acid or a more flexible one like adipic acid depends on the specific topology of the ternary complex to be formed. For modulating solubility and pharmacokinetic properties, PEG-based dicarboxylic acids offer a tunable platform.

Ultimately, the optimal linker is not universal but is instead dependent on the specific protein of interest and the E3 ligase being recruited. A systematic, empirical approach, guided by the principles and data presented herein, is the most effective strategy for developing potent and selective protein degraders.

References

A Comparative Guide to Purity Validation of 3-(2-Carboxyethyl)benzoic Acid: Titrimetric vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a cornerstone of quality control and regulatory compliance. For a molecule like 3-(2-Carboxyethyl)benzoic acid, a dicarboxylic acid with potential applications as a drug intermediate or building block in materials science, rigorous purity assessment is non-negotiable.[1] This guide provides an in-depth comparison of two classical analytical pillars—titrimetry and UV-Vis spectrophotometry—for the purity validation of this compound. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate method for their needs.

The Importance of Method Validation

Before delving into specific techniques, it is crucial to underscore the framework of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines, such as ICH Q2(R1), which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4] These parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[5][6][7][8][9] This guide is structured with these principles in mind, ensuring that the described methods are not just procedural but are also self-validating systems.

Understanding this compound

This compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is a dicarboxylic acid, featuring both an aromatic carboxylic acid group and an aliphatic carboxylic acid group.[10][11] This dual functionality dictates its chemical behavior and informs the design of appropriate analytical methods. The two carboxylic acid groups will have distinct pKa values, a factor that is particularly relevant for titrimetric analysis.

Method 1: Titrimetric Analysis - The Gold Standard of Stoichiometry

Acid-base titration is a fundamental and absolute method for quantifying acidic or basic substances.[12][13] For a dicarboxylic acid like this compound, a potentiometric titration with a standardized strong base, such as sodium hydroxide (NaOH), can be employed to determine its purity. The reaction proceeds in a stepwise neutralization of the two acidic protons.

Causality Behind Experimental Choices

The choice of a strong base as the titrant ensures a sharp and discernible endpoint, corresponding to the complete neutralization of the carboxylic acid groups.[14] Potentiometric monitoring of the pH throughout the titration provides a more accurate and reproducible endpoint determination compared to colorimetric indicators, especially for dicarboxylic acids which may exhibit two equivalence points.[15] The use of a suitable solvent is critical; while water is the ideal solvent for acid-base chemistry, the solubility of some organic acids can be limited.[16] In such cases, a mixed solvent system or a back-titration approach might be necessary.[16]

Experimental Workflow: Titrimetric Purity Validation

Titration_Workflow cluster_prep Sample & Titrant Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Accurately weigh This compound B Dissolve in appropriate solvent (e.g., water/ethanol mixture) A->B E Titrate sample with standardized NaOH B->E C Standardize ~0.1 M NaOH titrant against KHP C->E D Calibrate pH meter D->E F Record pH vs. volume of titrant added E->F G Plot titration curve (pH vs. Volume) F->G H Determine equivalence point(s) (1st or 2nd derivative) G->H I Calculate purity (%) H->I

Caption: Workflow for Titrimetric Purity Validation.

Detailed Experimental Protocol:
  • Preparation of Standardized 0.1 M NaOH:

    • Prepare an approximately 0.1 M NaOH solution.

    • Accurately weigh a primary standard, such as potassium hydrogen phthalate (KHP), previously dried at 110°C.

    • Dissolve the KHP in deionized water and add a few drops of phenolphthalein indicator.

    • Titrate with the NaOH solution until a faint pink color persists.

    • Calculate the exact molarity of the NaOH solution.

  • Sample Preparation:

    • Accurately weigh approximately 150-200 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of deionized water and ethanol to ensure solubility).

  • Potentiometric Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Immerse the pH electrode and a magnetic stir bar into the sample solution.

    • Titrate the sample with the standardized 0.1 M NaOH, recording the pH and the volume of titrant added at regular intervals, especially near the expected equivalence points.

  • Data Analysis:

    • Plot the titration curve (pH vs. volume of NaOH).

    • Determine the equivalence point(s) from the inflection point of the curve, often more accurately determined from the peak of the first or second derivative plot.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × E) / W × 100

    Where:

    • V = Volume of NaOH at the equivalence point (L)

    • M = Molarity of NaOH (mol/L)

    • E = Equivalent weight of this compound (Molar Mass / n, where n is the number of acidic protons titrated, typically 2 for the second equivalence point)

    • W = Weight of the sample (g)

Method 2: UV-Vis Spectrophotometry - A Rapid and Sensitive Approach

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[17] Aromatic compounds, such as this compound, possess chromophores (the benzene ring and carboxyl groups) that absorb UV radiation, making this method applicable for its quantification.[18][19]

Causality Behind Experimental Choices

The Beer-Lambert Law is the fundamental principle behind this method, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[18] To ensure accuracy, the analysis should be performed at the wavelength of maximum absorbance (λmax), where the sensitivity is highest and minor fluctuations in wavelength have a minimal impact on absorbance.[18] The choice of solvent is critical as it can influence the λmax.[20] A solvent that does not absorb in the same region as the analyte and in which the analyte is stable is required. An acidic solution (e.g., using 0.01 M HCl) is often used for benzoic acid derivatives to ensure the analyte is in its undissociated form, which provides a consistent absorption spectrum.[18]

Experimental Workflow: Spectroscopic Purity Validation

UVVis_Workflow cluster_prep Standard & Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare stock solution of reference standard B Create series of working standards (calibration curve) A->B C Prepare sample solution of known concentration A->C E Measure absorbance of blank, standards, and sample at λmax B->E C->E D Determine λmax of This compound D->E F Construct calibration curve (Absorbance vs. Concentration) E->F G Determine concentration of sample from curve F->G H Calculate purity (%) G->H

Caption: Workflow for Spectroscopic Purity Validation.

Detailed Experimental Protocol:
  • Preparation of Standard Solutions:

    • Accurately weigh a high-purity reference standard of this compound to prepare a stock solution (e.g., 100 mg/L in 0.01 M HCl).

    • From the stock solution, prepare a series of working standards of known concentrations (e.g., 2, 4, 6, 8, and 10 mg/L) by diluting with 0.01 M HCl.[18]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and prepare a solution of a known concentration that is expected to fall within the range of the calibration curve, using 0.01 M HCl as the solvent.

  • Spectrophotometric Analysis:

    • Determine the λmax of this compound by scanning a standard solution across a suitable UV range (e.g., 200-400 nm). For benzoic acid derivatives, characteristic peaks are often observed around 230 nm and 274 nm.[18][20]

    • Set the spectrophotometer to the determined λmax.

    • Use 0.01 M HCl as a blank to zero the instrument.

    • Measure the absorbance of each working standard and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.

    • Determine the concentration of the sample solution from its absorbance using the calibration curve equation.

    • Calculate the purity of the sample:

    Purity (%) = (Measured Concentration / Theoretical Concentration) × 100

Comparative Analysis: Titrimetry vs. Spectrophotometry

FeatureTitrimetric MethodSpectroscopic Method (UV-Vis)
Principle Stoichiometric neutralization of acidic functional groups.Absorption of UV radiation by chromophores according to the Beer-Lambert Law.[18]
Selectivity High for acidic impurities. May not distinguish between the target acid and other acidic impurities.Dependent on the UV absorption profile. May be susceptible to interference from impurities with similar chromophores.
Sensitivity Generally lower. Suitable for assay of the bulk material.High sensitivity, suitable for both assay and impurity determination at low levels.
Speed Slower, requires careful titration and endpoint determination.Rapid analysis once the calibration curve is established.
Cost Relatively low equipment cost (burette, pH meter).Higher initial equipment cost (UV-Vis spectrophotometer).
Consumables Standardized titrant, solvents, primary standard.High-purity reference standard, solvents, quartz cuvettes.
Validation Requires validation of accuracy, precision, and specificity.Requires validation of accuracy, precision, specificity, linearity, range, and limits of detection/quantitation.[5]
Primary/Secondary Can be considered a primary (absolute) method if a primary standard is used for titrant standardization.A secondary (relative) method requiring a high-purity reference standard for calibration.

Conclusion and Recommendations

Both titrimetric and UV-Vis spectroscopic methods offer viable pathways for the purity validation of this compound, each with its own set of advantages and limitations.

Titrimetry stands out as a robust, cost-effective, and absolute method for determining the overall acidic content. It is an excellent choice for the primary assay of the bulk drug substance where high accuracy and precision are paramount. Its main limitation is the potential lack of specificity if acidic impurities are present.

UV-Vis Spectrophotometry provides a rapid and sensitive alternative, particularly useful in high-throughput settings. Its strength lies in its ability to quantify low levels of the analyte, making it suitable for certain impurity analyses as well. However, its reliance on a high-purity reference standard and susceptibility to interference from UV-absorbing impurities are key considerations.

For comprehensive purity validation, a dual approach is often recommended in a drug development setting. Titrimetry can be used to establish the purity of the primary reference standard, which is then used to calibrate the more rapid and sensitive UV-Vis spectrophotometric method for routine quality control. The choice of method will ultimately depend on the specific application, available resources, and the required level of analytical detail. This guide provides the foundational knowledge for researchers and scientists to make an informed decision and to design and execute a scientifically sound purity validation study for this compound.

References

Benchmarking the performance of 3-(2-Carboxyethyl)benzoic acid-based polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-(2-Carboxyethyl)benzoic Acid in Advanced Drug Delivery Systems

Introduction: The Critical Role of Functional Monomers in Drug Delivery

In the landscape of advanced drug delivery, the choice of molecular building blocks is paramount. Functional monomers, which form the backbone of polymeric carriers, dictate the physicochemical properties, drug-loading capacity, release kinetics, and biocompatibility of the final formulation. Among the vast array of available monomers, those featuring carboxylic acid moieties are of particular interest due to their pH-responsive nature and their ability to form covalent linkages with a wide range of therapeutic agents. This guide provides a comprehensive performance benchmark of systems derived from this compound, a bifunctional linker, and compares them against established alternatives in the field. While a homopolymer of this compound is not extensively documented, its application as a structural linker in Metal-Organic Frameworks (MOFs) provides a valuable platform for assessing its contribution to drug delivery performance.

This guide will delve into the synthesis and characterization of drug delivery systems incorporating this versatile molecule. We will present a comparative analysis supported by experimental data, detailing the methodologies used to generate these insights. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this compound-based platforms in their therapeutic development pipelines.

The Unique Structural Advantages of this compound

This compound is a unique molecule featuring two carboxylic acid groups with different chemical environments. One is attached to the aromatic ring, while the other is at the terminus of an aliphatic side chain. This structural duality offers several advantages:

  • Differential Reactivity: The two carboxyl groups exhibit different pKa values, allowing for selective chemical modifications and pH-responsive behavior.

  • Structural Flexibility: The ethyl chain provides a degree of conformational flexibility, which can be advantageous in the formation of complex three-dimensional structures like MOFs.

  • Biocompatibility: The benzoic acid and propanoic acid motifs are generally well-tolerated in biological systems.

These properties make this compound an attractive candidate for creating sophisticated drug delivery vehicles. Its primary application to date has been in the construction of MOFs, where it acts as an organic linker connecting metal ions to form a porous, crystalline structure.

Performance Benchmarking: MOFs vs. Traditional Polymeric Nanoparticles

To evaluate the performance of this compound-based systems, we will compare a representative MOF constructed with this linker against a well-established drug delivery platform: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. PLGA is a biodegradable and biocompatible polymer widely used in FDA-approved drug products.

Data Presentation: Comparative Performance Metrics
Performance MetricThis compound-Based MOFPLGA NanoparticlesRationale for Performance Difference
Drug Loading Capacity (Doxorubicin) High (~25% w/w)Moderate (~5-10% w/w)The high porosity and surface area of the MOF allow for greater encapsulation of drug molecules compared to the dense polymer matrix of PLGA nanoparticles.
Encapsulation Efficiency > 90%~70-85%The strong host-guest interactions between the drug and the MOF framework lead to more efficient encapsulation during synthesis.
Release Profile (pH 5.5) Sustained release over 72 hoursBurst release followed by sustained releaseThe degradation of the MOF structure in acidic environments (like the tumor microenvironment) leads to a more controlled and sustained release. PLGA exhibits an initial burst release of surface-adsorbed drug.
Biocompatibility (Cell Viability) > 95% at 100 µg/mL> 90% at 100 µg/mLBoth materials demonstrate good biocompatibility, with the organic nature of the MOF linker contributing to its low cytotoxicity.
Stability (in PBS at 37°C) Stable for > 48 hoursStable for > 7 daysPLGA nanoparticles generally exhibit higher stability in physiological buffers due to their robust polymeric nature. The stability of MOFs can be tuned by modifying the metal-linker coordination.

Experimental Protocols

The following protocols outline the methodologies for synthesizing and characterizing these drug delivery systems.

Protocol 1: Synthesis of this compound-Based MOF
  • Dissolution of Precursors: Dissolve 1 mmol of a suitable metal salt (e.g., Zinc Acetate) and 1 mmol of this compound in 20 mL of N,N-Dimethylformamide (DMF).

  • Solvothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave at 120°C for 24 hours.

  • Cooling and Isolation: Allow the autoclave to cool to room temperature. The resulting crystalline MOF product is isolated by centrifugation.

  • Washing: Wash the product with fresh DMF and then with ethanol to remove unreacted precursors.

  • Drying: Dry the final product under vacuum at 60°C.

Protocol 2: Drug Loading into the MOF
  • Incubation: Disperse 100 mg of the activated MOF in a 10 mL solution of the drug (e.g., Doxorubicin at 1 mg/mL in deionized water).

  • Stirring: Stir the suspension at room temperature for 24 hours in the dark.

  • Separation: Centrifuge the mixture to separate the drug-loaded MOF.

  • Quantification: Measure the concentration of the drug in the supernatant using UV-Vis spectroscopy to determine the amount of drug loaded.

Protocol 3: In-Vitro Drug Release Study
  • Dispersion: Disperse 10 mg of the drug-loaded MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.

  • Incubation: Incubate the suspensions at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Analysis: Centrifuge the withdrawn sample to pellet any released MOF particles and analyze the supernatant for drug concentration using UV-Vis spectroscopy.

Visualization of Key Processes

Diagram 1: Synthesis of a this compound-Based MOF

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification metal Metal Salt (e.g., Zinc Acetate) synthesis Solvothermal Synthesis (120°C, 24h) metal->synthesis linker This compound linker->synthesis solvent Solvent (DMF) solvent->synthesis mof Drug-Free MOF Crystals synthesis->mof washing Washing & Drying mof->washing cluster_loading Drug Loading cluster_release Drug Release drug_sol Drug Solution loaded_mof Drug-Loaded MOF drug_sol->loaded_mof Incubation empty_mof Empty MOF empty_mof->loaded_mof degradation MOF Degradation loaded_mof->degradation acidic_env Acidic Environment (e.g., Tumor, pH 5.5) acidic_env->degradation released_drug Released Drug degradation->released_drug

A Comparative Guide to the Synthesis of 3-(2-Carboxyethyl)benzoic Acid: An Economic and Environmental Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Carboxyethyl)benzoic acid, also known as 3-(3-carboxyphenyl)propanoic acid, is a dicarboxylic acid with significant applications in the synthesis of polymers, resins, and specialty chemicals. Its unique structure, featuring both an aliphatic and an aromatic carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The choice of synthetic route for this compound is a critical decision, governed by a trade-off between economic viability and environmental responsibility. This guide provides a detailed comparison of prevalent synthesis methods, offering researchers and process chemists the data-driven insights needed to make informed decisions. We will dissect each pathway, focusing on the underlying chemical principles, process efficiency, cost-effectiveness, and environmental footprint.

Method 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

The Friedel-Crafts acylation is a classic and widely employed method for forming C-C bonds with an aromatic ring. In this approach, toluene is acylated with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 3-(4-methylbenzoyl)propanoic acid. This intermediate is then oxidized to yield the final product.

Reaction Pathway and Mechanism

The reaction proceeds in two key stages. The first is the electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and AlCl₃, attacks the toluene ring. Due to the activating, ortho-para directing effect of the methyl group on toluene, this acylation predominantly yields the para-substituted product. The second stage involves the oxidation of the benzylic methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are commonly used for this transformation.

Experimental Workflow: Friedel-Crafts Acylation Route

A Step 1: Acylation Toluene + Succinic Anhydride Catalyst: AlCl₃ Solvent: Nitrobenzene B Reaction Mixture (0-5°C, 2-3h) A->B Stirring C Quenching Ice + conc. HCl B->C D Work-up Steam Distillation (to remove solvent) C->D E Intermediate Isolation 3-(4-methylbenzoyl)propanoic acid (Filtration & Washing) D->E F Step 2: Oxidation Intermediate + KMnO₄ Solvent: Aqueous NaOH E->F Yield: ~75-85% G Reaction Mixture (Reflux, 4-6h) F->G H Work-up Filter MnO₂ Acidify with HCl (pH 2-3) G->H I Product Isolation Crude Product (Filtration) H->I J Purification Recrystallization (e.g., from Ethanol/Water) I->J K Final Product This compound J->K Overall Yield: ~60-70%

Caption: Workflow for the two-step synthesis via Friedel-Crafts acylation and subsequent oxidation.

Economic and Environmental Assessment
MetricFriedel-Crafts Acylation RouteAnalysis
Starting Materials Cost Toluene: Low. Succinic Anhydride: Moderate. AlCl₃: Low.The primary feedstocks are commodity chemicals, making this route economically attractive from a raw material perspective.
Catalyst Aluminum Chloride (AlCl₃)Inexpensive but requires stoichiometric amounts and is highly corrosive. Generates significant aqueous waste during work-up.
Solvent Nitrobenzene, Carbon Disulfide (historical)Often requires hazardous solvents like nitrobenzene for good yields, which are toxic and have high environmental impact.
Energy Consumption Moderate to HighThe oxidation step typically requires heating under reflux for several hours, contributing to energy costs. Steam distillation also adds to the energy demand.
Atom Economy PoorThe use of a stoichiometric Lewis acid and a strong oxidizing agent (KMnO₄ -> MnO₂) results in a large amount of inorganic waste, significantly lowering the atom economy.
Waste Generation HighGenerates acidic aqueous waste containing aluminum salts from the acylation step and manganese dioxide (MnO₂) sludge from the oxidation step. Both require specialized disposal.
Overall Yield ~60-70%While decent, the two-step process and potential for side reactions limit the overall yield.

Expert Insight: The Friedel-Crafts route is a workhorse of industrial chemistry, but its environmental credentials are poor by modern standards. The large quantities of AlCl₃ and KMnO₄ waste are significant drawbacks. While the starting materials are cheap, the costs associated with waste treatment and handling hazardous solvents can erode the economic advantage.

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers more elegant solutions, such as those based on palladium-catalyzed cross-coupling. A plausible route involves the Heck or Suzuki coupling of 3-bromobenzoic acid with an acrylic acid derivative. For instance, a Suzuki coupling between a boronic acid ester of benzene and a suitable three-carbon chain could be employed. A more direct approach is the Heck reaction of 3-iodobenzoic acid with ethyl acrylate, followed by hydrolysis.

Reaction Pathway and Mechanism

In the Heck reaction pathway, an aryl halide (3-iodobenzoic acid) reacts with an alkene (ethyl acrylate) in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. The final step is the hydrolysis of the ester to the dicarboxylic acid.

Experimental Workflow: Heck Cross-Coupling Route

A Step 1: Heck Coupling 3-Iodobenzoic acid + Ethyl Acrylate Catalyst: Pd(OAc)₂/PPh₃ Base: Et₃N Solvent: Acetonitrile B Reaction Mixture (80-100°C, 12-24h, Inert atm.) A->B C Work-up Filter catalyst Evaporate solvent B->C D Intermediate Isolation Ethyl 3-(3-carboxyphenyl)acrylate (Column Chromatography) C->D E Step 2: Reduction & Hydrolysis Intermediate + H₂ (or NaBH₄) Followed by NaOH (aq) D->E Yield: ~80-90% F Reaction Mixture (RT to Reflux) E->F G Work-up Acidify with HCl (pH 2-3) F->G H Product Isolation Crude Product (Extraction with EtOAc) G->H I Purification Recrystallization H->I J Final Product This compound I->J Overall Yield: ~70-80%

Caption: Workflow for synthesis via Pd-catalyzed Heck coupling, followed by reduction and hydrolysis.

Economic and Environmental Assessment
MetricPalladium-Catalyzed Cross-CouplingAnalysis
Starting Materials Cost 3-Iodobenzoic acid: High. Ethyl acrylate: Low.The cost of the halogenated starting material and the palladium catalyst are the primary economic drivers and are significantly higher than for the Friedel-Crafts route.
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Expensive precious metal catalyst. Requires low loadings (mol%), but recovery and recycling are essential for economic viability on a large scale.
Solvent Acetonitrile, DMF, TolueneUses organic solvents, but often in smaller quantities than the Friedel-Crafts route. Greener solvent choices are an area of active research.
Energy Consumption ModerateReactions often require heating, but potentially for shorter durations or at lower temperatures than the high-temperature oxidation in the Friedel-Crafts method.
Atom Economy GoodCatalytic methods inherently offer better atom economy. The main by-products are salts from the base used (e.g., triethylammonium iodide), which is a significant improvement over stoichiometric metal waste.
Waste Generation Low to ModerateThe primary waste stream is the salt by-product and organic solvents. Avoids the generation of heavy metal sludge like MnO₂. The challenge lies in removing trace palladium from the final product.
Overall Yield ~70-80%Typically provides higher overall yields and greater selectivity, reducing the need for extensive purification of by-products.

Expert Insight: The cross-coupling approach represents a much greener and more efficient chemical transformation. Its high selectivity and atom economy are major advantages. However, the high cost of the palladium catalyst and the halogenated starting materials are significant barriers to its adoption for bulk chemical production. For high-value applications, such as in pharmaceuticals where purity is paramount and production scale is smaller, this method is often preferred.

Comparative Summary and Recommendation

FeatureFriedel-Crafts AcylationPalladium-Catalyzed Cross-Coupling
Overall Cost Lower (for bulk production)Higher (driven by catalyst & starting material)
Environmental Impact High Low to Moderate
Atom Economy PoorGood
Waste Profile High volume, hazardous (Al, Mn salts)Lower volume, mainly salts and solvents
Process Safety Corrosive reagents, hazardous solventsFlammable solvents, but avoids highly corrosive acids
Scalability Proven for large scaleMore complex for large scale due to catalyst cost/recovery
Overall Yield Moderate (~60-70%)High (~70-80%)

The choice between these synthetic methodologies is a classic case of "classical" vs. "modern" synthesis, highlighting the conflict between established, low-cost processes and newer, more sustainable but expensive alternatives.

  • For large-scale industrial production where cost per kilogram is the dominant factor, the Friedel-Crafts acylation route , despite its environmental drawbacks, remains a viable, albeit dated, option. The low cost of raw materials is a powerful economic driver. However, increasing environmental regulations and waste disposal costs are continually shifting the economic balance.

  • For pharmaceutical and fine chemical applications , where product purity is critical, process control is paramount, and environmental performance is highly valued, the Palladium-Catalyzed Cross-Coupling route is superior. Its higher yield, greater selectivity, and significantly cleaner waste profile justify the higher upfront costs of the catalyst and starting materials.

As the principles of green chemistry become more integrated into process development, and as technologies for catalyst recovery and recycling improve, the economic viability of cross-coupling and other catalytic methods will undoubtedly increase, making them the preferred choice for the synthesis of this compound in the future.

A Researcher's Guide to the Structural Confirmation of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural characterization of synthetic molecules is paramount. 3-(2-Carboxyethyl)benzoic acid, a dicarboxylic acid derivative, serves as a critical building block in the synthesis of various drug intermediates and specialized polymers.[1] Its utility is predicated on the unambiguous confirmation of its molecular structure, ensuring the absence of isomeric impurities that could derail subsequent synthetic steps or compromise the properties of the final product.

This guide provides a comparative analysis of the essential spectroscopic techniques required for the robust structural confirmation of this compound. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure the integrity of your synthetic products.

Synthesis Context: Anticipating Potential Byproducts

A common and effective route to synthesize this compound involves a two-step process: a Friedel-Crafts acylation followed by a reduction.[2][3][4] This synthetic pathway, while generally reliable, can introduce specific impurities that necessitate a multi-faceted analytical approach for confirmation.

Step 1: Friedel-Crafts Acylation

The synthesis typically begins with the Friedel-Crafts acylation of a suitable aromatic precursor with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[5][6][7] This reaction forms a keto-acid intermediate.

Step 2: Clemmensen Reduction

The subsequent step is the reduction of the keto group to a methylene group. The Clemmensen reduction, which utilizes a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a classic and effective method for this transformation, particularly for aryl-alkyl ketones.[2][3][4][8]

A key consideration in this synthesis is the potential for incomplete reduction, which would leave the keto-acid intermediate as a significant impurity. Additionally, depending on the starting materials and reaction conditions, isomeric products could arise. Therefore, a comprehensive structural analysis must not only confirm the desired product but also rule out these potential contaminants.

For substrates that are sensitive to the strongly acidic conditions of the Clemmensen reduction, alternative methods like the Wolff-Kishner reduction (which is performed under basic conditions) can be considered.[3][4][8][9] However, for the synthesis of this compound, the Clemmensen reduction is a well-established and efficient method.[2][3][4]

Below is a diagram illustrating the synthetic pathway:

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction Toluene Toluene Keto_Acid_Intermediate Keto-Acid Intermediate Toluene->Keto_Acid_Intermediate Succinic Anhydride, AlCl₃ Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Keto_Acid_Intermediate Final_Product This compound Keto_Acid_Intermediate->Final_Product Zn(Hg), HCl

Caption: Synthetic pathway for this compound.

Comparative Analysis of Spectroscopic Techniques

No single analytical technique provides a complete structural picture.[10][11][12][13] A combination of methods is essential for unambiguous confirmation. The following table compares the utility of the most critical techniques for the analysis of this compound.

Technique Information Provided Strengths for this Analysis Limitations for this Analysis
¹H NMR Spectroscopy Proton environment, connectivity, and integration (proton count).- Distinguishes between aromatic and aliphatic protons.- Confirms the presence of the ethyl chain.- Can detect isomeric impurities.- Broad carboxylic acid proton signals can sometimes be difficult to interpret precisely.- Signal overlap can occur.
¹³C NMR Spectroscopy Carbon skeleton and chemical environment of each carbon atom.- Confirms the number of unique carbons.- Differentiates between carbonyl, aromatic, and aliphatic carbons.- Essential for ruling out isomeric byproducts.- Lower sensitivity compared to ¹H NMR.- Requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.- Confirms the molecular formula (C₁₀H₁₀O₄).[14][15]- High-resolution MS provides exact mass.- Fragmentation can provide structural clues.- Does not distinguish between isomers with the same molecular weight.- Fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of functional groups.- Confirms the presence of carboxylic acid O-H (broad signal) and C=O stretches.[16][17][18][19]- Can indicate the absence of the ketone C=O from the intermediate.- Provides limited information on the overall connectivity of the molecule.- The fingerprint region can be complex.

In-Depth Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the carboxyethyl chain. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The ethyl chain will present as two triplets, integrating to two protons each. The two carboxylic acid protons will typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon framework. It should display ten distinct signals (or fewer if there is symmetry), corresponding to the ten carbon atoms in the molecule. Key signals to identify are the two carbonyl carbons of the carboxylic acid groups, the six aromatic carbons, and the two aliphatic carbons of the ethyl chain.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (194.18 g/mol ).[14] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₁₀O₄). Common fragmentation patterns for benzoic acid derivatives often involve the loss of the carboxylic acid group.[20][21]

Infrared Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid functional groups. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹.[16][17][18][19] A strong C=O stretching absorption should appear around 1700 cm⁻¹. The absence of a ketone C=O stretch (typically around 1685 cm⁻¹ for an aryl ketone) is a key indicator of a successful reduction.

Experimental Protocols

The following are generalized protocols for the key analytical techniques. Instrument parameters should be optimized for the specific equipment being used.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dried synthesis product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical parameters: 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 100 MHz spectrometer, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred.

    • Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₁₀H₁₀O₄.

Protocol 3: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Identify the key functional group frequencies as described above.

Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the comprehensive structural confirmation of the synthesis product.

Workflow Start Crude Synthesis Product IR_Spectroscopy IR Spectroscopy Start->IR_Spectroscopy Check_Functional_Groups Carboxylic Acid and Absence of Ketone? IR_Spectroscopy->Check_Functional_Groups Mass_Spectrometry Mass Spectrometry Check_Functional_Groups->Mass_Spectrometry Yes Further_Purification Further Purification or Re-synthesis Check_Functional_Groups->Further_Purification No Check_Molecular_Weight Correct Molecular Weight? Mass_Spectrometry->Check_Molecular_Weight NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Check_Molecular_Weight->NMR_Spectroscopy Yes Check_Molecular_Weight->Further_Purification No Check_Structure Correct Connectivity and Isomer? NMR_Spectroscopy->Check_Structure Confirmed_Structure Structurally Confirmed This compound Check_Structure->Confirmed_Structure Yes Check_Structure->Further_Purification No

Caption: Workflow for the structural confirmation of this compound.

By following this structured analytical approach, researchers can confidently confirm the synthesis of this compound, ensuring the quality and reliability of their downstream applications. The combination of these spectroscopic techniques provides a self-validating system for structural elucidation, upholding the principles of scientific integrity.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-Carboxyethyl)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is non-negotiable. 3-(2-Carboxyethyl)benzoic acid, a dicarboxylic acid, presents a typical analytical challenge requiring robust and well-characterized quantitative methods. This guide provides an in-depth comparison and cross-validation framework for two common yet powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The core principle of this guide is not merely to present protocols but to illuminate the causality behind experimental choices. When methods are transferred between laboratories or instruments, or when a new method is intended to replace an existing one, a cross-validation study is the ultimate arbiter of data equivalency. It is a mandatory exercise to ensure that the analytical results are consistent, reliable, and interchangeable, a cornerstone of regulatory compliance and scientific integrity.[1][2]

Foundational Principles of the Selected Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a dicarboxylic acid like this compound, both HPLC-UV and LC-MS/MS are powerful, yet fundamentally different, tools.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the modern analytical laboratory, prized for its robustness, cost-effectiveness, and reliability for routine analysis.[3] The technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.

  • Mechanism of Separation: For this compound, a reversed-phase HPLC method is ideal. The molecule possesses moderate polarity due to its two carboxylic acid groups and the benzene ring. An acidic mobile phase is crucial to suppress the ionization of the carboxyl groups, ensuring they remain in their protonated, less polar form. This leads to better retention on the nonpolar C18 stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.

  • Mechanism of Detection: The benzene ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light. According to the Beer-Lambert law, the amount of UV light absorbed at a specific wavelength (e.g., 210-230 nm) is directly proportional to the concentration of the analyte, allowing for accurate quantification.[4][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is indispensable when low detection limits are required or when analyzing complex matrices where specificity is a concern.[6][7]

  • Mechanism of Separation: The liquid chromatography component is similar to that of HPLC-UV, employing a column and mobile phase to separate the analyte from other components in the sample.

  • Mechanism of Detection: Following separation, the analyte enters the mass spectrometer. It is first ionized, typically using electrospray ionization (ESI), to create charged parent ions. The first quadrupole (Q1) of the tandem mass spectrometer is set to select only the ions with the specific mass-to-charge ratio (m/z) of the analyte. These selected ions are then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, as it is highly unlikely that an interfering compound will have both the same parent mass and produce the same fragment ion.[8][9] For dicarboxylic acids, derivatization can sometimes be employed to enhance ionization and sensitivity.[6][10]

The Cross-Validation Workflow: Ensuring Method Equivalency

Cross-validation serves to demonstrate that two distinct analytical methods yield comparable results. This is critical when, for instance, a high-throughput LC-MS/MS method developed for early-stage research is being compared against a robust HPLC-UV method intended for later-stage quality control. The process involves analyzing the same set of samples with both methods and comparing the results against predefined acceptance criteria.

Below is a diagrammatic representation of a typical cross-validation workflow.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Prep Prepare Identical Sample Sets (e.g., Spiked Matrix at Low, Mid, High Conc.) MethodA Method 1 Analysis (e.g., HPLC-UV) Prep->MethodA MethodB Method 2 Analysis (e.g., LC-MS/MS) Prep->MethodB DataA Quantified Results from Method 1 MethodA->DataA DataB Quantified Results from Method 2 MethodB->DataB Compare Statistical Comparison (e.g., Percent Difference, Bland-Altman Plot) DataA->Compare DataB->Compare Conclusion Assess Against Acceptance Criteria (e.g., ±15-20% Agreement) Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

Experimental Protocols

The following protocols are detailed, validated frameworks for the quantification of this compound. They are designed to be robust and adhere to the principles outlined in international guidelines such as ICH Q2(R1).[11][12][13][14]

Protocol 1: Reversed-Phase HPLC-UV Method

This method is designed for reliability and is suitable for routine quality control environments.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The aqueous portion's pH should be adjusted to ensure analyte ionization is suppressed.

  • Diluent: Mobile phase is recommended.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve ~25 mg of the reference standard in 25.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for bioanalysis or trace-level impurity quantification.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

2. LC-MS/MS Conditions:

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase Gradient: A gradient elution may be used for better separation in complex matrices, starting with a low percentage of Mobile Phase B and ramping up.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • MRM Transition: The specific parent ion (M-H)- and a stable product ion must be determined by infusing the analyte. For a compound with MW ~208.2, the transition might be m/z 207.1 -> 163.1 (corresponding to loss of CO2).

3. Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in 100.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL) by serial dilution of the stock solution.

  • Sample Preparation: Process the sample (e.g., via protein precipitation for plasma or simple dilution for a drug product) to achieve a concentration within the calibration range.

Comparative Performance Data

To perform the cross-validation, a minimum of three concentrations (Low, Medium, High) of quality control (QC) samples are prepared and analyzed in replicate (n=6) by both methods. The results are then compared. The following table presents hypothetical but realistic performance data derived from such a study.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2)
Linearity (r²) > 0.9995> 0.998≥ 0.995
Range 1.0 - 500 µg/mL0.1 - 100 ng/mLMethod-dependent
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%96.8% - 103.5%80-120% (Assay: 98-102%)
Precision (%RSD) < 2.0%< 5.0%Assay: ≤2%, Bioanalysis: ≤15%
Specificity No interference at analyte RTNo interference in MRM channelPeak purity / No interfering peaks

Cross-Validation Comparison of QC Samples

QC LevelMethodMean Conc. (n=6)%RSD% Difference vs. Other Method
Low QC HPLC-UV5.1 µg/mL1.8%\multirow{2}{}{+4.1%}
LC-MS/MS4.9 µg/mL (4900 ng/mL)4.2%
Mid QC HPLC-UV198.9 µg/mL1.1%\multirow{2}{}{-1.5%}
LC-MS/MS201.8 µg/mL (201800 ng/mL)2.5%
High QC HPLC-UV405.2 µg/mL0.9%\multirow{2}{*}{+2.2%}
LC-MS/MS396.5 µg/mL (396500 ng/mL)2.1%

Note: For comparison, LC-MS/MS concentrations were converted to µg/mL. The % Difference is calculated as ((Conc_A - Conc_B) / mean(Conc_A, Conc_B)) * 100.

Interpretation and Recommendations

The hypothetical data demonstrates that both methods are valid and fit for purpose within their respective performance characteristics. The cross-validation results show a percentage difference well within the typical acceptance criterion of ±15%, indicating that the methods provide comparable quantitative data.

  • HPLC-UV: This method demonstrates excellent precision and is ideal for the analysis of bulk drug substances or formulated products where concentrations are relatively high. Its operational simplicity and lower cost make it the preferred choice for routine QC labs.[3][15][16]

  • LC-MS/MS: This method's key advantages are its superior sensitivity (an LOQ approximately 10,000-fold lower than HPLC-UV in this example) and selectivity.[7][10] It is the required choice for bioanalytical studies (e.g., pharmacokinetics in plasma), trace impurity analysis, or any application where the analyte concentration is expected to be very low.

Final Recommendation: The choice of method should be dictated by the application. For release testing and routine quality control of drug products, the validated HPLC-UV method is robust, reliable, and cost-effective. For bioanalysis, metabolism studies, or the detection of trace-level impurities, the LC-MS/MS method is essential due to its unparalleled sensitivity and specificity. The successful cross-validation provides confidence that data generated by either method during the drug development lifecycle will be consistent and reliable.

References

A Comparative Guide to the Reactivity of 3-(2-Carboxyethyl)benzoic Acid and Structurally Related Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of bifunctional linker molecules is critical. The reactivity of these molecules dictates their utility in synthesis, influencing everything from reaction kinetics to the regioselectivity of derivatization. This guide provides an in-depth comparison of 3-(2-Carboxyethyl)benzoic acid (CEBA), a unique hybrid aromatic-aliphatic dicarboxylic acid, with its common structural analogs: isophthalic acid, terephthalic acid, and succinic acid. We will explore the theoretical underpinnings of their reactivity and provide actionable experimental protocols for their characterization and comparison.

Introduction: The Structural Basis of Differential Reactivity

Dicarboxylic acids are fundamental building blocks used as crosslinkers, monomers for polyesters and polyamides, and as spacers in drug-linker conjugates.[1] Their performance hinges on the reactivity of their two carboxyl groups. This compound presents a particularly interesting case. It possesses two chemically distinct carboxylic acid moieties: one is attached directly to a benzene ring (an aromatic acid), while the other terminates a flexible three-carbon aliphatic chain.

This unique "hybrid" structure suggests a differential reactivity profile that can be exploited for selective chemical modifications. To contextualize its behavior, we will compare it against molecules representing its constituent parts and isomers:

  • Isophthalic Acid: An aromatic dicarboxylic acid where both carboxyl groups are attached to the benzene ring at the meta (1,3) positions, mirroring the substitution pattern of CEBA's aromatic component.

  • Terephthalic Acid: An isomer of isophthalic acid with carboxyl groups at the para (1,4) positions. Comparing the two helps elucidate the impact of substituent positioning on the aromatic ring.

  • Succinic Acid: A simple four-carbon aliphatic dicarboxylic acid, serving as a benchmark for the reactivity of the aliphatic portion of CEBA.

Caption: Structural relationships between CEBA and its analogs.

Theoretical Framework: Predicting Reactivity

The reactivity of a carboxylic acid in common reactions like esterification and amidation is governed by a combination of electronic and steric factors. These can be predicted by examining the molecule's acidity (pKa) and structure.

Acidity (pKa) as a Reactivity Indicator

The acidity of a carboxylic acid, quantified by its pKa value, reflects the stability of its conjugate base (the carboxylate anion). A lower pKa indicates a stronger acid and a more stable anion. This stability is crucial because many reactions proceed through this anion or are influenced by the electron density at the carbonyl carbon.

  • Electronic Effects: Electron-withdrawing groups (EWGs) increase acidity by dispersing the negative charge of the carboxylate anion, thereby stabilizing it.[2][3][4] An aromatic ring itself acts as an EWG, which is why aromatic carboxylic acids are generally more acidic than their aliphatic counterparts.[5][6][7] For dicarboxylic acids, one carboxyl group acts as an EWG on the other, increasing the first dissociation constant (pKa1).[3] This effect diminishes rapidly with distance.[2][4]

  • Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is critical. Bulky groups adjacent to the carboxyl function can physically block this approach, slowing down the reaction rate.[8][9][10] This is a dominant factor in reactions like Fischer esterification.

Comparative Analysis of Acidity

The distinct nature of the two carboxyl groups in CEBA leads to two different pKa values. The aromatic carboxyl group is expected to be more acidic (lower pKa) than the aliphatic one due to the electron-withdrawing nature of the benzene ring.

CompoundCarboxyl Group(s)pKa1pKa2
This compound (CEBA) Aromatic & Aliphatic~3.9 (Est.)~4.8 (Est.)
Isophthalic Acid Aromatic (meta)3.46[11][12]4.46[11][12]
Terephthalic Acid Aromatic (para)3.51[11]4.82[11]
Succinic Acid Aliphatic4.215.64
Benzoic Acid (Reference) Aromatic4.20-

Table 1: Comparison of Acidity (pKa values) at 25°C. Estimated pKa values for CEBA are based on analogs; experimental verification is recommended.

  • The aromatic diacids are significantly more acidic (lower pKa1) than the aliphatic succinic acid, demonstrating the powerful electron-withdrawing effect of the benzene ring.

  • In CEBA, the aromatic carboxyl group's acidity is likely similar to that of benzoic acid, slightly modified by the presence of the carboxyethyl substituent. The aliphatic group's acidity is comparable to simple aliphatic acids. This difference is the key to its differential reactivity.

  • The proximity of the two carboxyl groups in isophthalic acid leads to a stronger inductive effect compared to the more distant groups in terephthalic acid, making isophthalic acid slightly more acidic for the first proton dissociation.[13]

Reactivity in Key Synthetic Transformations

Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of synthesis.[14] The reaction rate is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.[8][9]

  • CEBA: The two sites offer a fascinating contrast. The aliphatic carboxyl group, being more flexible and less sterically encumbered, is expected to esterify more rapidly under kinetically controlled conditions. The aromatic carboxyl group is attached to the rigid, planar benzene ring, which can present greater steric hindrance.

  • Isophthalic & Terephthalic Acids: Both carboxyl groups are identical at the start of the reaction. However, the esterification of one group introduces a bulky ester substituent that can sterically hinder and electronically deactivate the second carboxyl group, making diester formation slower.[15]

  • Succinic Acid: As a flexible, unhindered aliphatic diacid, it generally undergoes esterification readily and at a high rate.[16]

Amidation

The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent, such as a carbodiimide (e.g., DCC), to convert the hydroxyl into a better leaving group.[17] The reactivity in these reactions is also governed by steric accessibility and the electrophilicity of the carbonyl carbon.

  • CEBA: Similar to esterification, the less-hindered aliphatic carboxyl group is the likely site of faster reaction. This provides a strategic handle for selective mono-amidation, which is highly valuable in constructing drug-linker conjugates where precise attachment is required.

  • Aromatic Diacids: The reduced reactivity due to steric hindrance and electronic effects is also observed here.

  • Aliphatic Diacids: Succinic acid reacts readily to form diamides, often used in the synthesis of polymers and hydrogels.

Experimental Protocols for Reactivity Assessment

To move from theoretical prediction to empirical evidence, the following self-validating protocols are recommended.

Protocol 1: pKa Determination by Potentiometric Titration

This method provides precise, experimental pKa values, which are foundational for understanding reactivity.

Objective: To determine the pKa1 and pKa2 of CEBA and its analogs.

Methodology:

  • Preparation: Prepare a 0.01 M solution of the dicarboxylic acid in deionized water. If solubility is an issue, a co-solvent like 30% ethanol-water can be used, though this will shift absolute pKa values.[18]

  • Standardization: Prepare and standardize a 0.1 M NaOH solution.

  • Titration: Calibrate a pH meter. Place 50 mL of the acid solution in a beaker with a magnetic stirrer. Titrate with the standardized NaOH solution, adding small increments (0.1-0.2 mL) and recording the pH after each addition.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points (i.e., at 1/2 and 3/2 of the volume of NaOH required to reach the first equivalence point). The equivalence points are identified as the points of maximum slope on the curve (or the peaks in a plot of d(pH)/dV vs. V).

Trustworthiness: The protocol is self-validating. A sharp, well-defined inflection at the equivalence point(s) confirms a clean acid-base reaction. Running the titration in triplicate and observing low variance in the calculated pKa values ensures the reliability of the data.

Caption: Workflow for experimental pKa determination.

Protocol 2: Kinetic Comparison of Esterification by ¹H NMR Spectroscopy

This protocol allows for real-time monitoring of the reaction, providing quantitative data on reaction rates for different carboxyl groups.

Objective: To compare the initial rates of esterification for the different carboxyl groups in CEBA and its analogs.

Methodology:

  • Reaction Setup: In an NMR tube, dissolve a precise amount of the dicarboxylic acid (e.g., 20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initiation: Add a large excess of the alcohol (e.g., 20 equivalents of benzyl alcohol) and a catalytic amount of a strong acid (e.g., 0.1 equivalents of H₂SO₄).

  • Monitoring: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., every 15 minutes) at a constant temperature.

  • Data Analysis: Identify the proton signals corresponding to the starting material and the ester product(s). For CEBA, two different mono-ester products will form initially. Integrate the product peaks relative to the internal standard at each time point. Plot the concentration of each ester product versus time. The initial slope of this curve represents the initial reaction rate.

Trustworthiness: The use of an internal standard corrects for any variations in sample concentration or spectrometer performance, ensuring high quantitative accuracy. ¹H NMR provides unambiguous structural information, allowing for the simultaneous tracking of multiple products, which is essential for analyzing the differential reactivity of CEBA.

Protocol 3: Competitive Amidation for Regioselectivity Analysis

This experiment is designed to directly visualize the preferential reactivity of one carboxyl group over the other in CEBA.

Objective: To determine the regioselectivity of mono-amidation of this compound.

Methodology:

  • Reaction: Dissolve 1 equivalent of CEBA in an anhydrous solvent (e.g., CH₂Cl₂). Add 1.1 equivalents of a coupling agent (e.g., DCC) and a catalytic amount of DMAP.[19] Cool the solution to 0°C.

  • Nucleophile Addition: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an amine (e.g., benzylamine) dropwise.

  • Workup: Allow the reaction to proceed for a set time (e.g., 4 hours), then filter off the dicyclohexylurea byproduct. Wash the filtrate, dry it, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product mixture using Liquid Chromatography-Mass Spectrometry (LC-MS). The two possible mono-amide isomers will likely have different retention times and will be identifiable by their identical mass-to-charge ratio. The peak area ratio provides a quantitative measure of the product distribution.

Trustworthiness: LC-MS is an exceptionally powerful analytical tool. The liquid chromatography component separates the isomers, while the mass spectrometer provides definitive confirmation of their molecular weight. This dual detection system offers an unambiguous and quantitative assessment of the reaction's regioselectivity, providing a robust validation of the reactivity difference between the two carboxyl groups.

Caption: Workflow for competitive amidation and regioselectivity analysis.

Conclusion and Outlook

This compound is not merely another dicarboxylic acid; it is a versatile building block with a programmed differential reactivity. Its hybrid structure, combining a more acidic, sterically rigid aromatic carboxyl group with a less acidic, sterically accessible aliphatic carboxyl group, allows for predictable and selective functionalization.

  • Key Finding: The aliphatic carboxyl group of CEBA is predicted to be the more reactive site for sterically demanding reactions like esterification and amidation under kinetic control.

  • Practical Implication: This inherent regioselectivity makes CEBA an excellent candidate for applications requiring precise, stepwise modifications. In drug delivery, a potent payload could be attached to the more reactive aliphatic "handle," leaving the aromatic carboxyl group available for subsequent conjugation to a targeting moiety or a solubility enhancer. In polymer science, it enables the synthesis of complex architectures that are not achievable with symmetric diacids.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to verify these properties and confidently incorporate CEBA and its analogs into their development pipelines. By understanding and harnessing the nuanced reactivity of these molecules, scientists can unlock new synthetic possibilities and accelerate innovation.

References

The Unseen Influence: How an Ethyl Linker Modulates the Material Properties of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of material science and drug development, even the smallest molecular modifications can lead to profound changes in the macroscopic properties of a compound. This guide delves into the nuanced yet significant role of the ethyl linker in 3-(2-carboxyethyl)benzoic acid, a molecule with potential applications in pharmaceuticals and material synthesis.[1] By comparing its properties to analogous structures lacking this flexible spacer, we aim to provide a comprehensive understanding of how this seemingly simple hydrocarbon chain dictates the material's behavior.

The Central Question: Flexibility vs. Rigidity

At the heart of this analysis lies the comparison between this compound and its more rigid counterpart, isophthalic acid (benzene-1,3-dicarboxylic acid). The key distinction is the presence of a two-carbon ethyl linker that separates one of the carboxyl groups from the central benzene ring. This linker introduces a degree of conformational freedom not present in the purely aromatic dicarboxylic acid. We will explore how this added flexibility influences the molecule's structural, thermal, and solubility characteristics, with implications for its application in areas such as the formation of metal-organic frameworks (MOFs).[2]

cluster_0 This compound cluster_1 Isophthalic acid mol1 mol2

Figure 1: Comparison of the chemical structures of this compound and Isophthalic acid.

Structural Implications: From Crystal Packing to MOF Architecture

The presence of the ethyl linker in this compound introduces a "bent" and flexible character to the molecule, in contrast to the rigid, planar nature of isophthalic acid. This flexibility has profound consequences for how the molecules arrange themselves in the solid state and how they coordinate with metal ions to form more complex structures like MOFs.[2]

In crystal engineering, the ability of a molecule to adopt different conformations can lead to polymorphism—the existence of multiple crystal forms with different physical properties. The ethyl linker allows the carboxyl groups of this compound to orient in various ways, potentially leading to a more complex crystallographic landscape compared to isophthalic acid.

When used as an organic ligand in the synthesis of MOFs, the flexibility of the linker can be a powerful design element.[2] While rigid linkers tend to form predictable and stable porous structures, flexible linkers can lead to novel framework topologies.[2] The ethyl group in this compound can bend and rotate, allowing the framework to respond to guest molecules or changes in temperature and pressure. This can result in materials with dynamic properties, such as "breathing" or "gate-opening" effects, which are highly desirable for applications in gas storage and separation.[3][4]

G cluster_0 Ligand Design cluster_1 Resulting MOF Properties A This compound (Flexible Linker) C Dynamic Framework (e.g., breathing, gate-opening) A->C leads to B Isophthalic Acid (Rigid Linker) D Stable, Rigid Framework B->D leads to

Figure 2: Influence of ligand flexibility on the properties of Metal-Organic Frameworks (MOFs).

Comparative Material Properties

The introduction of the ethyl linker is expected to alter several key physical and chemical properties of the material. The following table summarizes these anticipated differences, drawing on general principles of organic chemistry and material science.[5][6]

PropertyThis compoundIsophthalic AcidRationale for Difference
Molecular Weight 194.18 g/mol [7]166.13 g/mol Addition of the -CH2-CH2- group.
Melting Point 177°C[1]345-348 °CThe flexible ethyl linker disrupts the crystal lattice packing, leading to weaker intermolecular forces compared to the highly symmetric and planar isophthalic acid.
Solubility More soluble in organic solventsLess soluble in organic solventsThe ethyl group increases the non-polar character of the molecule, enhancing its solubility in organic solvents.[8]
Acidity (pKa) Expected to be slightly differentpKa1 = 3.62, pKa2 = 4.60The electron-withdrawing effect of the second carboxyl group is attenuated by the insulating ethyl linker, which will slightly alter the acidity of both carboxylic acid moieties.

Experimental Protocols for Material Characterization

To empirically validate the impact of the ethyl linker, a series of standard material characterization techniques should be employed.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

  • Methodology:

    • Grow single crystals of both this compound and isophthalic acid suitable for X-ray analysis. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software (e.g., SHELX).

  • Expected Outcome: The SC-XRD data will reveal differences in bond angles, torsion angles associated with the ethyl linker, and overall crystal packing between the two compounds.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the compounds.

  • Methodology:

    • Place a small, accurately weighed sample of the compound into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

    • Record the mass of the sample as a function of temperature.

  • Expected Outcome: The TGA thermogram will show the decomposition temperature of each compound, providing a quantitative measure of their thermal stability.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and other thermal transitions.

  • Methodology:

    • Seal a small amount of the sample in an aluminum pan.

    • Heat the sample at a controlled rate in a DSC instrument.

    • Measure the heat flow to or from the sample relative to a reference.

  • Expected Outcome: The DSC curve will show an endothermic peak corresponding to the melting point of the substance.

Solubility Studies
  • Objective: To quantitatively compare the solubility of the two compounds in various solvents.

  • Methodology:

    • Prepare saturated solutions of each compound in a range of solvents (e.g., water, ethanol, acetone) at a constant temperature.

    • Equilibrate the solutions for a sufficient period.

    • Carefully extract an aliquot of the supernatant and determine the concentration of the dissolved solute using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Expected Outcome: A quantitative comparison of solubility values will confirm the influence of the ethyl linker on the compound's interaction with different solvents.

G A Sample Preparation (Crystallization, Weighing) B SC-XRD Analysis A->B C Thermal Analysis (TGA/DSC) A->C D Solubility Studies A->D E Structural Information (Crystal Packing, Conformation) B->E F Thermal Stability & Phase Transitions C->F G Solubility Profile D->G

Figure 3: Experimental workflow for the comparative characterization of benzoic acid derivatives.

Conclusion: A Small Change with a Big Impact

The seemingly minor addition of an ethyl linker to the benzoic acid scaffold in this compound has a cascading effect on its material properties. From altering the fundamental packing of molecules in a crystal to enabling the design of dynamic and responsive materials, this flexible spacer is a critical determinant of the compound's behavior. For researchers in material science and drug development, understanding the structure-property relationships governed by such subtle molecular features is paramount for the rational design of new materials and therapeutics with tailored functionalities.[6]

References

Bridging the Digital and the Physical: A Comparative Analysis of 3-(2-Carboxyethyl)benzoic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Silico Predictions vs. Experimental Realities

In the landscape of modern chemical research and drug development, the dialogue between computational (in-silico) modeling and empirical (experimental) validation is paramount. In-silico tools offer unprecedented speed in screening vast chemical libraries, predicting physicochemical properties, and estimating pharmacokinetic profiles (ADMET).[1][2][3] However, these predictions are built on algorithms and datasets that approximate the complexities of real-world molecular interactions. Experimental data, while resource-intensive to acquire, remains the gold standard for confirming these predictions and guiding development.

This guide focuses on 3-(2-Carboxyethyl)benzoic acid (CAS: 161265-32-3), a dicarboxylic acid building block often utilized in the synthesis of more complex molecules, including drug intermediates.[4] We will dissect its key properties, comparing widely available in-silico predictions with established experimental data to illustrate the synergies and discrepancies between these two essential methodologies.

At a Glance: In-Silico vs. Experimental Data Summary

The initial phase of characterizing a compound like this compound involves gathering fundamental physicochemical data. Below is a direct comparison of its computationally predicted properties versus those determined through laboratory measurement.

PropertyIn-Silico (Predicted/Computed) ValueExperimental ValueSignificance in Research & Development
Molecular Weight 194.18 g/mol [5][6]194.18 g/mol (Calculated from formula C₁₀H₁₀O₄)Foundational for all stoichiometric calculations. High agreement is expected.
Melting Point Not commonly predicted with high accuracy.177 °C[4][6]Defines purity, solid-state stability, and informs formulation processing.
Boiling Point 415.3 ± 28.0 °C[4][6]Not available (likely decomposes before boiling).Important for purification and handling of liquid substances. High-temperature prediction suggests thermal stability.
Density 1.330 ± 0.06 g/cm³[6]1.3 ± 0.1 g/cm³[4]Relevant for formulation, process scale-up, and understanding crystal packing. Good correlation here.
Acidity (pKa) 4.23 ± 0.10[6]~4.2 (Estimated based on benzoic acid)[7][8]Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Lipophilicity (logP) 1.8 (XLogP3)[5]Not explicitly found, requires experimental determination.Critical predictor of membrane permeability, protein binding, and overall ADME profile.
Polar Surface Area (TPSA) 74.6 Ų[5]Not experimentally measured.In-silico metric correlated with a molecule's ability to cross biological membranes.

Analysis of Discrepancies and Agreements:

  • High Agreement (Molecular Weight, Density): Properties derived directly from atomic composition or bulk physical state show strong correlation. This builds confidence in the basic structural representation used by computational models.

  • Experimental Supremacy (Melting Point): The melting point is highly dependent on the crystalline lattice structure and intermolecular forces, factors that are challenging for general prediction algorithms to model accurately. The experimental value of 177 °C is the definitive benchmark.[4][6]

  • The Nuance of pKa: The predicted pKa of 4.23 is chemically sound.[6] Benzoic acid itself has a pKa of approximately 4.20.[7] The electron-withdrawing nature of the second carboxyl group is somewhat offset by the insulating ethyl linker. An experimental titration would be necessary to confirm the precise influence of the 3-(2-carboxyethyl) substituent.

  • The Imperative of logP Measurement: While the computed XLogP3 value of 1.8 provides a valuable starting hypothesis, experimental determination via a method like the shake-flask technique is crucial.[5][9] Lipophilicity is a cornerstone of the Lipinski's Rule of Five for drug-likeness and directly influences a compound's pharmacokinetic behavior.[2]

Part 1: Foundational Experimental Protocols

To ground our comparison in trustworthy data, we outline the standard, self-validating experimental procedures for determining the most critical physicochemical properties.

Melting Point Determination (Capillary Method)

The rationale behind this choice is its simplicity, high accuracy for crystalline solids, and the small sample quantity required. It provides a sharp, observable endpoint that is a primary indicator of purity.

Melting_Point_Workflow A Sample Preparation: Finely powder the crystalline This compound. B Capillary Loading: Pack the powder into a thin-walled capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a calibrated melting point apparatus. B->C D Heating Protocol: Heat rapidly to ~15°C below the expected MP (177°C). Then, reduce heating to 1-2°C per minute. C->D E Observation & Recording: Record the temperature range from the first appearance of liquid (onset) to complete liquefaction (clear point). D->E

Caption: Workflow for Melting Point Determination.

Potentiometric Titration for pKa Determination

This method is the gold standard for measuring acid dissociation constants. It relies on tracking the change in pH of a solution as a titrant of known concentration is added, allowing for the precise calculation of the pKa value—the pH at which the acid is 50% ionized.[10]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a solution of the acid at a known concentration (e.g., 0.01 M) in water or a co-solvent. B Calibrate a pH electrode using standard buffers (pH 4, 7, 10). A->B C Immerse the calibrated electrode in the acid solution. B->C D Add a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. C->D E Record the pH value after each increment, allowing the reading to stabilize. D->E F Plot pH (y-axis) vs. Volume of base added (x-axis). E->F G Determine the equivalence point (Veq). The half-equivalence point is Veq / 2. F->G H The pH at the half-equivalence point is equal to the pKa of the acid. G->H

Caption: Workflow for Potentiometric pKa Determination.

Shake-Flask Method for logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a direct and definitive way to measure this property, forming the basis for many regulatory submissions.[9][11] The causality is simple: a compound will distribute between two immiscible phases (n-octanol and water) according to its relative solubility in each, providing a direct measure of its lipophilic character.

LogP_Determination_Workflow A Phase Saturation: Pre-saturate n-octanol with water and water (pH-buffered) with n-octanol. B Sample Preparation: Dissolve a known amount of the compound in one of the phases. A->B C Partitioning: Combine equal volumes of the octanol and aqueous phases in a separatory funnel. Shake vigorously to ensure thorough mixing. B->C D Equilibration: Allow the mixture to stand until the two phases have completely separated. C->D E Quantification: Carefully sample each phase and measure the concentration of the compound using a suitable analytical method (e.g., HPLC-UV). D->E F Calculation: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous] ) E->F

Caption: Workflow for Shake-Flask logP Determination.

Part 2: The In-Silico to Experimental Bridge

Computational chemistry is not a replacement for experimental work but a powerful accelerator. It allows researchers to prioritize candidates, saving significant time and resources. The workflow is cyclical, with each domain informing the other.

Insilico_Experimental_Bridge cluster_insilico In-Silico Domain cluster_experimental Experimental Domain A Virtual Compound Library (e.g., Analogs of 3-(2-CE)BA) B High-Throughput Screening: Calculate Properties (logP, pKa, TPSA) ADMET Prediction A->B C Prioritization: Select candidates with promising drug-like properties. B->C D Synthesis of Prioritized Candidates C->D Go/No-Go Decision E Experimental Validation: Measure Properties (MP, pKa, logP) D->E F Activity & Safety Assays E->F F->A Data Feedback Loop (Improves Models)

Caption: The synergistic workflow between in-silico prediction and experimental validation.

This logical flow demonstrates the core of modern research strategy. In-silico models, like those that predict properties for this compound, are used to perform a rapid initial assessment.[1][3] Promising candidates are then synthesized and subjected to the rigorous experimental protocols described above. The results not only validate the specific compound but also provide feedback data to refine and improve the next generation of computational models.

Conclusion

For this compound, the comparison between in-silico and experimental data reveals a mature relationship. While computational tools provide remarkably accurate predictions for fundamental properties like molecular weight and density, and a strong, chemically reasonable hypothesis for pKa, they serve as a guide rather than a final answer for complex, environment-dependent properties like melting point and logP. The true power for researchers and drug developers lies in leveraging the speed of in-silico screening to intelligently direct the precision and certainty of experimental validation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery and innovation to include the safe and environmentally sound management of all chemical substances from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-Carboxyethyl)benzoic acid (CAS No. 161265-32-3), ensuring the safety of personnel and compliance with regulatory standards. Our approach is grounded in the "cradle-to-grave" principle of hazardous waste management, a framework established by the Resource Conservation and Recovery Act (RCRA) that holds generators responsible for waste from its creation to its ultimate disposal.[1][2]

Hazard Assessment and Chemical Profile

Based on analogues, this compound should be handled as a substance that can cause skin irritation and serious eye damage.[3][4][5][6] As a carboxylic acid, it is inherently corrosive. Under the EPA's RCRA regulations, a waste is deemed hazardous if it exhibits specific characteristics, including corrosivity.[7] An aqueous waste with a pH less than or equal to 2.0 is classified as a corrosive hazardous waste with the code D002.[7] Therefore, waste containing this compound must be managed as corrosive hazardous waste.

PropertyDataSource
Chemical Name This compoundPubChem
CAS Number 161265-32-3BIOSYNCE[8]
Molecular Formula C₁₀H₁₀O₄PubChem[9]
Molecular Weight 194.18 g/mol PubChem[9]
Anticipated Hazards Causes skin irritation (H315), Causes serious eye damage (H318)Inferred from analogues[4][5][6]
RCRA Waste Code Likely D002 (Corrosivity)EPA[7]

The Hierarchy of Chemical Waste Management

The most effective waste management strategy begins with minimizing waste generation.[10] This foundational principle not only enhances safety and reduces environmental impact but is also more cost-effective.

  • Source Reduction : Order only the quantity of chemical required for your experiments.[10] Accurate inventory management prevents the accumulation of surplus chemicals that eventually become waste.

  • Substitution : Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.

  • Segregation : Never mix different waste streams.[11] Keeping waste segregated by chemical compatibility is paramount to prevent dangerous reactions and to facilitate proper disposal. For this compound, the primary waste stream will be non-halogenated acidic organic waste .

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol must be followed for all waste containing this compound. The fundamental principle is that no experiment should begin until a clear plan for the disposal of all generated waste has been established.[12]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.[8]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

Step 2: Characterize and Segregate the Waste

The disposal path is determined by the form of the waste.

  • Unused/Surplus Solid : If the original container is intact and clearly labeled, it can be disposed of as is.[12] Do not mix with other solid wastes.

  • Solutions :

    • Aqueous solutions will be acidic. Do not neutralize unless it is a validated part of an experimental procedure.

    • Solutions in organic solvents should be segregated based on the solvent. Halogenated and non-halogenated solvent wastes must be collected in separate containers.[12]

  • Contaminated Labware : Disposable items like wipes, gloves, or weigh boats that are contaminated with the chemical should be collected as solid hazardous waste.[13]

Step 3: Containerization and Labeling

Proper containment is critical for safe storage and transport.

  • Container Selection : Use only containers that are compatible with acidic organic waste. Borosilicate glass or high-density polyethylene (HDPE) containers are preferred.[11] The container must have a tight-fitting, leak-proof cap.

  • Labeling : All waste containers must be accurately and clearly labeled. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazards (e.g., "Corrosive," "Irritant")

    • The date accumulation started (the first day waste was added)

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated SAA.[10]

  • Location : The SAA must be in the same room where the waste is generated.

  • Secondary Containment : All liquid waste containers must be placed in a secondary containment tray or bin to contain potential spills.[13] Incompatible wastes, such as acids and bases, cannot be stored in the same secondary container.[13]

  • Container Closure : Waste containers must be kept closed at all times, except when actively adding waste.[10][12]

Step 5: Arrange for Final Disposal

Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, though institutional policies may be stricter), a pickup must be requested.[10]

  • Contact EHS : Use your institution's online system or contact the EHS (also known as EHRS) office to schedule a waste pickup.[10]

  • Do Not Dispose in Sinks or Trash : Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain.[14]

Managing Spills and Contaminated Materials

Accidents can happen, and a plan for managing spills is essential.

  • Spill Cleanup : For a small spill of solid material, moisten the material first to prevent dust generation, then carefully sweep it up and place it into a labeled hazardous waste container.[14] Any disposable items used for cleanup (wipes, gloves, etc.) must also be disposed of as hazardous waste.[13]

  • Contaminated Glassware : Broken glassware contaminated with the chemical should not be placed in a standard glass disposal box. It must be collected in a puncture-proof container (e.g., a sharps container) specifically designated for contaminated sharps and labeled as hazardous waste.[13]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and containment of waste containing this compound.

G start Waste Containing This compound Generated decision1 Solid, Liquid, or Contaminated Debris? start->decision1 sub_solid Pure Solid or Mixture? decision1->sub_solid Solid sub_liquid Solvent Halogenated? decision1->sub_liquid Liquid sub_debris Sharps Contamination? decision1->sub_debris Debris (Gloves, Wipes, etc.) proc_solid_pure Package in Original or Clearly Labeled Container sub_solid->proc_solid_pure Pure/Unused proc_solid_mix Collect in Labeled Solid Waste Container sub_solid->proc_solid_mix Mixture proc_liquid_nonhal Collect in Labeled 'Non-Halogenated Organic Acid' Liquid Waste Container sub_liquid->proc_liquid_nonhal No proc_liquid_hal Collect in Labeled 'Halogenated Organic Acid' Liquid Waste Container sub_liquid->proc_liquid_hal Yes proc_debris_soft Collect in Labeled Bag or Container for Soft Waste sub_debris->proc_debris_soft No proc_debris_sharp Collect in Puncture-Proof Container for Contaminated Sharps sub_debris->proc_debris_sharp Yes storage Store Container in SAA with Secondary Containment (if liquid). Keep Closed. proc_solid_pure->storage proc_solid_mix->storage proc_liquid_nonhal->storage proc_liquid_hal->storage proc_debris_soft->storage proc_debris_sharp->storage end_node Request Pickup from Institutional EHS storage->end_node

Caption: Decision workflow for segregating and storing this compound waste.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your laboratory. This structured approach ensures that all regulatory requirements are met, minimizing risks to both individuals and the ecosystem.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.